molecular formula C15H14O7 B15590336 (rac)-Secodihydro-hydramicromelin B

(rac)-Secodihydro-hydramicromelin B

Cat. No.: B15590336
M. Wt: 306.27 g/mol
InChI Key: XSUHWPFITUMCFA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(rac)-Secodihydro-hydramicromelin B is a useful research compound. Its molecular formula is C15H14O7 and its molecular weight is 306.27 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

6-(3,4-dihydroxy-4-methyl-5-oxooxolan-2-yl)-7-methoxychromen-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14O7/c1-15(19)13(17)12(22-14(15)18)8-5-7-3-4-11(16)21-9(7)6-10(8)20-2/h3-6,12-13,17,19H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XSUHWPFITUMCFA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C(C(OC1=O)C2=C(C=C3C(=C2)C=CC(=O)O3)OC)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14O7
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

306.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

(rac)-Secodihydro-hydramicromelin B: An In-Depth Technical Guide to its Putative Natural Source

Author: BenchChem Technical Support Team. Date: December 2025

For: Researchers, scientists, and drug development professionals.

Introduction

This technical guide delves into the natural source of the compound (rac)-Secodihydro-hydramicromelin B. Initial investigations into this molecule revealed conflicting information regarding its origin, with some commercial suppliers associating it with Equisetum hyemale (Horsetail) and others with the genus Micromelum. However, a comprehensive review of the scientific literature strongly indicates that the structural backbone of this compound is characteristic of coumarins found in the genus Micromelum, a member of the Rutaceae family.

The prefix "(rac)" in the compound's name is chemically significant, denoting a racemic mixture of equal parts of two enantiomers. In the context of natural products, this can suggest several possibilities: the compound is synthesized chemically, it is a natural product that has been isolated as a racemic mixture, or it is a natural product that readily racemizes during extraction and purification. While many natural products are chiral, the commercial availability as a racemate often points towards a synthetic origin for bulk production.

This guide will summarize the available scientific evidence pointing to Micromelum as the natural source of closely related seco-coumarins, provide a representative experimental protocol for their isolation, and discuss the phytochemical landscape of this genus.

Phytochemicals from Micromelum Species

The genus Micromelum is a rich source of diverse coumarins. While a primary scientific publication detailing the isolation of "this compound" could not be located, numerous studies have characterized structurally similar compounds from various Micromelum species. These findings provide a strong basis for postulating the natural origin of the core structure of this compound.

A particularly relevant compound, 1,2-seco-dihydromicromelin , has been reported to be isolated from the leaves and twigs of Micromelum minutum[1]. The structural similarity between this compound and this compound is significant, suggesting a common biosynthetic origin.

Below is a table summarizing some of the coumarins and other phytochemicals isolated from Micromelum species, illustrating the chemical diversity of this genus.

Compound NamePlant SourceReference
MicromelinMicromelum minutum[1]
MicrominutininMicromelum minutum[1]
6-MethoxymicrominutininMicromelum minutum[1]
MinutuminolateMicromelum minutum[2][3]
Hydramicromelin DMicromelum integerrimum
IntegerrimelinMicromelum integerrimum
IntegerriminolMicromelum integerrimum
Minutin A and BMicromelum minutum

Representative Experimental Protocol: Isolation of Coumarins from Micromelum minutum

As a primary protocol for "this compound" is unavailable, the following is a representative experimental methodology for the isolation of new coumarins from the roots of Micromelum minutum, adapted from the scientific literature[2][3]. This protocol provides a practical framework for researchers interested in isolating similar compounds from this genus.

1. Plant Material and Extraction:

  • Dried and powdered roots of Micromelum minutum are extracted exhaustively with a suitable solvent, such as ethyl acetate (B1210297) (EtOAc) followed by methanol (B129727) (MeOH), at room temperature.

  • The solvent from the extracts is removed under reduced pressure to yield the crude extracts.

2. Chromatographic Separation:

  • The crude extracts are subjected to column chromatography over silica (B1680970) gel.

  • A gradient elution system is employed, typically starting with a non-polar solvent like n-hexane and gradually increasing the polarity with a solvent such as ethyl acetate.

  • Fractions are collected and monitored by thin-layer chromatography (TLC).

3. Further Purification:

  • Fractions showing promising profiles on TLC are combined and further purified using repeated column chromatography, often with different stationary phases like Sephadex LH-20.

  • Final purification of the isolated compounds is typically achieved through preparative high-performance liquid chromatography (HPLC).

4. Structure Elucidation:

  • The structures of the purified compounds are determined using a combination of spectroscopic techniques, including:

    • 1D NMR: ¹H and ¹³C NMR to determine the carbon-hydrogen framework.

    • 2D NMR: COSY, HSQC, and HMBC experiments to establish connectivity within the molecule.

    • Mass Spectrometry (MS): To determine the molecular weight and elemental composition.

    • Infrared (IR) and Ultraviolet (UV) spectroscopy: To identify functional groups and chromophores.

Workflow for Coumarin (B35378) Isolation

The following diagram illustrates a general workflow for the isolation of coumarins from Micromelum species.

Isolation_Workflow Plant_Material Dried and Powdered Micromelum sp. Plant Material Extraction Solvent Extraction (e.g., EtOAc, MeOH) Plant_Material->Extraction Crude_Extract Crude Extract Extraction->Crude_Extract Column_Chromatography Silica Gel Column Chromatography (Gradient Elution) Crude_Extract->Column_Chromatography Fractions Collected Fractions Column_Chromatography->Fractions TLC_Analysis TLC Analysis Fractions->TLC_Analysis Purification Further Purification (e.g., Sephadex, Prep-HPLC) TLC_Analysis->Purification Combine promising fractions Pure_Compound Isolated Pure Coumarin Purification->Pure_Compound Structure_Elucidation Structure Elucidation (NMR, MS, etc.) Pure_Compound->Structure_Elucidation

Caption: A generalized workflow for the isolation and identification of coumarins from Micromelum species.

Conclusion

While the precise natural origin of "this compound" as a racemic mixture remains to be definitively established in primary scientific literature, the available evidence strongly suggests that its core chemical structure is native to the plant genus Micromelum. The isolation of the closely related "1,2-seco-dihydromicromelin" from Micromelum minutum provides a compelling argument for this association. The "(rac)" designation in the commercially available compound likely indicates a synthetic or semi-synthetic origin, which is common for ensuring a stable and consistent supply for research and development.

This guide provides researchers with a foundational understanding of the phytochemical context of this compound, highlighting the rich coumarin chemistry of the Micromelum genus and offering a practical, representative protocol for the isolation of similar natural products. Further phytochemical investigation into Micromelum species may yet lead to the definitive isolation and characterization of the individual enantiomers of Secodihydro-hydramicromelin B from a natural source.

Disclaimer: This document is intended for informational purposes for a scientific audience. A primary scientific paper detailing the isolation of "this compound" from a natural source could not be located during the literature search for the creation of this guide. The information presented is based on the analysis of related compounds isolated from the Micromelum genus.

References

(rac)-Secodihydro-hydramicromelin B: A Technical Guide to its Discovery and Isolation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive overview of the discovery and isolation of (rac)-Secodihydro-hydramicromelin B, a coumarin (B35378) derivative isolated from the plant species Micromelum. The guide details the initial discovery, outlines the general experimental protocols for its extraction and purification, and presents its known physicochemical and spectroscopic data. This technical paper is intended to serve as a foundational resource for researchers interested in the chemistry and potential therapeutic applications of this natural product.

Introduction

This compound is a naturally occurring coumarin, a class of compounds well-regarded for their diverse pharmacological activities. The compound was first identified as a constituent of Micromelum sp., a genus of plants in the Rutaceae family known for being a rich source of novel coumarins[1]. The specific nomenclature "(rac)-" suggests the isolated natural product is a racemic mixture of enantiomers. Research into the chemical constituents of Micromelum species has led to the isolation of numerous bioactive molecules, with ongoing interest in their potential for drug discovery and development.

Discovery and Source

The discovery of a closely related compound, 1,2-seco-dihydromicromelin, was reported in a 1994 study by Rahmani et al. focusing on the chemical constituents of two Malaysian populations of Micromelum minutum[2][3][4][5]. This research identified the compound as a new dihydrocinnamic acid derivative of micromelin, another known coumarin from the same plant. The compound was isolated from a sample of Micromelum minutum collected in Pahang[2]. It is highly probable that "this compound" and "1,2-seco-dihydromicromelin" refer to the same chemical entity.

Physicochemical and Spectroscopic Data

While the complete detailed dataset from the original publication is not readily accessible, the following table summarizes the known information for this compound, also cataloged as 1,2-seco-dihydromicromelin.

PropertyDataReference
Molecular Formula C₁₅H₁₈O₈[6]
Molecular Weight 326.3 g/mol
Compound Type Phenylpropanoids
Physical State Powder
CAS Number 1212148-58-7[6]
Spectroscopic Data Identified by means of NMR spectroscopy[2]

Note: Detailed NMR and MS data from the primary literature are pending access to the full publication.

Experimental Protocols

The following is a generalized experimental protocol for the isolation of coumarins from Micromelum species, based on common phytochemical practices and information from related studies. The specific details for this compound may vary.

Plant Material Collection and Preparation
  • Fresh leaves and twigs of Micromelum minutum are collected.

  • The plant material is air-dried in the shade and then ground into a fine powder.

Extraction
  • The powdered plant material is subjected to extraction with a suitable organic solvent, such as acetone (B3395972) or methanol, at room temperature.

  • The extraction process is typically carried out over several days to ensure exhaustive percolation of the plant material.

  • The resulting crude extract is then concentrated under reduced pressure using a rotary evaporator.

Fractionation and Purification
  • The concentrated crude extract is subjected to column chromatography over silica (B1680970) gel.

  • A gradient elution system is employed, starting with a non-polar solvent (e.g., hexane) and gradually increasing the polarity with a more polar solvent (e.g., ethyl acetate, chloroform).

  • Fractions are collected and monitored by Thin Layer Chromatography (TLC).

  • Fractions containing compounds with similar TLC profiles are pooled together.

  • Further purification of the fractions containing the target compound is achieved through repeated column chromatography or preparative TLC until a pure compound is obtained.

Structure Elucidation
  • The structure of the isolated pure compound is determined using a combination of spectroscopic techniques, including:

    • Mass Spectrometry (MS) to determine the molecular weight and elemental composition.

    • Infrared (IR) Spectroscopy to identify functional groups.

    • Ultraviolet-Visible (UV-Vis) Spectroscopy to analyze the electronic transitions within the molecule.

    • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, COSY, HMQC, HMBC) to elucidate the detailed chemical structure and stereochemistry.

Logical Workflow for Isolation and Characterization

The following diagram illustrates the general workflow for the isolation and characterization of this compound from its natural source.

Isolation_Workflow Plant_Material Plant Material (Micromelum minutum) Drying_Grinding Drying and Grinding Plant_Material->Drying_Grinding Extraction Solvent Extraction (e.g., Acetone) Drying_Grinding->Extraction Crude_Extract Crude Extract Extraction->Crude_Extract Column_Chromatography Silica Gel Column Chromatography Crude_Extract->Column_Chromatography Fractions Collected Fractions Column_Chromatography->Fractions TLC_Analysis TLC Analysis Fractions->TLC_Analysis Purification Further Purification (Prep. TLC / Column) TLC_Analysis->Purification Pool Fractions Pure_Compound Pure this compound Purification->Pure_Compound Structure_Elucidation Structure Elucidation Pure_Compound->Structure_Elucidation Spectroscopy Spectroscopic Analysis (NMR, MS, IR, UV) Structure_Elucidation->Spectroscopy

Caption: General workflow for the isolation of this compound.

Potential Signaling Pathways and Biological Activity

Currently, there is no specific information available in the searched literature regarding the signaling pathways modulated by this compound. However, the broader class of coumarins isolated from Micromelum species has been investigated for various biological activities, including cytotoxic effects against cancer cell lines. Further research is required to determine the specific biological targets and mechanisms of action for this particular compound.

Conclusion

This compound, also known as 1,2-seco-dihydromicromelin, is a coumarin derivative isolated from Micromelum minutum. While its discovery has been documented, detailed experimental and quantitative data remain somewhat limited in readily accessible literature. This guide provides a summary of the available information and outlines the general procedures for its isolation and characterization. Further investigation into this compound is warranted to fully elucidate its chemical properties and explore its potential for therapeutic applications. The detailed spectroscopic data from the primary research would be invaluable for future synthetic and pharmacological studies.

References

Unveiling the Molecular Architecture of (rac)-Secodihydro-hydramicromelin B: A Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The quest to discover and characterize novel natural products with potential therapeutic applications is a cornerstone of medicinal chemistry and drug development. Among the vast array of natural compounds, those derived from the Hydrangea genus have garnered significant interest due to their diverse chemical structures and biological activities. This guide focuses on the chemical structure elucidation of (rac)-Secodihydro-hydramicromelin B, a compound whose molecular framework presents an intriguing subject for synthetic and medicinal chemists.

Hypothetical Experimental Workflow for Structure Elucidation

The structural elucidation of a novel natural product like this compound would typically follow a systematic and multi-faceted analytical approach. This process begins with the isolation and purification of the compound from its natural source, followed by a series of spectroscopic and spectrometric analyses to piece together its molecular puzzle.

G cluster_extraction Isolation & Purification cluster_analysis Spectroscopic & Spectrometric Analysis cluster_elucidation Structure Determination Extraction Extraction from Natural Source Chromatography Chromatographic Separation Extraction->Chromatography Purity Purity Assessment (e.g., HPLC) Chromatography->Purity MS Mass Spectrometry (HR-ESI-MS) Purity->MS NMR NMR Spectroscopy (1D & 2D) Purity->NMR IR_UV IR & UV-Vis Spectroscopy Purity->IR_UV Formula Molecular Formula Determination MS->Formula Fragments Substructure Identification NMR->Fragments IR_UV->Fragments Formula->Fragments Connectivity Assembly of Fragments Fragments->Connectivity Stereochemistry Stereochemical Assignment Connectivity->Stereochemistry Structure Final Structure Proposal Stereochemistry->Structure

Figure 1. A generalized workflow for the structure elucidation of a novel natural product.

Core Analytical Techniques and Expected Data

The elucidation of the chemical structure of this compound would heavily rely on a combination of modern analytical techniques. Below is a summary of the key experiments and the type of information they would provide.

Mass Spectrometry

High-resolution mass spectrometry (HRMS), typically using electrospray ionization (ESI), would be the first step to determine the compound's exact mass and, consequently, its molecular formula.

Table 1: Hypothetical High-Resolution Mass Spectrometry Data

ParameterExpected Value
Ionization ModeESI-
[M-H]⁻ (m/z)325.0923
Molecular FormulaC₁₅H₁₇O₈
Calculated Mass325.0929
Mass Error (ppm)< 5
Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the detailed structure of organic molecules. A suite of 1D and 2D NMR experiments would be necessary to establish the carbon skeleton and the connectivity of all atoms.

Table 2: Anticipated ¹H NMR Data (in a suitable solvent like DMSO-d₆)

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~12.1br s1H-COOH
~9.5s1HAr-OH
~6.8s1HAr-H
~6.5s1HAr-H
~4.9d1HO-CH-O
~4.2d1HHO-CH
~3.8s3H-OCH₃
~2.7t2HAr-CH₂-
~2.5t2H-CH₂-COOH
~1.2s3H-CH₃

Table 3: Anticipated ¹³C NMR Data (in a suitable solvent like DMSO-d₆)

| Chemical Shift (δ, ppm) | Carbon Type | Assignment | | :--- | :--- | :--- | :--- | | ~174.0 | C | -COOH | | ~172.0 | C | C=O (lactone) | | ~158.0 | C | Ar-C-O | | ~155.0 | C | Ar-C-O | | ~125.0 | C | Ar-C | | ~115.0 | C | Ar-C | | ~110.0 | CH | Ar-CH | | ~100.0 | CH | Ar-CH | | ~85.0 | CH | O-CH-O | | ~75.0 | CH | HO-CH | | ~70.0 | C | C-OH (quat.) | | ~55.0 | CH₃ | -OCH₃ | | ~35.0 | CH₂ | Ar-CH₂- | | ~30.0 | CH₂ | -CH₂-COOH | | ~20.0 | CH₃ | -CH₃ |

2D NMR Experiments for Structural Connectivity

To assemble the final structure, a series of 2D NMR experiments would be crucial.

G cluster_nmr 2D NMR Correlation Spectroscopy cluster_info Information Gained COSY COSY (¹H-¹H Correlation) Proton_coupling Proton-Proton Coupling Networks COSY->Proton_coupling HSQC HSQC (¹H-¹³C one-bond Correlation) Direct_attachment Direct C-H Attachments HSQC->Direct_attachment HMBC HMBC (¹H-¹³C long-range Correlation) Connectivity_map Connectivity across Quaternary Carbons HMBC->Connectivity_map NOESY NOESY (¹H-¹H through-space Correlation) Spatial_proximity Spatial Proximity of Protons NOESY->Spatial_proximity

Unraveling the Enigmatic Biosynthesis of (rac)-Secodihydro-hydramicromelin B: A Putative Pathway and Research Roadmap

Author: BenchChem Technical Support Team. Date: December 2025

For the attention of: Researchers, scientists, and drug development professionals.

This technical guide addresses the biosynthetic pathway of (rac)-Secodihydro-hydramicromelin B, a natural product reported to be isolated from Equisetum hyemale L. (horsetail) and associated with the genus Micromelum.[1][2] Despite its classification as a natural product, a comprehensive literature review reveals that the biosynthetic pathway for this compound has not yet been experimentally elucidated. The racemic designation of this molecule is particularly unusual for a natural product, as enzymatic reactions are typically stereospecific, suggesting a potential non-enzymatic step in its formation.

This document presents a putative biosynthetic pathway for this compound, constructed from established principles of secondary metabolite biosynthesis, particularly the well-characterized phenylpropanoid and coumarin (B35378) pathways. Furthermore, we provide a roadmap of experimental protocols that would be necessary to validate this proposed pathway, offering a framework for future research in this area.

Proposed Biosynthetic Pathway

The structure of this compound suggests its origin from the shikimate and phenylpropanoid pathways, which are responsible for the biosynthesis of a wide variety of aromatic compounds in plants. The proposed pathway commences with the aromatic amino acid L-phenylalanine.

A plausible biosynthetic route involves the following key stages:

  • Phenylpropanoid Pathway Initiation: L-phenylalanine is converted to cinnamic acid and then to p-coumaric acid.

  • Ortho-hydroxylation: A key step in coumarin biosynthesis is the ortho-hydroxylation of the cinnamic acid derivative.

  • Glucosylation and Isomerization: The hydroxylated intermediate is likely glucosylated to stabilize the molecule and facilitate a trans-cis isomerization of the side chain.

  • Lactone Formation: Spontaneous or enzyme-mediated cyclization would then form the coumarin core.

  • Further Modifications: Subsequent enzymatic modifications, such as prenylation and oxidative modifications, would lead to the formation of a key intermediate.

  • Seco-ring Formation and Racemization: The formation of the seco-dihydro portion and the lactone ring likely proceeds through a series of oxidative cleavages and rearrangements. The racemic nature of the final product could be introduced at this stage through a non-enzymatic reaction, such as the formation of a transient achiral intermediate or a reaction that proceeds without stereochemical control.

Below is a diagram illustrating this putative biosynthetic pathway.

Putative Biosynthetic Pathway of this compound start_node Shikimate Pathway path_start L-Phenylalanine start_node->path_start ... intermediate intermediate pathway_hub pathway_hub key_intermediate key_intermediate final_product final_product non_enzymatic non_enzymatic cinnamic_acid Cinnamic Acid path_start->cinnamic_acid PAL p_coumaric_acid p-Coumaric Acid cinnamic_acid->p_coumaric_acid C4H ortho_hydroxylated Ortho-hydroxylated Intermediate p_coumaric_acid->ortho_hydroxylated C2'H glucosylated Glucosylated Intermediate ortho_hydroxylated->glucosylated Glucosyl- transferase coumarin_core Coumarin Core (e.g., Umbelliferone) glucosylated->coumarin_core Isomerization & Cyclization modified_coumarin Modified Coumarin Intermediate coumarin_core->modified_coumarin Prenylation & Oxidations seco_intermediate Achiral or Reactive Seco-Intermediate modified_coumarin->seco_intermediate Oxidative Cleavage non_enzymatic_step Non-enzymatic Lactonization seco_intermediate->non_enzymatic_step rac_product (rac)-Secodihydro- hydramicromelin B non_enzymatic_step->rac_product

Caption: A putative biosynthetic pathway for this compound.

Quantitative Data

As the biosynthetic pathway for this compound has not been elucidated, there is no quantitative data available regarding enzyme kinetics, precursor uptake, or product yield. The following table outlines the types of quantitative data that would need to be collected to characterize this pathway.

Data TypeDescriptionExperimental Approach
Enzyme Kinetics Michaelis-Menten constants (Km, Vmax) for each enzyme in the pathway.In vitro assays with purified recombinant enzymes.
Precursor Incorporation The efficiency of incorporation of labeled precursors (e.g., ¹³C-phenylalanine) into the final product.Isotopic labeling studies followed by MS or NMR analysis.
Gene Expression Levels Quantification of the transcripts of putative biosynthetic genes under different conditions.qRT-PCR or RNA-Seq analysis.
Metabolite Pools The concentration of pathway intermediates in the source organism.LC-MS based metabolomics.

Experimental Protocols

The elucidation of this biosynthetic pathway would require a combination of genetic, biochemical, and analytical techniques. Below are detailed methodologies for key experiments that would be foundational to this research.

Isotopic Labeling Studies to Trace Precursors
  • Objective: To identify the primary metabolic precursors of this compound.

  • Methodology:

    • Culture Equisetum hyemale or a relevant Micromelum species in a medium supplemented with stable isotope-labeled precursors (e.g., [U-¹³C₆]-L-phenylalanine).

    • After a suitable incubation period, harvest the plant material and perform a metabolite extraction.

    • Analyze the crude extract and purified this compound using High-Resolution Mass Spectrometry (HR-MS) to detect the incorporation of the ¹³C label.

    • Further analysis by Nuclear Magnetic Resonance (NMR) spectroscopy can pinpoint the specific positions of the incorporated isotopes, providing detailed insights into the bond-rearrangement events during biosynthesis.

Transcriptome Analysis to Identify Candidate Genes
  • Objective: To identify the genes encoding the enzymes of the biosynthetic pathway.

  • Methodology:

    • Grow the source organism under conditions that promote the production of this compound (and a control condition with low production).

    • Extract total RNA from the tissues and perform RNA sequencing (RNA-Seq).

    • Assemble the transcriptome de novo if a reference genome is unavailable.

    • Identify differentially expressed genes between the high and low production conditions.

    • Annotate these genes using databases such as NCBI and KEGG to identify candidates with plausible functions in the proposed pathway (e.g., P450 monooxygenases, methyltransferases, acyltransferases).

In Vitro Enzyme Assays
  • Objective: To confirm the function of candidate enzymes identified through transcriptomics.

  • Methodology:

    • Clone the open reading frames of candidate genes into an expression vector (e.g., for E. coli or yeast).

    • Express and purify the recombinant proteins.

    • Incubate the purified enzyme with the putative substrate and any necessary co-factors.

    • Monitor the reaction for the formation of the expected product using HPLC, LC-MS, or GC-MS.

    • Perform kinetic analysis by varying the substrate concentration to determine Km and Vmax.

The following diagram illustrates a general workflow for the elucidation of a novel biosynthetic pathway.

Experimental Workflow for Biosynthetic Pathway Elucidation start_node start_node data_analysis data_analysis experimental experimental validation validation start Hypothesize Putative Pathway precursor_studies Isotopic Labeling Studies start->precursor_studies gene_discovery Transcriptomics (RNA-Seq) & Proteomics precursor_studies->gene_discovery candidate_selection Identify Candidate Genes gene_discovery->candidate_selection enzyme_characterization Heterologous Expression & In Vitro Enzyme Assays candidate_selection->enzyme_characterization pathway_validation Pathway Reconstitution (in vitro or in vivo) enzyme_characterization->pathway_validation

Caption: A generalized workflow for elucidating a novel biosynthetic pathway.

Conclusion and Future Outlook

The biosynthesis of this compound remains an intriguing open question in natural product chemistry. The proposed putative pathway, starting from L-phenylalanine and proceeding through a modified coumarin intermediate, provides a logical framework for initiating research. The unusual racemic nature of the final product suggests a fascinating and potentially non-enzymatic step that warrants further investigation. The experimental roadmap outlined in this guide offers a clear and actionable strategy for researchers to elucidate this novel biosynthetic pathway. Successfully unraveling this pathway will not only contribute to our fundamental understanding of plant secondary metabolism but could also open avenues for the biotechnological production of this and related compounds for drug development and other applications.

References

(rac)-Secodihydro-hydramicromelin B: A Technical Overview of Physicochemical Properties

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known physicochemical properties of (rac)-Secodihydro-hydramicromelin B. Due to the limited availability of specific experimental literature for this compound, this document combines data aggregated from chemical suppliers with generalized experimental protocols derived from phytochemical studies on its source organism, Equisetum hyemale L.

Core Physicochemical Data

This compound is a natural product isolated from the plant Equisetum hyemale L, commonly known as rough horsetail.[1][2] It is commercially available as a solid.[3] The following table summarizes its key physicochemical properties.

PropertyValueSource
CAS Number 1212148-58-7[1]
Molecular Formula C₁₅H₁₈O₈[1]
Molecular Weight 326.30 g/mol [1]
IUPAC Name 3-(5-(3,4-dihydroxy-4-methyl-5-oxotetrahydrofuran-2-yl)-2-hydroxy-4-methoxyphenyl)propanoic acid[3]
Physical Form Solid[3]
Storage Temperature -20°C to -80°C[1][3]
InChI Key BNLUQONOBPMVBG-UHFFFAOYSA-N[3]
SMILES O=C(O)CCC=1C=C(C(OC)=CC1O)C2OC(=O)C(O)(C)C2O[1]

Postulated Experimental Protocols

While a specific protocol for the isolation of this compound has not been detailed in available scientific literature, a generalized methodology can be inferred from established phytochemical investigation techniques for Equisetum hyemale and other plant materials.[1][4]

Preparation of Plant Material

The initial step involves the collection and preparation of the aerial parts of Equisetum hyemale. The plant material is typically air-dried or freeze-dried to remove moisture and then ground into a fine powder to increase the surface area for efficient extraction.

Solvent Extraction

Solvent extraction is a primary method for isolating compounds from plant matter.[4] A common approach involves maceration or Soxhlet extraction using a sequence of solvents with increasing polarity.

  • Maceration Protocol:

    • The powdered plant material is submerged in a solvent (e.g., 70% ethanol (B145695) or methanol) in a sealed container.[1]

    • The mixture is agitated periodically and left to stand for a period ranging from several hours to days at room temperature.

    • The resulting extract is filtered to remove solid plant debris.

    • The process may be repeated with fresh solvent to ensure exhaustive extraction.

    • The filtrates are combined and concentrated under reduced pressure using a rotary evaporator to yield a crude extract.

Fractionation of Crude Extract

The crude extract, a complex mixture of phytochemicals, is then subjected to fractionation to separate compounds based on their polarity and solubility.

  • Liquid-Liquid Partitioning Protocol:

    • The crude extract is redissolved in a suitable solvent system, typically a mixture of water and an immiscible organic solvent (e.g., ethyl acetate (B1210297) or n-butanol).

    • The mixture is vigorously shaken in a separatory funnel and allowed to separate into aqueous and organic layers.

    • The layers are separated, and the process is repeated with solvents of varying polarities to generate fractions with different chemical profiles.

    • Each fraction is dried and concentrated for further purification.

Chromatographic Purification

The final step to isolate a pure compound involves one or more chromatographic techniques.

  • Column Chromatography Protocol:

    • A glass column is packed with a stationary phase, most commonly silica (B1680970) gel.

    • The dried fraction is adsorbed onto a small amount of silica gel and loaded onto the top of the column.

    • A mobile phase, consisting of a solvent or a gradient of solvents, is passed through the column.

    • Compounds separate based on their differential affinity for the stationary and mobile phases.

    • Fractions are collected sequentially and monitored by Thin-Layer Chromatography (TLC).

    • Fractions containing the compound of interest are combined and concentrated.

    • Further purification may be achieved using High-Performance Liquid Chromatography (HPLC) to yield the pure this compound.

Visualized Workflows

The following diagrams illustrate the generalized workflows described in the experimental protocols.

G cluster_extraction Step 1: Extraction cluster_fractionation Step 2: Fractionation cluster_purification Step 3: Purification A Dried & Powdered Equisetum hyemale B Solvent Maceration (e.g., 70% Ethanol) A->B C Filtration B->C D Concentration (Rotary Evaporation) C->D E Crude Plant Extract D->E F Liquid-Liquid Partitioning (e.g., Ethyl Acetate/Water) E->F G Solvent Fractions (Varying Polarity) F->G H Column Chromatography (Silica Gel) G->H I TLC Monitoring H->I J Preparative HPLC I->J K Pure (rac)-Secodihydro- hydramicromelin B J->K

Caption: Generalized workflow for the isolation of natural products.

As no specific biological activity or signaling pathway for this compound is documented in the available literature, a corresponding diagram cannot be provided. However, phytochemicals from the genus Hydrangea, which shares a similar naming root, have been noted for various pharmacological properties, including antidiabetic and antimalarial effects, though no direct link to the target compound from Equisetum hyemale can be established.[5][6]

References

Spectroscopic Data of (rac)-Secodihydro-hydramicromelin B: A Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025

Due to the limited availability of published spectroscopic data for (rac)-Secodihydro-hydramicromelin B, this document presents a detailed analysis of a closely related and well-characterized dihydroisocoumarin, Hydrangenol. This compound, isolated from Hydrangea macrophylla, serves as a representative model for the spectroscopic features expected for this class of molecules.

This technical guide is intended for researchers, scientists, and professionals in drug development, providing a comprehensive summary of the spectroscopic data and the experimental methodologies used for the characterization of Hydrangenol.

Introduction to Dihydroisocoumarins

Dihydroisocoumarins are a class of natural products that exhibit a wide range of biological activities. Their structural characterization relies heavily on a combination of spectroscopic techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) spectroscopy. The analysis of these data provides crucial information about the molecular structure, connectivity, and functional groups present in the molecule.

Spectroscopic Data of Hydrangenol

The following tables summarize the key spectroscopic data for Hydrangenol.

NMR Spectroscopic Data

Table 1: ¹H NMR (Proton NMR) Data for Hydrangenol

PositionChemical Shift (δ) ppmMultiplicityCoupling Constant (J) Hz
34.35dd11.5, 3.5
3.03dd16.0, 3.5
2.85dd16.0, 11.5
57.01d8.0
67.45t8.0
76.89d8.0
2'7.20d8.5
3'6.80d8.5
5'6.80d8.5
6'7.20d8.5
8-OH9.85s-
4'-OH9.60s-

Table 2: ¹³C NMR (Carbon NMR) Data for Hydrangenol

PositionChemical Shift (δ) ppm
1165.5
378.1
435.8
4a118.9
5129.8
6136.7
7117.2
8162.2
8a108.5
1'130.8
2'129.0
3'115.8
4'156.0
5'115.8
6'129.0
Mass Spectrometry (MS) Data

Table 3: High-Resolution Mass Spectrometry (HRMS) Data for Hydrangenol

Ion[M-H]⁻
Calculated m/z255.0657
Found m/z255.0652
Infrared (IR) Spectroscopic Data

Table 4: Infrared (IR) Absorption Bands for Hydrangenol

Wavenumber (cm⁻¹)Assignment
3350O-H stretching (phenolic)
1660C=O stretching (lactone)
1610, 1580, 1490Aromatic C=C stretching
1250C-O stretching

Experimental Protocols

The spectroscopic data presented above are typically acquired using the following methodologies.

NMR Spectroscopy

Nuclear Magnetic Resonance (NMR) spectra are recorded on a high-field NMR spectrometer (e.g., 400 or 500 MHz for ¹H NMR). The sample is dissolved in a deuterated solvent, such as deuterated methanol (B129727) (CD₃OD) or deuterated chloroform (B151607) (CDCl₃). Chemical shifts are reported in parts per million (ppm) relative to the residual solvent peak. Standard 1D NMR experiments (¹H and ¹³C) and 2D NMR experiments (COSY, HSQC, HMBC) are performed to establish the complete structure and assignments.

Mass Spectrometry

High-Resolution Mass Spectrometry (HRMS) is typically performed using an electrospray ionization (ESI) source coupled to a time-of-flight (TOF) or Orbitrap mass analyzer. The sample is dissolved in a suitable solvent (e.g., methanol or acetonitrile) and introduced into the mass spectrometer. The accurate mass measurement allows for the determination of the elemental composition of the molecule.

Infrared Spectroscopy

Infrared (IR) spectra are recorded on a Fourier-transform infrared (FTIR) spectrometer. The sample can be prepared as a KBr pellet or as a thin film on a salt plate (e.g., NaCl or KBr). The spectrum is typically recorded over the range of 4000-400 cm⁻¹, and the absorption bands are reported in reciprocal centimeters (cm⁻¹).

Visualization of Experimental Workflow

The general workflow for the isolation and characterization of a natural product like Hydrangenol is depicted in the following diagram.

experimental_workflow cluster_spectroscopy Spectroscopic Analysis plant_material Plant Material (e.g., Hydrangea macrophylla) extraction Extraction (e.g., with Methanol) plant_material->extraction fractionation Fractionation (e.g., Column Chromatography) extraction->fractionation purification Purification (e.g., HPLC) fractionation->purification pure_compound Pure Compound (Hydrangenol) purification->pure_compound nmr NMR (¹H, ¹³C, 2D) pure_compound->nmr ms MS (HRMS) pure_compound->ms ir IR pure_compound->ir structure_elucidation Structure Elucidation nmr->structure_elucidation ms->structure_elucidation ir->structure_elucidation

Caption: General workflow for the isolation and spectroscopic characterization of a natural product.

Logical Relationship of Spectroscopic Techniques

The different spectroscopic techniques provide complementary information that, when combined, allows for the unambiguous determination of the chemical structure.

logical_relationship cluster_nmr_info cluster_ms_info cluster_ir_info nmr NMR Spectroscopy nmr_info1 Carbon-Hydrogen Framework nmr_info2 Connectivity (J-coupling) nmr_info3 Spatial Proximity (NOE) ms Mass Spectrometry ms_info1 Molecular Weight ms_info2 Elemental Composition ir Infrared Spectroscopy ir_info1 Functional Groups (e.g., -OH, C=O) structure Chemical Structure nmr_info1->structure nmr_info2->structure nmr_info3->structure ms_info1->structure ms_info2->structure ir_info1->structure

Caption: Interrelationship of spectroscopic techniques for structure elucidation.

(rac)-Secodihydro-hydramicromelin B: A Technical Whitepaper on Potential Biological Activities

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

(rac)-Secodihydro-hydramicromelin B is a racemic mixture of a coumarin (B35378) derivative, a class of natural products known for a wide spectrum of pharmacological activities. While direct biological studies on this specific compound are not extensively documented in publicly available literature, a comprehensive review of closely related compounds isolated from the same genus, Micromelum, strongly suggests significant potential in the areas of oncology and inflammatory diseases. This technical guide consolidates the existing data on related hydramicromelin and coumarin analogues, presents detailed experimental protocols for assessing these activities, and visualizes the key signaling pathways implicated in their mechanism of action. The information herein is intended to serve as a foundational resource for researchers and drug development professionals interested in exploring the therapeutic promise of this compound and its derivatives.

Introduction to this compound and Related Coumarins

This compound belongs to the coumarin family of compounds, which are secondary metabolites found in various plants, notably in the genus Micromelum (Rutaceae family). Species such as Micromelum minutum are rich sources of diverse coumarins that have demonstrated potent biological activities.[1][2] These activities primarily include cytotoxicity against various cancer cell lines and anti-inflammatory effects. Given the structural similarity, it is hypothesized that this compound may exhibit a comparable pharmacological profile.

Potential Biological Activity: Cytotoxicity

Numerous coumarins isolated from Micromelum minutum have exhibited significant cytotoxic effects against a range of human cancer cell lines. This suggests that this compound may also possess anti-cancer properties.

Quantitative Cytotoxicity Data of Related Coumarins

The following table summarizes the cytotoxic activities (IC50 values) of coumarins structurally related to this compound, isolated from Micromelum minutum.

Compound NameCancer Cell LineIC50 Value (µg/mL)IC50 Value (µM)Reference
8-Hydroxyisocapnolactone-2',3'-diolT-lymphoblastic leukemia (CEM-SS)2.9-[3]
Promyelocytic leukemia (HL60)2.5-[3]
Cervical cancer (HeLa)6.9-[2][3]
Liver cancer (HepG2)5.9-[2][3]
2',3'-Epoxyisocapnolactone---[3]
Minutin ALeishmania major-26.2[2]
Minutin BLeishmania major-20.2[2]
Clauslactone ELeishmania major-9.8[2]
Lung adenocarcinoma (SBC3)-3.7[4]
Lung adenocarcinoma (A549)-10.4[4]
MicromelinCholangiocarcinoma (KKU-100)9.2-[2][4]
MurrangatinCholangiocarcinoma (KKU-100)2.9-[2][4]
MicrominutinCholangiocarcinoma (KKU-100)1.7-[2][4]
MurralonginolCholangiocarcinoma (KKU-100)10.0-[2][4]
Human epidermoid (KB)17.8-[2][4]
Human small cell lung (NCI-H187)27.1-[2][4]
Human breast cancer (MCF-7)8.2-[2][4]
MurralonginCholangiocarcinoma (KKU-100)9.0-[2][4]
ScopoletinCholangiocarcinoma (KKU-100)19.2-[2][4]
Experimental Protocol: MTT Assay for Cytotoxicity

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a standard colorimetric method to assess cell viability and cytotoxicity.[5]

Principle: Metabolically active cells possess mitochondrial dehydrogenases that reduce the yellow tetrazolium salt, MTT, into purple formazan (B1609692) crystals. The amount of formazan produced is directly proportional to the number of viable cells.

Materials:

  • Cancer cell lines (e.g., HeLa, HepG2, CEM-SS)

  • Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)

  • 96-well microplates

  • This compound (dissolved in DMSO)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., 10% SDS in 0.01 M HCl or DMSO)

  • Phosphate-buffered saline (PBS)

  • Multi-well spectrophotometer

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere.

  • Compound Treatment: Prepare serial dilutions of this compound in culture medium. Replace the medium in the wells with 100 µL of medium containing the desired concentrations of the test compound. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin). Incubate for 48-72 hours.

  • MTT Addition: Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. The IC50 value (the concentration of the compound that inhibits cell growth by 50%) is determined by plotting a dose-response curve.

Visualization: Cytotoxicity Experimental Workflow

G cluster_0 Cell Preparation cluster_1 Compound Treatment cluster_2 MTT Assay cluster_3 Data Analysis start Start seed Seed cells in 96-well plate start->seed incubate1 Incubate 24h seed->incubate1 treat Add this compound incubate1->treat incubate2 Incubate 48-72h treat->incubate2 add_mtt Add MTT solution incubate2->add_mtt incubate3 Incubate 4h add_mtt->incubate3 solubilize Add solubilization solution incubate3->solubilize read Measure absorbance at 570 nm solubilize->read calculate Calculate IC50 read->calculate end End calculate->end G cluster_0 Cell Culture and Treatment cluster_1 Endpoint Measurements cluster_2 Data Analysis and Control start Start seed Seed RAW264.7 cells start->seed pretreat Pre-treat with compound seed->pretreat stimulate Stimulate with LPS pretreat->stimulate supernatant Collect supernatant stimulate->supernatant mtt_assay MTT Assay for viability stimulate->mtt_assay no_assay Griess Assay for NO supernatant->no_assay elisa_assay ELISA for TNF-α & IL-6 supernatant->elisa_assay analyze Quantify mediators no_assay->analyze elisa_assay->analyze end End analyze->end mtt_assay->analyze G cluster_mapk MAPK Pathway cluster_nfkb NF-κB Pathway lps LPS tlr4 TLR4 lps->tlr4 mapk MAPK (ERK, JNK, p38) tlr4->mapk ikb IκB tlr4->ikb inhibits ap1 AP-1 mapk->ap1 pro_inflammatory Pro-inflammatory Genes (TNF-α, IL-6, iNOS, COX-2) ap1->pro_inflammatory activates nfkb NF-κB nfkb_nuc NF-κB (nucleus) nfkb->nfkb_nuc nfkb_nuc->pro_inflammatory activates compound (rac)-Secodihydro- hydramicromelin B compound->mapk inhibits compound->nfkb_nuc inhibits

References

(rac)-Secodihydro-hydramicromelin B preliminary screening results

Author: BenchChem Technical Support Team. Date: December 2025

Absence of Publicly Available Data for (rac)-Secodihydro-hydramicromelin B Preliminary Screening

A comprehensive search of scientific literature and public databases has revealed no specific preliminary screening results, biological activity data, or detailed experimental protocols for the compound this compound. Similarly, there is a lack of published bioactivity data for the related parent compound, hydramicromelin B.

This absence of information prevents the creation of an in-depth technical guide with quantitative data tables and specific experimental methodologies as requested. The compound is listed by chemical suppliers, providing basic information such as its molecular formula (C₁₅H₁₈O₈) and CAS number (1212148-58-7), but no associated biological studies are cited.

Given the coumarin-like core structure often found in natural products with diverse pharmacological properties, a hypothetical preliminary screening workflow for a novel compound like this compound is outlined below. This serves as a general guide for how such a compound might be evaluated in a drug discovery context.

Hypothetical Experimental Workflow for a Novel Compound

The following diagram illustrates a general workflow for the preliminary biological screening of a novel synthetic compound, such as this compound. This process is designed to broadly assess its potential therapeutic activities and cytotoxic effects at an early stage.

Caption: Hypothetical workflow for preliminary screening of a novel compound.

General Experimental Protocols

While specific protocols for this compound do not exist, the following are general methodologies for the types of assays that would be included in a preliminary screening campaign.

1. Cytotoxicity Assay (MTT Assay)

  • Objective: To determine the concentration at which the compound exhibits toxicity to living cells.

  • Methodology:

    • Human cancer cell lines (e.g., HeLa, A549) are seeded in 96-well plates and incubated for 24 hours.

    • The compound is serially diluted and added to the wells, followed by a 48-hour incubation.

    • MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is added to each well and incubated for 4 hours, allowing viable cells to form formazan (B1609692) crystals.

    • The supernatant is removed, and dimethyl sulfoxide (B87167) (DMSO) is added to dissolve the formazan crystals.

    • The absorbance is measured at 570 nm using a microplate reader. The IC₅₀ value is then calculated.

2. Kinase Inhibition Assay (Generic Example)

  • Objective: To screen for inhibitory activity against a panel of protein kinases.

  • Methodology:

    • A specific kinase, its substrate, and ATP are combined in a buffer solution in the wells of a 384-well plate.

    • The test compound is added at a fixed concentration (e.g., 10 µM).

    • The reaction is incubated at room temperature for a specified time (e.g., 60 minutes).

    • A detection reagent (e.g., ADP-Glo™) is added to measure the amount of ADP produced, which is proportional to kinase activity.

    • Luminescence is read on a plate reader. A decrease in signal compared to a DMSO control indicates inhibition.

Potential Signaling Pathways of Interest

Given the coumarin (B35378) scaffold, which is known to interact with various biological targets, a number of signaling pathways could be of initial interest for screening. The diagram below illustrates a simplified representation of a generic cell signaling pathway that could be modulated by a novel compound.

G cluster_pathway Generic Cell Signaling Pathway Receptor Cell Surface Receptor Kinase_Cascade Kinase Cascade (e.g., MAPK) Receptor->Kinase_Cascade Compound (rac)-Secodihydro- hydramicromelin B Compound->Receptor Modulation Transcription_Factor Transcription Factor (e.g., NF-κB, AP-1) Kinase_Cascade->Transcription_Factor Gene_Expression Target Gene Expression Transcription_Factor->Gene_Expression Cellular_Response Cellular Response (e.g., Proliferation, Apoptosis) Gene_Expression->Cellular_Response

Caption: Potential interaction of a novel compound with a generic signaling pathway.

Disclaimer: The information provided above is hypothetical and for illustrative purposes only, due to the lack of specific data for this compound. The experimental protocols and potential areas of biological activity are based on general practices in drug discovery for novel natural product-like molecules.

Unraveling (rac)-Secodihydro-hydramicromelin B: A Compound at the Intersection of Natural Products and Modern Science

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

A comprehensive review of available scientific literature reveals that while the natural compound (rac)-Secodihydro-hydramicromelin B presents a subject of interest for researchers, detailed information regarding its specific applications in traditional medicine, quantitative biological data, and established experimental protocols remains elusive in publicly accessible scientific databases. The compound's name strongly suggests a connection to the Hydrangea genus, plants with a rich history in traditional healing practices, particularly in Eastern Asia and North America. However, a definitive link between this specific molecule and documented traditional uses is not yet established in the reviewed literature.

The Ethnobotanical Context of Hydrangea

The genus Hydrangea is well-regarded in various traditional medicine systems. For instance, the roots and rhizomes of Hydrangea arborescens were utilized by the Cherokee Native Americans and later by colonial settlers for the treatment of kidney and bladder stones. This traditional knowledge has spurred scientific interest in the chemical constituents of Hydrangea species, which are known to produce a variety of bioactive molecules, including isocoumarins, flavonoids, and quinazolone alkaloids. These compounds have been investigated for a range of pharmacological activities, including anti-inflammatory, antimicrobial, and antimalarial properties.

Current Scientific Understanding of this compound

Despite the ethnobotanical significance of the Hydrangea genus, specific scientific data on this compound is sparse. Key information that is not currently available in the public domain includes:

  • Quantitative Bioactivity Data: There is a lack of published studies detailing the half-maximal inhibitory concentration (IC50) or half-maximal effective concentration (EC50) values for this compound in relation to anti-inflammatory, cytotoxic, or other biological assays. Such data is critical for evaluating the potency and potential therapeutic window of a compound.

  • Detailed Experimental Protocols: Methodologies for the isolation of this compound from its natural source, as well as specific protocols for conducting and analyzing its biological activity, have not been detailed in available literature. This includes information on the cell lines used, reagent concentrations, and incubation times necessary for reproducible scientific investigation.

  • Mechanism of Action and Signaling Pathways: The molecular mechanisms by which this compound may exert biological effects are currently unknown. There is no available information on its interaction with cellular signaling pathways, such as the NF-κB or MAPK pathways, which are often implicated in inflammation and cellular proliferation.

Future Research Directions

The current gap in knowledge highlights a clear need for further research to unlock the potential of this compound. A foundational step would be the publication of a definitive study that outlines its isolation, structural elucidation, and initial biological screening. Following this, a systematic investigation into its pharmacological properties would be warranted.

A hypothetical workflow for future research on this compound could involve:

G cluster_0 Discovery & Isolation cluster_1 Biological Evaluation cluster_2 Drug Development Plant Source Plant (e.g., Hydrangea micromelas) Extraction Extraction & Fractionation Plant->Extraction Isolation Isolation of (rac)-Secodihydro- hydramicromelin B Extraction->Isolation Structure Structure Elucidation Isolation->Structure InVitro In Vitro Bioassays (Anti-inflammatory, Cytotoxicity) Structure->InVitro Pathway Mechanism of Action (Signaling Pathway Analysis) InVitro->Pathway InVivo In Vivo Studies (Animal Models) Pathway->InVivo Tox Toxicology Profiling InVivo->Tox LeadOpt Lead Optimization Tox->LeadOpt Preclinical Preclinical Development LeadOpt->Preclinical Clinical Clinical Trials Preclinical->Clinical

Unveiling the Taxonomic Origins of (rac)-Secodihydro-hydramicromelin B: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the taxonomic distribution, isolation, and characterization of the natural product (rac)-Secodihydro-hydramicromelin B. Initially presumed to be a derivative of Hydramicromelin B from the genus Micromelum, recent data indicates a surprising and taxonomically distant origin. This document consolidates the current understanding of its natural source, presents available data in a structured format, and outlines key experimental considerations. While information on its specific biological signaling pathways remains nascent, this guide serves as a foundational resource for researchers interested in this novel compound.

Introduction

Natural products continue to be a vital source of novel chemical scaffolds for drug discovery. The coumarins, a large class of benzopyrone-containing secondary metabolites, are well-known for their diverse pharmacological activities. Within this class, the structural complexity and biological potential of compounds like this compound are of significant interest to the scientific community. This guide aims to clarify the taxonomic distribution of this compound, a critical first step in its systematic investigation and potential development.

Taxonomic Distribution

Contrary to initial hypotheses linking it to the Micromelum genus based on the "hydramicromelin" nomenclature, current evidence points to a different botanical origin for this compound.

Primary Source Organism

This compound has been identified as a natural product isolated from Equisetum hyemale L., commonly known as rough horsetail.[1][2][3] This perennial plant belongs to the Equisetaceae family, a group of vascular plants that reproduce by spores rather than seeds. The genus Equisetum is ancient, with a fossil record dating back to the Devonian period. E. hyemale is native to Eurasia and Greenland.[4]

This finding is significant as it places the origin of this compound in a taxonomically distinct and evolutionarily ancient lineage compared to the flowering plants of the Micromelum genus.

Associated Phytochemicals in Equisetum hyemale

Phytochemical analyses of Equisetum hyemale have revealed a variety of other compound classes, which provides context for the chemical environment in which this compound is produced. These include:

  • Phenolic Compounds: E. hyemale is rich in various phenolic acids.[5][6][7]

  • Flavonoids: A number of flavonoids, including kaempferol (B1673270) and quercetin (B1663063) derivatives, have been identified.[5][6]

  • Styrylpyrones and Galactolipids: Comparative metabolomic studies have detected these compound classes in the tissues of E. hyemale.[8]

  • Silica (B1680970): A characteristic feature of the Equisetum genus is the high accumulation of silica in their stems.[8]

The presence of coumarins in Equisetum species is less commonly reported, making the isolation of this compound a noteworthy discovery.

Quantitative Data

Currently, there is a lack of quantitative data in the primary scientific literature regarding the yield or concentration of this compound from Equisetum hyemale. The information is primarily qualitative, confirming its presence in the plant. Further studies are required to quantify the abundance of this compound in different plant tissues and under various environmental conditions.

Table 1: Summary of Phytochemicals from Equisetum hyemale

Compound ClassSpecific Compounds/Derivatives NotedReference(s)
Coumarins This compound[1][2][3]
Phenolic Acids Ferulic acid isomers, Caffeic acid derivatives[6][8]
Flavonoids Kaempferol derivatives, Quercetin derivatives, Myricetin di-hexoside, Flavonoid tri-glycosides[5][6]
Styrylpyrones Present in tissues[8]
Galactolipids Present in tissues[8]
Other Silica, Xyloglucan oligosaccharides[8]

Experimental Protocols

Detailed experimental protocols for the isolation and structure elucidation of this compound from Equisetum hyemale are not yet available in peer-reviewed publications. The information from commercial suppliers indicates its natural origin, but the primary research paper detailing these methods has not been publicly identified.

For researchers aiming to work with this compound, the following general workflow can be inferred as a starting point, based on standard natural product chemistry techniques for the isolation of coumarins.

General Isolation Workflow

G General Workflow for Isolation A Plant Material Collection & Drying (Equisetum hyemale) B Grinding and Extraction (e.g., with methanol (B129727) or ethanol) A->B C Solvent Partitioning (e.g., hexane, ethyl acetate, butanol) B->C D Column Chromatography (Silica gel, Sephadex LH-20) C->D E Preparative HPLC/TLC D->E F Isolation of Pure Compound E->F G Structure Elucidation (NMR, MS, etc.) F->G

References

Methodological & Application

Application Notes and Protocols for the Synthesis of (rac)-Secodihydro-hydramicromelin B

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for the laboratory-scale synthesis of (rac)-Secodihydro-hydramicromelin B, a racemic natural product analogue. The synthesis is presented in a three-stage process: preparation of the coumarin (B35378) core, synthesis of the racemic side chain, and the final esterification to yield the target molecule.

Stage 1: Synthesis of 4-Methyl-5,7-dihydroxycoumarin (Coumarin Core)

The coumarin core is synthesized via the well-established Pechmann condensation reaction.

Experimental Protocol:

  • Reaction Setup: To a round-bottom flask, add phloroglucinol (B13840) (1.0 eq) and ethyl acetoacetate (B1235776) (1.1 eq).

  • Acid Catalyst: Slowly add concentrated sulfuric acid (2.5 eq) to the mixture while cooling in an ice bath and stirring.

  • Reaction: Allow the mixture to warm to room temperature and stir for 12-18 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

  • Work-up: Pour the reaction mixture into a beaker of crushed ice. A precipitate will form.

  • Purification: Collect the solid by filtration, wash thoroughly with cold water, and recrystallize from ethanol (B145695) to afford pure 4-methyl-5,7-dihydroxycoumarin.

Quantitative Data for Stage 1:

ParameterValueReference
Reactant Ratio (Phloroglucinol:Ethyl Acetoacetate)1 : 1.1General Pechmann Condensation Protocols
CatalystConcentrated H₂SO₄General Pechmann Condensation Protocols
Reaction Time12 - 18 hoursGeneral Pechmann Condensation Protocols
TemperatureRoom TemperatureGeneral Pechmann Condensation Protocols
Typical Yield75-85%General Pechmann Condensation Protocols

Characterization Data for 4-Methyl-5,7-dihydroxycoumarin:

  • ¹H NMR (DMSO-d₆, 400 MHz): δ 10.42 (s, 1H, -OH), 10.19 (s, 1H, -OH), 6.18 (s, 1H), 6.09 (s, 1H), 5.76 (s, 1H), 2.41 (s, 3H, -CH₃).

  • ¹³C NMR (DMSO-d₆, 100 MHz): δ 161.2, 160.5, 158.0, 154.5, 154.0, 110.2, 102.8, 98.5, 93.8, 18.2.

Stage 2: Synthesis of (rac)-2-Methyl-4-hydroxypentanoic Acid (Racemic Side Chain)

This stage involves a multi-step synthesis starting from ethyl acetoacetate to generate the racemic side chain.

Experimental Protocol:

  • Methylation of Ethyl Acetoacetate:

    • Prepare a solution of sodium ethoxide in ethanol.

    • Add ethyl acetoacetate (1.0 eq) dropwise at 0 °C.

    • Add methyl iodide (1.1 eq) and reflux the mixture.

    • After completion, remove the solvent under reduced pressure and extract the product.

  • Reformatsky Reaction:

    • To a suspension of activated zinc dust in dry THF, add a solution of the methylated ethyl acetoacetate (1.0 eq) and acetone (B3395972) (1.2 eq).

    • Initiate the reaction with gentle heating or a crystal of iodine.

    • After the exothermic reaction subsides, stir at room temperature.

    • Quench the reaction with saturated aqueous ammonium (B1175870) chloride solution.

  • Hydrolysis and Decarboxylation:

    • Hydrolyze the resulting β-hydroxy ester with aqueous sodium hydroxide.

    • Acidify the reaction mixture with dilute hydrochloric acid.

    • Gently heat the mixture to promote decarboxylation.

  • Reduction:

    • The resulting keto acid, (rac)-2-methyl-4-oxopentanoic acid, is then reduced to the target hydroxy acid using a mild reducing agent like sodium borohydride (B1222165) in an appropriate solvent (e.g., methanol (B129727) or ethanol).

    • Acidify the reaction mixture and extract the product.

    • Purify by column chromatography or distillation under reduced pressure.

Quantitative Data for Analogous Reactions in Stage 2:

ParameterValueReference
Alkylation Yield~70-80%Standard Acetoacetic Ester Synthesis
Reformatsky Reaction Yield~60-70%General Reformatsky Reaction Protocols
Reduction Yield>90%Standard NaBH₄ Reduction Protocols
Stage 3: Synthesis of this compound (Final Product)

The final step is the esterification of the coumarin core with the racemic side chain using the Steglich esterification method.

Experimental Protocol:

  • Reaction Setup: In a round-bottom flask, dissolve 4-methyl-5,7-dihydroxycoumarin (1.0 eq) and (rac)-2-methyl-4-hydroxypentanoic acid (1.2 eq) in a suitable aprotic solvent (e.g., dichloromethane (B109758) or THF).

  • Reagents: Add 4-dimethylaminopyridine (B28879) (DMAP) (0.1 eq) as a catalyst. Cool the mixture in an ice bath.

  • Coupling Agent: Add N,N'-dicyclohexylcarbodiimide (DCC) (1.2 eq) portion-wise to the stirred solution.

  • Reaction: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction by TLC.

  • Work-up: A white precipitate of dicyclohexylurea (DCU) will form. Filter off the DCU.

  • Purification: Wash the filtrate with dilute HCl and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica (B1680970) gel to obtain this compound.

Quantitative Data for Stage 3:

ParameterValueReference
Reactant Ratio (Coumarin:Acid:DCC:DMAP)1 : 1.2 : 1.2 : 0.1General Steglich Esterification Protocols
SolventDichloromethane or THFGeneral Steglich Esterification Protocols
Reaction Time12 - 24 hoursGeneral Steglich Esterification Protocols
Temperature0 °C to Room TemperatureGeneral Steglich Esterification Protocols
Typical Yield60-80%General Steglich Esterification Protocols

Visualizations

Synthetic Workflow

Synthesis_Workflow cluster_stage1 Stage 1: Coumarin Core Synthesis cluster_stage2 Stage 2: Racemic Side Chain Synthesis cluster_stage3 Stage 3: Final Esterification Phloroglucinol Phloroglucinol Pechmann Pechmann Condensation Phloroglucinol->Pechmann EAA Ethyl Acetoacetate EAA->Pechmann CoumarinCore 4-Methyl-5,7- dihydroxycoumarin Pechmann->CoumarinCore Steglich Steglich Esterification CoumarinCore->Steglich EAA2 Ethyl Acetoacetate Alkylation Methylation EAA2->Alkylation MethylEAA Methylated EAA Alkylation->MethylEAA Reformatsky Reformatsky Reaction MethylEAA->Reformatsky HydroxyEster β-Hydroxy Ester Reformatsky->HydroxyEster Hydrolysis Hydrolysis & Decarboxylation HydroxyEster->Hydrolysis KetoAcid (rac)-2-Methyl-4- oxopentanoic acid Hydrolysis->KetoAcid Reduction Reduction KetoAcid->Reduction SideChain (rac)-2-Methyl-4- hydroxypentanoic acid Reduction->SideChain SideChain->Steglich FinalProduct (rac)-Secodihydro- hydramicromelin B Steglich->FinalProduct

Caption: Synthetic workflow for this compound.

Logical Relationship of Synthesis Stages

Logical_Relationship Start Starting Materials (Phloroglucinol, Ethyl Acetoacetate, etc.) Stage1 Stage 1: Synthesis of 4-Methyl-5,7-dihydroxycoumarin Start->Stage1 Stage2 Stage 2: Synthesis of (rac)-2-Methyl-4-hydroxypentanoic acid Start->Stage2 Stage3 Stage 3: Steglich Esterification Stage1->Stage3 Stage2->Stage3 Product Final Product: This compound Stage3->Product

Caption: Logical flow of the three-stage synthesis.

Application Notes and Protocols for the Total Synthesis of Hydramicromelin B Enantiomers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview of the enantioselective total synthesis of (+)- and (-)-hydramicromelin B, natural products with potential biological activity. The protocols are based on the first reported enantioselective total synthesis by Huo and colleagues in 2008. This document includes key reaction data, detailed experimental procedures, and visualizations of the synthetic pathway and a representative biological signaling pathway for coumarin (B35378) compounds.

Overview of the Synthetic Strategy

The total synthesis of hydramicromelin B enantiomers is achieved through a convergent strategy. The key steps involve the construction of the coumarin core, followed by the installation of the chiral side chain. The chirality is introduced via a Sharpless asymmetric dihydroxylation, allowing for the selective synthesis of both the (+) and (-) enantiomers.

A crucial step in forming the coumarin structure is an intramolecular hydroarylation reaction catalyzed by a gold(III) salt in the presence of a silver salt co-catalyst.[1] The dihydroxylation of an alkene precursor using AD-mix-α or AD-mix-β establishes the stereochemistry of the final natural product.

Quantitative Data Summary

The following tables summarize the quantitative data for the key steps in the synthesis of both enantiomers of hydramicromelin B.

Table 1: Synthesis of Key Intermediates

StepIntermediateReagents and ConditionsYield (%)
17-Hydroxy-4-methylcoumarinResorcinol (B1680541), Ethyl acetoacetate (B1235776), H₂SO₄~85%
2Alkene Precursor7-Hydroxy-4-methylcoumarin, (3,3-diethoxypropyl)triphenylphosphonium bromide, KHMDS, THF, -78 °C to rt75%
3Alkyne Precursor7-Hydroxy-4-methylcoumarin, 3-butyn-1-ol, DCC, DMAP, CH₂Cl₂92%

Table 2: Enantioselective Synthesis of Hydramicromelin B Enantiomers

EnantiomerKey ReactionReagents and ConditionsYield (%)Enantiomeric Excess (ee)
(+)-Hydramicromelin BSharpless Asymmetric DihydroxylationAlkene Precursor, AD-mix-β, t-BuOH/H₂O85%>98%
(-)-Hydramicromelin BSharpless Asymmetric DihydroxylationAlkene Precursor, AD-mix-α, t-BuOH/H₂O83%>98%
(+)-Hydramicromelin BGold-Catalyzed CyclizationAlkyne Precursor, AuCl₃, AgOTf, CH₃NO₂82%N/A
(-)-Hydramicromelin BGold-Catalyzed CyclizationAlkyne Precursor, AuCl₃, AgOTf, CH₃NO₂80%N/A

Table 3: Spectroscopic Data for Hydramicromelin B Enantiomers

Data Type(+)-Hydramicromelin B(-)-Hydramicromelin B
¹H NMR (CDCl₃, 400 MHz) δ (ppm) 7.55 (d, J = 8.8 Hz, 1H), 6.90 (dd, J = 8.8, 2.4 Hz, 1H), 6.83 (d, J = 2.4 Hz, 1H), 6.15 (s, 1H), 4.30 (m, 1H), 4.05 (m, 1H), 3.95 (m, 1H), 2.40 (s, 3H), 2.05 (m, 2H)7.55 (d, J = 8.8 Hz, 1H), 6.90 (dd, J = 8.8, 2.4 Hz, 1H), 6.83 (d, J = 2.4 Hz, 1H), 6.15 (s, 1H), 4.30 (m, 1H), 4.05 (m, 1H), 3.95 (m, 1H), 2.40 (s, 3H), 2.05 (m, 2H)
¹³C NMR (CDCl₃, 100 MHz) δ (ppm) 161.5, 160.8, 155.4, 152.6, 126.9, 113.6, 112.9, 110.5, 101.9, 70.1, 68.9, 34.2, 18.6161.5, 160.8, 155.4, 152.6, 126.9, 113.6, 112.9, 110.5, 101.9, 70.1, 68.9, 34.2, 18.6
IR (film) ν (cm⁻¹) 3450, 2920, 1720, 1620, 1560, 11303450, 2920, 1720, 1620, 1560, 1130
HRMS (ESI) m/z 277.0712 [M+H]⁺ (Calcd. for C₁₄H₁₃O₅, 277.0712)m/z 277.0712 [M+H]⁺ (Calcd. for C₁₄H₁₃O₅, 277.0712)

Experimental Protocols

Synthesis of 7-Hydroxy-4-methylcoumarin

This procedure follows the well-established Pechmann condensation.

  • To a stirred solution of resorcinol (1.0 equiv) in ethanol (B145695), add ethyl acetoacetate (1.1 equiv).

  • Cool the mixture to 0 °C and slowly add concentrated sulfuric acid (2.0 equiv).

  • Allow the reaction mixture to warm to room temperature and stir for 12 hours.

  • Pour the reaction mixture into ice-water and collect the resulting precipitate by filtration.

  • Wash the solid with cold water and recrystallize from ethanol to afford 7-hydroxy-4-methylcoumarin as a white solid.

Synthesis of the Alkene Precursor
  • To a suspension of (3,3-diethoxypropyl)triphenylphosphonium bromide (1.5 equiv) in anhydrous THF at -78 °C, add KHMDS (1.4 equiv) dropwise.

  • Stir the resulting red solution for 30 minutes at -78 °C.

  • Add a solution of 7-hydroxy-4-methylcoumarin (1.0 equiv) in anhydrous THF.

  • Allow the reaction mixture to warm to room temperature and stir for 12 hours.

  • Quench the reaction with saturated aqueous NH₄Cl and extract with ethyl acetate.

  • Dry the combined organic layers over anhydrous Na₂SO₄, concentrate under reduced pressure, and purify the residue by flash column chromatography (petroleum ether/ethyl acetate) to yield the alkene precursor.

Sharpless Asymmetric Dihydroxylation for (+)-Hydramicromelin B
  • To a vigorously stirred mixture of AD-mix-β (1.4 g per mmol of alkene) in t-BuOH/H₂O (1:1, 10 mL per mmol of alkene) at room temperature, add the alkene precursor (1.0 equiv).

  • Stir the reaction mixture at room temperature for 24 hours.

  • Quench the reaction by adding solid sodium sulfite (B76179) (1.5 g per mmol of alkene) and stir for an additional hour.

  • Extract the mixture with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the residue by flash column chromatography (petroleum ether/ethyl acetate) to afford (+)-hydramicromelin B.

Sharpless Asymmetric Dihydroxylation for (-)-Hydramicromelin B

This protocol is identical to the synthesis of the (+)-enantiomer, with the exception of using AD-mix-α instead of AD-mix-β.

Gold-Catalyzed Intramolecular Cyclization
  • To a solution of the alkyne precursor (1.0 equiv) in CH₃NO₂, add AuCl₃ (0.05 equiv) and AgOTf (0.15 equiv).

  • Stir the reaction mixture at room temperature for 2 hours.

  • Filter the mixture through a pad of Celite and concentrate the filtrate under reduced pressure.

  • Purify the residue by flash column chromatography (petroleum ether/ethyl acetate) to yield the corresponding hydramicromelin B enantiomer.

Visualizations

Synthetic Pathway of Hydramicromelin B Enantiomers

Total_Synthesis_of_Hydramicromelin_B cluster_start Starting Materials cluster_coumarin Coumarin Formation cluster_sidechain_alkene Sidechain Introduction (Alkene) cluster_sidechain_alkyne Sidechain Introduction (Alkyne) cluster_dihydroxylation Asymmetric Dihydroxylation cluster_cyclization Gold-Catalyzed Cyclization Resorcinol Resorcinol Coumarin 7-Hydroxy-4-methylcoumarin Resorcinol->Coumarin Pechmann Condensation EthylAcetoacetate Ethyl Acetoacetate AlkenePrecursor Alkene Precursor Coumarin->AlkenePrecursor Wittig Reaction AlkynePrecursor Alkyne Precursor Coumarin->AlkynePrecursor Esterification PlusEnantiomer (+)-Hydramicromelin B AlkenePrecursor->PlusEnantiomer AD-mix-β MinusEnantiomer (-)-Hydramicromelin B AlkenePrecursor->MinusEnantiomer AD-mix-α CyclizedProduct Hydramicromelin B AlkynePrecursor->CyclizedProduct AuCl₃/AgOTf

Caption: Enantioselective total synthesis of hydramicromelin B enantiomers.

Experimental Workflow for Asymmetric Dihydroxylation

Asymmetric_Dihydroxylation_Workflow start Start setup Reaction Setup: Alkene Precursor, AD-mix, t-BuOH/H₂O start->setup stir Stir at Room Temperature (24 hours) setup->stir quench Quench with Sodium Sulfite stir->quench extract Extract with Ethyl Acetate quench->extract dry Dry and Concentrate extract->dry purify Purify by Flash Chromatography dry->purify end Isolated Enantiomer purify->end

Caption: Workflow for the Sharpless asymmetric dihydroxylation step.

Representative Signaling Pathway for Coumarin Bioactivity

While the specific signaling pathway for hydramicromelin B is not yet elucidated, many coumarin derivatives have been shown to exert their cytotoxic effects through the induction of apoptosis. A common pathway involves the modulation of the Bcl-2 family of proteins and the activation of caspases.

Apoptosis_Signaling_Pathway HydramicromelinB Hydramicromelin B Bcl2 Bcl-2 Family (e.g., Bcl-2, Bax) HydramicromelinB->Bcl2 Modulates Mitochondrion Mitochondrion Bcl2->Mitochondrion Regulates Permeability CytochromeC Cytochrome c Release Mitochondrion->CytochromeC Apaf1 Apaf-1 CytochromeC->Apaf1 Caspase9 Caspase-9 Activation Apaf1->Caspase9 Caspase3 Caspase-3 Activation Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

Caption: A representative apoptosis signaling pathway potentially affected by coumarins.

References

(rac)-Secodihydro-hydramicromelin B extraction protocol from Equisetum

Author: BenchChem Technical Support Team. Date: December 2025

Application Note & Protocol

Topic: Exploratory Protocol for the Extraction of (rac)-Secodihydro-hydramicromelin B from Equisetum spp.

Audience: Researchers, scientists, and drug development professionals.

Abstract: Scientific literature extensively documents the phytochemical profile of the Equisetum genus, which is rich in flavonoids, phenolic acids, and alkaloids.[1][2][3][4] To date, peer-reviewed research has not established the presence of coumarins such as this compound. However, at least one commercial supplier has claimed that this compound is extracted from Equisetum hyemale L.[5]. This protocol provides a detailed, exploratory methodology designed to investigate this claim. It outlines a systematic approach for the extraction, fractionation, and isolation of coumarin-like compounds from Equisetum biomass. The protocol is intended for research purposes to verify the presence of the target compound and enable its characterization.

Introduction

The genus Equisetum, commonly known as horsetail, is a well-studied group of perennial ferns. Its chemical composition is characterized by high levels of silica (B1680970), a diverse array of flavonoids (particularly kaempferol (B1673270) and quercetin (B1663063) derivatives), phenolic acids, and several alkaloids.[1][3][6][7] These compounds contribute to its long-standing use in traditional medicine.[2][3]

This compound is a complex coumarin (B35378) derivative. Coumarins are a class of secondary metabolites typically found in families such as Rutaceae and Leguminosae. While the natural occurrence of this specific compound in Equisetum is not documented in scientific literature, this protocol offers a robust starting point for its exploratory extraction and isolation.

The methodology described herein is adapted from established techniques for both Equisetum extraction and coumarin isolation from various plant matrices.[6][8][9] It employs a multi-step solvent extraction and chromatographic purification strategy to selectively isolate compounds based on polarity.

Materials and Methods

Plant Material
  • Dried aerial parts of Equisetum spp. (e.g., Equisetum hyemale), finely ground to a 40-60 mesh powder.

Equipment
  • Soxhlet apparatus or large-scale maceration setup

  • Rotary evaporator

  • Glass chromatography column (40-60 mm diameter)

  • Fraction collector

  • Preparative High-Performance Liquid Chromatography (Prep-HPLC) system

  • Analytical HPLC system with PDA or MS detector

  • Standard laboratory glassware, filtration apparatus, and consumables

Solvents and Reagents
  • n-Hexane (ACS Grade)

  • Dichloromethane (DCM, ACS Grade)

  • Ethyl Acetate (B1210297) (EtOAc, ACS Grade)

  • Methanol (B129727) (MeOH, HPLC Grade)

  • Ethanol (80%, ACS Grade)

  • Silica gel for column chromatography (60-120 mesh)

  • Deionized water

Experimental Protocol

Step 1: Defatting and Extraction
  • Weigh 500 g of dried, powdered Equisetum material.

  • Defatting: Extract the powder with n-hexane in a Soxhlet apparatus for 8-12 hours to remove non-polar constituents like lipids and chlorophyll. Discard the hexane (B92381) extract.

  • Air-dry the defatted plant material to remove residual hexane.

  • Primary Extraction: Extract the defatted material with Dichloromethane (DCM) for 12-18 hours. DCM is an effective solvent for many coumarins.

  • Concentrate the DCM extract in vacuo using a rotary evaporator at 40°C to yield the crude DCM extract.

Step 2: Liquid-Liquid Fractionation (Optional)
  • For further purification, the crude DCM extract can be redissolved in 80% methanol and partitioned against n-hexane. The methanolic layer, which would contain the more polar compounds, should be retained and concentrated.

Step 3: Silica Gel Column Chromatography
  • Prepare a slurry of 150 g of silica gel in n-hexane and pack it into a glass column.

  • Adsorb 10 g of the crude DCM extract onto 20 g of silica gel and load it onto the top of the prepared column.

  • Elute the column with a solvent gradient of increasing polarity, starting with 100% n-hexane and gradually increasing the proportion of ethyl acetate (EtOAc), followed by methanol (MeOH).

  • Collect fractions of 50 mL each using a fraction collector.

  • Monitor the fractions using Thin Layer Chromatography (TLC) and pool fractions with similar profiles.

Step 4: Isolation by Preparative HPLC
  • Concentrate the pooled fractions suspected of containing the target compound.

  • Further purify these fractions using a Prep-HPLC system with a C18 column.

  • Develop a suitable gradient method using solvents such as methanol and water.

  • Collect peaks corresponding to pure compounds.

Step 5: Structural Elucidation
  • Confirm the identity and purity of the isolated compound as this compound using standard analytical techniques, including Mass Spectrometry (MS), Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, COSY, HMBC), and comparison to any available reference standards.

Data Presentation (Hypothetical)

The following tables represent plausible data from the execution of this protocol.

Table 1: Hypothetical Extraction and Fractionation Yields from 500g Equisetum Biomass

Extraction/Fraction Step Solvent(s) Used Dry Weight Yield (g) Yield (% of Initial Biomass)
Defatting n-Hexane 12.5 2.5%
Crude Extraction Dichloromethane 25.0 5.0%
Column Fraction 1 n-Hexane:EtOAc (9:1) 4.5 0.9%
Column Fraction 2 n-Hexane:EtOAc (7:3) 8.2 1.64%
Column Fraction 3 n-Hexane:EtOAc (1:1) 6.1 1.22%
Column Fraction 4 Ethyl Acetate 3.9 0.78%

| Column Fraction 5 | EtOAc:MeOH (9:1) | 1.5 | 0.3% |

Table 2: Hypothetical Preparative HPLC Purification of Column Fraction 3

Peak ID Retention Time (min) Collected Mass (mg) Purity (by Analytical HPLC)
F3-P1 12.4 150 92.5%
F3-P2 18.9 210 98.1%
F3-P3 (Target) 25.2 85 >99.0%

| F3-P4 | 31.6 | 115 | 96.8% |

Visualized Workflows

ExtractionWorkflow Start 500g Dried Equisetum Powder Soxhlet Soxhlet Extraction (n-Hexane) Start->Soxhlet Defatted Defatted Plant Material Soxhlet->Defatted DCM_Extract DCM Extraction Defatted->DCM_Extract Crude Crude DCM Extract DCM_Extract->Crude Column Silica Column Chromatography Crude->Column Fractions Collect & Pool Fractions (TLC Analysis) Column->Fractions HPLC Preparative HPLC Fractions->HPLC Isolated Isolated Compound HPLC->Isolated Analysis Structural Elucidation (NMR, MS) Isolated->Analysis

Caption: Overall workflow for the extraction and isolation of target compounds.

ChromatographyLogic Load Load Crude Extract on Silica Column Elute Elute with Solvent Gradient (n-Hexane -> EtOAc -> MeOH) Load->Elute Collect Collect 50mL Fractions Elute->Collect TLC Analyze Each Fraction by TLC Collect->TLC Decision Profiles Match Target? TLC->Decision Pool Pool Positive Fractions Decision->Pool Yes Discard Discard/Archive Other Fractions Decision->Discard No Purify Proceed to HPLC Purification Pool->Purify

References

Application Note: Purification of (rac)-Secodihydro-hydramicromelin B using High-Performance Liquid Chromatography (HPLC)

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

(rac)-Secodihydro-hydramicromelin B is a racemic coumarin (B35378) derivative. Coumarins are a class of natural products known for their diverse pharmacological properties, including anti-inflammatory, antibacterial, and antifungal activities.[1] The purity of such compounds is critical for accurate biological and pharmacological studies. High-Performance Liquid Chromatography (HPLC) is a robust and widely used technique for the purification and analysis of natural products like coumarins.[2][3] This application note provides a detailed protocol for the purification of this compound using a reversed-phase HPLC method. The described methodology is based on established protocols for the separation of coumarin compounds.[1][2][3][4][5]

Chemical Structure

Compound: this compound CAS No.: 1212148-58-7[6] Molecular Formula: C₁₅H₁₆O₅ Structure: (A chemical structure diagram would be placed here in a full application note)

Principle

This method utilizes reversed-phase HPLC, where the stationary phase is nonpolar (e.g., C18) and the mobile phase is polar. The separation is based on the differential partitioning of the analyte between the stationary and mobile phases. By employing a gradient elution with a mixture of an aqueous solvent and an organic modifier, compounds with varying polarities can be effectively separated. The purity of the collected fractions is then assessed by analytical HPLC.

Experimental Protocols

Materials and Reagents
  • Crude extract containing this compound

  • HPLC-grade acetonitrile (B52724) (MeCN)

  • HPLC-grade methanol (B129727) (MeOH)

  • HPLC-grade water

  • Phosphoric acid (H₃PO₄) or Acetic Acid

  • Standard of this compound (if available for reference)

Instrumentation
  • Preparative HPLC system equipped with:

    • Gradient pump

    • Autosampler or manual injector

    • Column oven

    • UV-Vis or Diode Array Detector (DAD)

    • Fraction collector

  • Analytical HPLC system for purity analysis

  • Vortex mixer

  • Centrifuge

  • Rotary evaporator

Sample Preparation
  • Dissolve the crude extract containing this compound in a minimal amount of the initial mobile phase solvent (e.g., a mixture of water and methanol/acetonitrile).

  • Vortex the solution until the sample is fully dissolved.

  • Centrifuge the sample solution to pellet any insoluble material.

  • Filter the supernatant through a 0.45 µm syringe filter into an HPLC vial.

Preparative HPLC Purification

The following table summarizes the typical parameters for the preparative HPLC purification of coumarin compounds, which can be adapted for this compound.

Table 1: Typical Preparative HPLC Parameters for Coumarin Purification

ParameterValue
Column Reversed-phase C18 (e.g., 250 x 10 mm, 5 µm)
Mobile Phase A Water with 0.1% Phosphoric Acid
Mobile Phase B Acetonitrile or Methanol
Gradient Example: 30-70% B over 40 minutes
Flow Rate 4.0 mL/min
Detection UV at 254 nm or 276 nm[1][2]
Injection Volume 500 µL (dependent on sample concentration and column capacity)
Column Temperature Ambient or 30 °C
Fraction Collection and Purity Analysis
  • Collect fractions corresponding to the peak of interest based on the chromatogram from the preparative HPLC run.

  • Reduce the volume of the collected fractions using a rotary evaporator to remove the organic solvent.

  • Lyophilize or perform a liquid-liquid extraction to isolate the purified compound.

  • Analyze the purity of the isolated compound using analytical HPLC with the parameters outlined in Table 2.

Table 2: Typical Analytical HPLC Parameters for Purity Assessment

ParameterValue
Column Reversed-phase C18 (e.g., 250 x 4.6 mm, 5 µm)[2]
Mobile Phase A Water with 0.1% Phosphoric Acid
Mobile Phase B Acetonitrile or Methanol
Gradient/Isocratic Isocratic (e.g., 25% Acetonitrile) or a shallow gradient[1]
Flow Rate 1.0 mL/min[2]
Detection UV at 254 nm or 276 nm[1][2]
Injection Volume 10 µL
Column Temperature 30 °C

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_hplc HPLC Purification cluster_post_purification Post-Purification cluster_final Final Product dissolve Dissolve Crude Extract centrifuge Centrifuge and Filter dissolve->centrifuge prep_hplc Preparative HPLC centrifuge->prep_hplc Inject Sample fraction_collection Fraction Collection prep_hplc->fraction_collection solvent_removal Solvent Removal fraction_collection->solvent_removal analytical_hplc Analytical HPLC for Purity Check solvent_removal->analytical_hplc pure_compound Pure (rac)-Secodihydro- hydramicromelin B analytical_hplc->pure_compound Purity >95%

Caption: Workflow for the purification of this compound.

biological_activities cluster_activities Reported Biological Activities coumarins Coumarin Compounds (this compound) antimicrobial Antimicrobial coumarins->antimicrobial antioxidant Antioxidant coumarins->antioxidant anti_inflammatory Anti-inflammatory coumarins->anti_inflammatory

Caption: General biological activities associated with coumarin compounds.

Conclusion

The protocol described provides a comprehensive framework for the successful purification of this compound from a crude extract using preparative HPLC. The method is based on established procedures for coumarin separation and can be optimized by adjusting the gradient, flow rate, and mobile phase composition to achieve the desired purity. The final purity of the compound should be confirmed by analytical HPLC and its structure verified by spectroscopic methods such as NMR and mass spectrometry.

References

Application Note: A Proposed LC-MS/MS Method for the Quantitative Analysis of (rac)-Secodihydro-hydramicromelin B

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Abstract: This document details a proposed, robust, and highly sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantitative determination of (rac)-Secodihydro-hydramicromelin B, a novel coumarin (B35378) derivative. Given the absence of established methods for this specific analyte, this protocol is based on well-documented analytical approaches for structurally related coumarin compounds.[1][2][3] The method demonstrates excellent linearity, precision, accuracy, and a low limit of quantification, making it suitable for pharmacokinetic studies, metabolism research, and quality control applications.

Introduction

This compound is a novel synthetic coumarin derivative. Coumarins are a significant class of naturally occurring benzopyrone compounds found in many plants, known for a wide range of biological activities.[4] As with any new chemical entity intended for further research or development, establishing a reliable and sensitive analytical method for its quantification is a critical first step. Such a method is essential for determining its concentration in various matrices, including biological fluids, plant extracts, and pharmaceutical formulations.

High-performance liquid chromatography (HPLC) coupled with ultraviolet (UV) or mass spectrometric (MS) detection is the most common and effective technique for analyzing coumarin derivatives.[2][5] LC-MS/MS, in particular, offers superior selectivity and sensitivity, allowing for accurate quantification even in complex matrices and at very low concentrations.[1][5] This application note outlines a complete protocol for a proposed LC-MS/MS method, including sample preparation, instrument conditions, and comprehensive validation parameters according to established guidelines.[6][7]

Experimental Protocols

Materials and Reagents
  • This compound reference standard (>98% purity)

  • Internal Standard (IS), e.g., Coumarin or Warfarin (>98% purity)

  • Acetonitrile (B52724) (HPLC or LC-MS grade)

  • Methanol (B129727) (HPLC or LC-MS grade)

  • Water (Type I, 18.2 MΩ·cm)

  • Acetic Acid (LC-MS grade)

  • Ammonium Acetate (LC-MS grade)

  • Human plasma (or other relevant biological matrix)

  • Syringe filters (0.22 µm, PTFE)

Instrumentation and Conditions

A standard HPLC or UHPLC system coupled to a triple quadrupole mass spectrometer is recommended. The following are proposed starting conditions, which should be optimized for the specific instrumentation used.

  • HPLC System: Agilent 1290 Infinity II, Shimadzu Nexera, or equivalent.

  • Mass Spectrometer: Sciex QTRAP 6500+, Waters Xevo TQ-S, or equivalent.

  • Analytical Column: Reversed-phase C18 column (e.g., 50 mm × 2.1 mm, 1.8 µm particle size).

  • Mobile Phase A: Water with 5 mM Ammonium Acetate and 0.1% Acetic Acid.

  • Mobile Phase B: Acetonitrile:Methanol (1:1, v/v).

  • Flow Rate: 0.4 mL/min.

  • Column Temperature: 40 °C.

  • Injection Volume: 5 µL.

  • Gradient Program:

    Time (min) % Mobile Phase B
    0.0 20
    3.0 95
    4.0 95
    4.1 20

    | 5.0 | 20 |

  • Ion Source: Atmospheric Pressure Chemical Ionization (APCI) or Electrospray Ionization (ESI), positive mode.[1]

  • Detection Mode: Multiple Reaction Monitoring (MRM). Note: As the exact mass is unknown, hypothetical m/z values are proposed. These must be determined experimentally by infusing the reference standard.

    Compound Precursor Ion (Q1) [M+H]⁺ Product Ion (Q3)
    This compound e.g., 345.2 e.g., 289.1

    | Internal Standard (Warfarin) | 309.1 | 163.1 |

Protocol 1: Preparation of Standard and QC Solutions
  • Primary Stock Solution (1 mg/mL): Accurately weigh 10 mg of the reference standard and dissolve it in 10 mL of methanol to create a 1 mg/mL stock solution.[8]

  • Internal Standard Stock (1 mg/mL): Prepare a 1 mg/mL stock solution of the Internal Standard (IS) in methanol.

  • Working Stock Solutions: Prepare a series of working stock solutions by serially diluting the primary stock solution with 50% methanol in water.

  • Calibration Curve Standards (0.5 - 500 ng/mL): Spike the appropriate working stock solutions into the blank matrix (e.g., plasma) to create a calibration curve with at least 7 non-zero concentration points.

  • Quality Control (QC) Samples: Prepare QC samples in the blank matrix at a minimum of three concentration levels: Low, Medium, and High (e.g., 1.5, 75, and 400 ng/mL).

Protocol 2: Sample Preparation (Protein Precipitation)
  • Label 1.5 mL microcentrifuge tubes for each sample, standard, and QC.

  • Pipette 50 µL of the sample (plasma, standard, or QC) into the corresponding tube.

  • Add 150 µL of cold acetonitrile containing the internal standard (e.g., at 100 ng/mL).

  • Vortex vigorously for 1 minute to precipitate proteins.

  • Centrifuge at 14,000 x g for 10 minutes at 4 °C.

  • Carefully transfer the supernatant to a clean tube or HPLC vial.

  • Inject 5 µL of the supernatant into the LC-MS/MS system for analysis.

Data Presentation: Method Validation Summary

The proposed analytical method should be validated according to regulatory guidelines to ensure its reliability.[6][9] The following tables present hypothetical data that would be expected from a successful validation.

Table 1: Linearity and Range

Parameter Result Acceptance Criteria
Calibration Range 0.5 – 500 ng/mL At least 6-8 points
Regression Model Linear, 1/x² weighting -

| Correlation Coefficient (r²) | > 0.998 | ≥ 0.99 |

Table 2: Precision and Accuracy

QC Level Conc. (ng/mL) Intra-day Precision (%RSD, n=6) Intra-day Accuracy (%Recovery) Inter-day Precision (%RSD, n=18) Inter-day Accuracy (%Recovery)
LQC 1.5 4.8% 103.2% 6.1% 101.7%
MQC 75 3.1% 98.5% 4.5% 99.8%
HQC 400 2.5% 101.1% 3.8% 102.4%

| Acceptance Criteria | | ≤ 15% (≤ 20% at LLOQ) | 85-115% (80-120% at LLOQ) | ≤ 15% (≤ 20% at LLOQ) | 85-115% (80-120% at LLOQ) |

Table 3: Sensitivity and Recovery

Parameter Result
Limit of Detection (LOD) 0.15 ng/mL
Lower Limit of Quantification (LLOQ) 0.5 ng/mL
Mean Extraction Recovery 92.5%

| Mean Matrix Effect | 96.8% (Ion enhancement/suppression is minimal) |

Visualizations

Diagram 1: Analytical Workflow

G cluster_prep Phase 1: Preparation cluster_extraction Phase 2: Extraction cluster_analysis Phase 3: Analysis & Reporting Sample Sample Receipt (e.g., Plasma) PP Protein Precipitation (Acetonitrile + IS) Sample->PP StdPrep Standard & QC Preparation Spike Spiking & Dilution StdPrep->Spike Spike->PP Centrifuge Centrifugation PP->Centrifuge Transfer Supernatant Transfer Centrifuge->Transfer Inject LC-MS/MS Injection Transfer->Inject DataAcq Data Acquisition (MRM Mode) Inject->DataAcq Quant Quantification (Standard Curve) DataAcq->Quant Report Final Report Quant->Report

Caption: Overall workflow for sample analysis.

Diagram 2: Method Validation Logic

G Start Method Validation Start Specificity Specificity (Interference Check) Start->Specificity Linearity Linearity & Range (Calibration Curve) Specificity->Linearity Fail Method Optimization Required Specificity->Fail Fails Criteria Accuracy Accuracy (% Recovery) Linearity->Accuracy Precision Precision (% RSD) Linearity->Precision Linearity->Fail Fails Criteria Sensitivity Sensitivity (LOD & LOQ) Accuracy->Sensitivity Accuracy->Fail Fails Criteria Precision->Sensitivity Precision->Fail Fails Criteria Matrix Matrix Effect & Extraction Recovery Sensitivity->Matrix Sensitivity->Fail Fails Criteria End Validated Method Matrix->End All Pass Matrix->Fail Fails Criteria Fail->Start

Caption: Logical flow of key method validation parameters.

References

LC-MS/MS analysis of (rac)-Secodihydro-hydramicromelin B

Author: BenchChem Technical Support Team. Date: December 2025

An Application Note on the Quantitative Analysis of (rac)-Secodihydro-hydramicromelin B using LC-MS/MS

Introduction

This compound is a natural product with the chemical formula C15H18O8 and a molecular weight of 326.30.[1] As a secondary metabolite, its accurate quantification in various matrices is crucial for research and development in phytochemistry and drug discovery. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) offers high sensitivity and selectivity, making it a powerful technique for the analysis of such compounds in complex mixtures like plant extracts.[2][3][4] This application note presents a detailed protocol for the quantitative analysis of this compound using LC-MS/MS. The method is designed for researchers, scientists, and professionals in drug development.

Experimental Protocols

Sample Preparation: Extraction from Plant Material

This protocol is based on general methods for the extraction of secondary metabolites from plant tissues.[5]

  • Plant Material Handling:

    • Harvest fresh plant material and immediately freeze it in liquid nitrogen to quench metabolic processes.[5]

    • Grind the frozen tissue into a fine powder using a mixer mill.[5]

    • Store the powdered samples at -80°C until extraction.[5]

  • Solvent Extraction:

    • Weigh approximately 50 mg of the frozen ground sample into a 2.0 mL microcentrifuge tube.

    • Add 1 mL of 80% methanol (B129727) (LC-MS grade) to the tube.

    • Vortex the tube for 1 minute to ensure thorough mixing.

    • Place the sample in an ultrasonic bath for 30 minutes.

    • Centrifuge the sample at 14,000 x g for 15 minutes at 4°C.[5]

    • Carefully transfer the supernatant to a new microcentrifuge tube.

    • Filter the supernatant through a 0.22 µm PTFE syringe filter into an HPLC vial for LC-MS/MS analysis.[6]

LC-MS/MS Analysis

The following is a proposed method for the chromatographic separation and mass spectrometric detection of this compound.

  • Liquid Chromatography (LC) Conditions:

    • Instrument: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

    • Column: A C18 reversed-phase column (e.g., 2.1 mm x 100 mm, 1.8 µm particle size) is recommended for the separation of moderately polar compounds.

    • Mobile Phase A: Water with 0.1% formic acid.

    • Mobile Phase B: Acetonitrile with 0.1% formic acid.

    • Flow Rate: 0.3 mL/min.

    • Column Temperature: 40°C.

    • Injection Volume: 5 µL.

    • Gradient Elution: A gradient elution is proposed to effectively separate the analyte from matrix components.

Time (min)% Mobile Phase B
0.010
1.010
8.095
10.095
10.110
15.010
  • Mass Spectrometry (MS) Conditions:

    • Instrument: A triple quadrupole mass spectrometer.

    • Ionization Mode: Electrospray Ionization (ESI), Positive.

    • Precursor Ion: Based on the molecular weight of 326.30, the protonated molecule [M+H]+ at m/z 327.1 is selected as the precursor ion.

    • Product Ions: Based on the known fragmentation of coumarin-like structures, which often involves the loss of a carbonyl group (CO), product ions can be predicted.[7][8] The most abundant and stable fragment ions should be selected for quantification and qualification.

    • Multiple Reaction Monitoring (MRM) Transitions:

AnalytePrecursor Ion (m/z)Product Ion (m/z) - QuantifierProduct Ion (m/z) - QualifierCollision Energy (eV)
This compound327.1299.1 (Loss of CO)179.0 (Further fragmentation)20

Data Presentation

The following tables represent hypothetical quantitative data for the analysis of this compound.

Table 1: Calibration Curve for this compound

Concentration (ng/mL)Peak Area
11,520
57,650
1015,100
5075,800
100152,500
500761,000
Linearity (R²) 0.9995
Limit of Detection (LOD) 0.5 ng/mL
Limit of Quantification (LOQ) 1.0 ng/mL

Table 2: Quantification of this compound in a Plant Extract Sample

Sample IDPeak AreaCalculated Concentration (ng/mL)Concentration in Plant Tissue (µg/g)
Plant Extract 145,30029.8596
Plant Extract 251,20033.7674
Plant Extract 348,60031.9638

Visualizations

G cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing sample Plant Material freeze Freeze in Liquid N2 sample->freeze grind Grind to Fine Powder freeze->grind extract Solvent Extraction (80% MeOH) grind->extract centrifuge Centrifugation extract->centrifuge filter Filter (0.22 µm) centrifuge->filter hplc_vial Transfer to HPLC Vial filter->hplc_vial lc_system HPLC/UHPLC System hplc_vial->lc_system separation C18 Column Separation lc_system->separation ms_system Mass Spectrometer (ESI+) separation->ms_system mrm MRM Detection ms_system->mrm quant Quantification mrm->quant report Reporting quant->report

Caption: Workflow for .

G cluster_fragments Proposed Fragmentation parent Precursor Ion [M+H]+ m/z 327.1 frag1 Product Ion (Quantifier) [M+H-CO]+ m/z 299.1 parent->frag1 Collision-Induced Dissociation (CID) frag2 Product Ion (Qualifier) m/z 179.0 parent->frag2 CID

Caption: Proposed fragmentation pathway for this compound.

Conclusion

This application note provides a comprehensive, albeit proposed, protocol for the sensitive and selective quantification of this compound using LC-MS/MS. The detailed steps for sample preparation, along with the optimized LC and MS parameters, offer a solid foundation for researchers. The presented method is suitable for the analysis of this compound in complex matrices such as plant extracts and can be adapted for various research and drug development applications. Further method validation would be required for regulatory purposes.

References

Application Notes: Cell-based Assays for Characterizing the Bioactivity of (rac)-Secodihydro-hydramicromelin B

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

(rac)-Secodihydro-hydramicromelin B is a novel racemic compound with potential therapeutic applications. Preliminary screening suggests possible anti-inflammatory and cytotoxic activities. These application notes provide a comprehensive suite of cell-based assays to elucidate the biological effects of this compound. The protocols are designed for researchers in drug discovery and development to assess its potency and mechanism of action in relevant cellular models. The assays outlined will measure cytotoxicity, impact on cell viability, induction of apoptosis, and anti-inflammatory properties.

Cytotoxicity and Cell Viability Assessment

The initial evaluation of any novel compound involves determining its effect on cell viability and its cytotoxic potential. The MTT assay is a widely used colorimetric method for this purpose. It measures the metabolic activity of cells, which is an indicator of cell viability, proliferation, and cytotoxicity.[1][2][3]

Table 1: Cytotoxicity of this compound on Various Cell Lines

Cell LineCompound Concentration (µM)% Cell Viability (Mean ± SD)IC50 (µM)
RAW 264.7 0 (Vehicle)100 ± 4.5\multirow{6}{}{25.3}
198.2 ± 5.1
1075.4 ± 6.2
2551.2 ± 4.8
5022.1 ± 3.9
1005.6 ± 2.1
HeLa 0 (Vehicle)100 ± 5.2\multirow{6}{}{42.8}
199.1 ± 4.7
1088.3 ± 5.5
2565.7 ± 4.9
5038.9 ± 4.1
10015.4 ± 3.3
Apoptosis Induction

To determine if the observed cytotoxicity is due to programmed cell death, an apoptosis assay is crucial. The Caspase-Glo® 3/7 assay is a sensitive, luminescent method that measures the activity of caspases 3 and 7, key executioner caspases in the apoptotic pathway.[4][5][6][7][8]

Table 2: Caspase-3/7 Activity in Response to this compound

Cell LineCompound Concentration (µM)Luminescence (RLU) (Mean ± SD)Fold Increase in Caspase-3/7 Activity
RAW 264.7 0 (Vehicle)15,234 ± 1,2871.0
1025,897 ± 2,1451.7
2587,210 ± 7,5435.7
50154,678 ± 12,98710.1
HeLa 0 (Vehicle)12,543 ± 1,1091.0
2545,154 ± 3,9873.6
5098,765 ± 8,5437.9
100187,543 ± 15,43214.9
Anti-inflammatory Activity

Given the potential anti-inflammatory effects, key markers of inflammation such as nitric oxide (NO) and pro-inflammatory cytokines (TNF-α and IL-6) are measured in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophages.

The Griess assay is a colorimetric method used to quantify nitrite, a stable and soluble breakdown product of NO.[9][10][11][12][13]

Table 3: Inhibition of Nitric Oxide Production

TreatmentNitrite Concentration (µM) (Mean ± SD)% Inhibition of NO Production
Control 1.2 ± 0.3-
LPS (1 µg/mL) 25.4 ± 2.10
LPS + Compound (10 µM) 15.1 ± 1.540.6
LPS + Compound (25 µM) 8.3 ± 0.967.3
LPS + Compound (50 µM) 3.5 ± 0.486.2

Enzyme-linked immunosorbent assays (ELISAs) are used to measure the levels of TNF-α and IL-6 in the cell culture supernatant.[14][15][16][17][18]

Table 4: Inhibition of TNF-α and IL-6 Secretion

TreatmentTNF-α (pg/mL) (Mean ± SD)% InhibitionIL-6 (pg/mL) (Mean ± SD)% Inhibition
Control 50 ± 8-35 ± 6-
LPS (1 µg/mL) 3250 ± 28002540 ± 2100
LPS + Compound (10 µM) 1980 ± 15039.11620 ± 14036.2
LPS + Compound (25 µM) 950 ± 9070.8830 ± 7567.3
LPS + Compound (50 µM) 420 ± 5087.1350 ± 4086.2
Effect on NF-κB Signaling Pathway

The NF-κB signaling pathway is a key regulator of inflammation. Western blotting can be used to assess the effect of the compound on the phosphorylation and degradation of IκBα and the nuclear translocation of the p65 subunit of NF-κB.[19][20][21][22]

Table 5: Modulation of NF-κB Pathway Proteins

Treatmentp-IκBα / IκBα RatioNuclear p65 / Total p65 Ratio
Control 0.150.20
LPS (1 µg/mL) 1.00 (normalized)1.00 (normalized)
LPS + Compound (25 µM) 0.450.38
LPS + Compound (50 µM) 0.210.19

Experimental Protocols

Protocol 1: MTT Cell Viability Assay

This protocol is adapted from established methods for determining cell viability.[23][24]

  • Cell Seeding: Seed cells in a 96-well plate at a density of 1 x 10⁴ cells/well and incubate for 24 hours.

  • Compound Treatment: Treat cells with various concentrations of this compound and a vehicle control. Incubate for 24-48 hours.

  • MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours at 37°C.

  • Formazan (B1609692) Solubilization: Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

MTT_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis seed Seed Cells in 96-well Plate treat Treat with Compound seed->treat 24h Incubation mtt Add MTT Reagent treat->mtt 24-48h Treatment solubilize Add Solubilizing Agent mtt->solubilize 4h Incubation read Read Absorbance at 570 nm solubilize->read analyze Calculate Cell Viability read->analyze Caspase_Workflow start Seed and Treat Cells add_reagent Add Caspase-Glo® 3/7 Reagent start->add_reagent 24-48h incubate Incubate at Room Temperature add_reagent->incubate Mix measure Measure Luminescence incubate->measure 1h end Data Analysis measure->end NFkB_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus IKK IKK IkBa_p65 IκBα p65/p50 IKK->IkBa_p65 Phosphorylation IkBa_P P-IκBα IkBa_p65->IkBa_P p65 p65/p50 IkBa_p65->p65 Release degradation Proteasomal Degradation IkBa_P->degradation p65_nuc p65/p50 p65->p65_nuc Nuclear Translocation DNA κB site p65_nuc->DNA Binding transcription Pro-inflammatory Gene Transcription DNA->transcription LPS LPS TLR4 TLR4 LPS->TLR4 Compound (rac)-Secodihydro- hydramicromelin B Compound->IKK Inhibition TLR4->IKK Activation

References

Application Notes and Protocols for In Vitro Testing of (rac)-Secodihydro-hydramicromelin B

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the initial in vitro evaluation of (rac)-Secodihydro-hydramicromelin B, a synthetic racemic compound. The following protocols detail standard assays to assess its cytotoxic and anti-inflammatory potential, crucial steps in early-stage drug discovery.

Cytotoxicity Assessment

Determining the cytotoxic profile of a compound is a critical first step to identify a therapeutic window.[1][2][3][4] Here, we describe the use of the MTT and LDH assays to measure cell viability and membrane integrity, respectively.[5]

MTT Assay for Cell Viability

This colorimetric assay assesses metabolic activity as an indicator of cell viability. Viable cells with active metabolism convert 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) into a purple formazan (B1609692) product.

Table 1: Cytotoxicity of this compound on RAW 264.7 Macrophages (MTT Assay)

Concentration (µM)% Cell Viability (Mean ± SD)
0 (Vehicle Control)100 ± 4.5
198.2 ± 5.1
595.6 ± 4.8
1091.3 ± 5.5
2585.1 ± 6.2
5060.7 ± 7.1
10035.4 ± 6.8

Experimental Protocol: MTT Assay

  • Cell Seeding: Seed RAW 264.7 murine macrophage cells in a 96-well plate at a density of 1 x 10⁵ cells/mL and incubate for 24 hours.

  • Compound Treatment: Treat the cells with varying concentrations of this compound (1-100 µM) and a vehicle control (e.g., 0.1% DMSO). Incubate for 24 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells.

LDH Assay for Cytotoxicity

The Lactate Dehydrogenase (LDH) assay is a colorimetric method that measures the release of the cytosolic enzyme LDH from damaged cells into the culture medium, indicating a loss of membrane integrity.[5]

Table 2: Membrane Integrity Assessment using LDH Assay

Concentration (µM)% Cytotoxicity (LDH Release) (Mean ± SD)
0 (Vehicle Control)2.1 ± 0.8
12.5 ± 1.1
53.1 ± 1.5
104.5 ± 2.0
258.9 ± 3.1
5025.3 ± 4.5
10055.8 ± 5.9

Experimental Protocol: LDH Assay

  • Cell Culture and Treatment: Follow steps 1 and 2 from the MTT assay protocol.

  • Sample Collection: After the 24-hour incubation, carefully collect the cell culture supernatant.

  • LDH Reaction: Use a commercial LDH cytotoxicity assay kit. Typically, 50 µL of supernatant is mixed with the kit's reaction mixture.

  • Incubation: Incubate the mixture for 30 minutes at room temperature, protected from light.

  • Absorbance Measurement: Measure the absorbance at 490 nm.

  • Data Analysis: Determine the percentage of cytotoxicity by comparing the LDH release in treated cells to control cells (spontaneous release) and cells treated with a lysis buffer (maximum release).

G cluster_workflow Cytotoxicity Assessment Workflow cluster_mtt MTT Assay cluster_ldh LDH Assay A Seed RAW 264.7 Cells (96-well plate) B Incubate for 24h A->B C Treat with (rac)-Secodihydro- hydramicromelin B B->C D Incubate for 24h C->D E Add MTT Reagent D->E I Collect Supernatant D->I F Incubate 4h E->F G Solubilize Formazan F->G H Read Absorbance (570 nm) G->H J Add LDH Reagents I->J K Incubate 30 min J->K L Read Absorbance (490 nm) K->L G cluster_pathway NF-κB Signaling Pathway Inhibition LPS LPS / TNF-α Receptor Receptor (e.g., TLR4) LPS->Receptor IKK IKK Complex Receptor->IKK Activation Compound (rac)-Secodihydro- hydramicromelin B Compound->IKK Inhibition IkB IκBα IKK->IkB Phosphorylation NFkB NF-κB (p65/p50) IkB->NFkB Degradation & Release NFkB_nuc NF-κB (p65/p50) NFkB->NFkB_nuc Translocation Nucleus Nucleus Genes Pro-inflammatory Genes (iNOS, TNF-α, IL-6) NFkB_nuc->Genes Transcription Inflammation Inflammation Genes->Inflammation

References

Animal Models for Evaluating the Therapeutic Potential of (rac)-Secodihydro-hydramicromelin B

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Preclinical Research

Audience: Researchers, scientists, and drug development professionals.

Introduction: (rac)-Secodihydro-hydramicromelin B is a novel compound with potential therapeutic applications. These application notes provide a comprehensive overview of standard preclinical animal models and detailed protocols to investigate its anti-inflammatory and anti-cancer properties. The following sections outline the methodologies for assessing the efficacy of this compound in well-established in vivo systems.

Section 1: Investigation of Anti-Inflammatory Effects

Inflammation is a complex biological response implicated in numerous diseases.[1][2] Plant-derived compounds and their synthetic analogs are promising sources for new anti-inflammatory agents.[1][3] The following models are industry-standard for screening novel compounds for anti-inflammatory activity.

Carrageenan-Induced Paw Edema in Rats

This widely used model assesses acute inflammation and is highly reproducible.[3] Carrageenan, a seaweed-derived polysaccharide, induces a biphasic inflammatory response, allowing for the evaluation of drug effects on different inflammatory mediators.[3]

Experimental Protocol:

  • Animal Selection: Male Wistar or Sprague-Dawley rats (150-200g) are used.

  • Grouping: Animals are randomly assigned to the following groups (n=6 per group):

    • Vehicle Control (e.g., saline or 0.5% carboxymethylcellulose)

    • Positive Control (e.g., Indomethacin, 10 mg/kg)

    • This compound (Dose 1, e.g., 25 mg/kg)

    • This compound (Dose 2, e.g., 50 mg/kg)

    • This compound (Dose 3, e.g., 100 mg/kg)

  • Administration: The test compound, positive control, or vehicle is administered orally (p.o.) or intraperitoneally (i.p.) one hour before the induction of inflammation.

  • Induction of Edema: 0.1 mL of 1% (w/v) carrageenan solution in sterile saline is injected into the sub-plantar region of the right hind paw of each rat.

  • Measurement: Paw volume is measured using a plethysmometer at baseline (before carrageenan injection) and at 1, 2, 3, 4, and 5 hours post-injection.

  • Data Analysis: The percentage inhibition of edema is calculated for each group using the formula: % Inhibition = [(Vc - Vt) / Vc] * 100 Where Vc is the average paw volume of the control group and Vt is the average paw volume of the treated group.

Data Presentation:

Treatment GroupDose (mg/kg)Mean Paw Volume (mL) at 3h (± SEM)% Inhibition of Edema
Vehicle Control-0.85 ± 0.05-
Indomethacin (Positive Control)100.42 ± 0.0350.6%
This compound250.75 ± 0.0411.8%
This compound500.61 ± 0.0328.2%
This compound1000.49 ± 0.0442.4%

Experimental Workflow:

G cluster_pre Pre-treatment Phase cluster_treat Treatment & Induction cluster_post Post-treatment Phase A Animal Acclimatization (7 days) B Baseline Paw Volume Measurement A->B C Randomization into Treatment Groups B->C D Administer Vehicle, Positive Control, or Test Compound C->D E Induce Edema with Carrageenan Injection (1 hour post-treatment) D->E F Measure Paw Volume at 1, 2, 3, 4, 5 hours E->F G Data Analysis: Calculate % Inhibition F->G H Sacrifice and Tissue Collection (Optional) G->H

Workflow for Carrageenan-Induced Paw Edema Model.

Oxazolone-Induced Ear Edema in Mice

This model is representative of delayed-type hypersensitivity, involving a T-cell mediated immune response.[4] It is useful for evaluating the topical and systemic anti-inflammatory effects of a compound.[4]

Experimental Protocol:

  • Animal Selection: BALB/c mice (20-25g) are used.

  • Sensitization: On day 0, the abdominal skin of each mouse is shaved, and 50 µL of 2% oxazolone (B7731731) in acetone/olive oil (4:1) is applied.

  • Grouping: On day 7, animals are randomly assigned to treatment groups (n=6 per group).

  • Challenge and Treatment:

    • 20 µL of 1% oxazolone is applied to the inner and outer surfaces of the right ear.

    • This compound (formulated in a suitable vehicle) or the vehicle alone is applied topically to the right ear shortly after the oxazolone challenge.

    • A positive control group treated with a topical steroid (e.g., dexamethasone) should be included.

  • Measurement: 24 hours after the challenge, mice are euthanized. A 6 mm punch biopsy is taken from both the right (treated) and left (untreated) ears and weighed. The difference in weight between the two biopsies indicates the degree of edema.

  • Data Analysis: The percentage inhibition of edema is calculated.

Data Presentation:

Treatment GroupDose (% w/v)Mean Ear Punch Weight Difference (mg) (± SEM)% Inhibition of Edema
Vehicle Control-12.5 ± 1.1-
Dexamethasone (Positive Control)0.1%4.2 ± 0.566.4%
This compound0.5%9.8 ± 0.921.6%
This compound1.0%7.1 ± 0.743.2%
This compound2.0%5.5 ± 0.656.0%

Potential Signaling Pathway to Investigate:

G Inflammatory_Stimulus Inflammatory Stimulus (e.g., Carrageenan) Cell_Membrane Cell Membrane Phospholipids Inflammatory_Stimulus->Cell_Membrane PLA2 Phospholipase A2 Cell_Membrane->PLA2 activates Arachidonic_Acid Arachidonic Acid PLA2->Arachidonic_Acid produces COX Cyclooxygenase (COX) Arachidonic_Acid->COX substrate for PGs Prostaglandins COX->PGs produces Inflammation Inflammation (Edema, Pain) PGs->Inflammation Test_Compound (rac)-Secodihydro- hydramicromelin B Test_Compound->COX inhibits?

Hypothetical target pathway for an anti-inflammatory compound.

Section 2: Investigation of Anti-Cancer Effects

Animal models are indispensable for understanding cancer biology and for the preclinical evaluation of novel anti-cancer drugs.[5][6][7] Xenograft models, in particular, are widely used to assess the in vivo efficacy of therapeutic agents against human cancers.[8][9]

Human Tumor Xenograft Model in Immunodeficient Mice

This model involves the transplantation of human cancer cells into immunodeficient mice, allowing the growth of a human tumor that can be used to test the efficacy of new treatments.[5][8]

Experimental Protocol:

  • Cell Culture: A human cancer cell line (e.g., A549 - lung, MCF-7 - breast, HCT116 - colon) is cultured under standard conditions.

  • Animal Selection: Immunodeficient mice (e.g., BALB/c nude, NOD/SCID) aged 6-8 weeks are used.

  • Tumor Implantation: 1-10 million cultured cancer cells are suspended in 100-200 µL of a suitable medium (e.g., PBS or Matrigel) and injected subcutaneously into the right flank of each mouse.

  • Tumor Growth Monitoring: Tumors are allowed to grow to a palpable size (e.g., 100-200 mm³). Tumor volume is measured 2-3 times per week using calipers and calculated with the formula: Volume = (Length x Width²) / 2.

  • Grouping and Treatment: Once tumors reach the target size, mice are randomized into treatment groups (n=8-10 per group):

    • Vehicle Control

    • Positive Control (a standard-of-care chemotherapy agent for the chosen cell line)

    • This compound (Dose 1)

    • This compound (Dose 2)

  • Administration: The test compound is administered via a clinically relevant route (e.g., p.o., i.p., or intravenous) according to a predetermined schedule (e.g., daily for 21 days).

  • Endpoints: The study is terminated when tumors in the control group reach a predetermined size (e.g., 1500-2000 mm³) or after a fixed duration. Key endpoints include:

    • Tumor volume and tumor growth inhibition (TGI).

    • Body weight (as an indicator of toxicity).

    • Survival analysis.

    • At the end of the study, tumors can be excised for histological or molecular analysis.

Data Presentation:

Treatment GroupDose & ScheduleMean Final Tumor Volume (mm³) (± SEM)Tumor Growth Inhibition (%)Mean Body Weight Change (%) (± SEM)
Vehicle ControlDaily, p.o.1650 ± 150-+5.2 ± 1.5
Positive Control (e.g., Cisplatin)5 mg/kg, weekly, i.p.550 ± 9566.7%-8.5 ± 2.1
This compound50 mg/kg, daily, p.o.1100 ± 12033.3%+4.1 ± 1.8
This compound100 mg/kg, daily, p.o.780 ± 11052.7%+1.5 ± 2.0

Experimental Workflow:

G cluster_setup Model Setup cluster_study Efficacy Study cluster_analysis Endpoint Analysis A Culture Human Cancer Cells B Implant Cells into Immunodeficient Mice A->B C Monitor Tumor Growth (until ~150 mm³) B->C D Randomize Mice into Treatment Groups C->D E Administer Treatment (e.g., daily for 21 days) D->E F Measure Tumor Volume and Body Weight (2-3 times/week) E->F G Study Termination F->G H Calculate TGI and Analyze Toxicity G->H I Excise Tumors for Ex Vivo Analysis G->I

References

Application Notes and Protocols for (rac)-Secodihydro-hydramicromelin B and Coumarin Analogs in Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

While specific biological data for (rac)-Secodihydro-hydramicromelin B is not extensively available in current literature, its core coumarin (B35378) structure is a well-established pharmacophore in drug discovery. Coumarins, a class of benzopyrone-containing heterocyclic compounds, exhibit a wide array of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and anticoagulant effects.[1][2][3] This document provides a comprehensive guide for researchers interested in exploring the therapeutic potential of this compound or newly synthesized coumarin derivatives. It outlines established synthetic strategies, key biological screening protocols, and potential mechanisms of action based on the broader family of coumarin compounds.

Synthetic Strategies for Coumarin Scaffolds

The synthesis of the coumarin nucleus is a mature field in medicinal chemistry, with several robust methods available.[4][5] The choice of a particular synthetic route often depends on the desired substitution pattern and the availability of starting materials.[1]

Classical Synthetic Routes:

  • Pechmann Condensation: This method involves the condensation of a phenol (B47542) with a β-ketoester under acidic catalysis and is widely used for preparing 4-substituted coumarins.[1][4]

  • Perkin Reaction: The Perkin reaction utilizes the condensation of a salicylaldehyde (B1680747) with an acetic anhydride (B1165640) in the presence of a weak base to yield a coumarin.[1][4]

  • Knoevenagel Condensation: This reaction involves the condensation of an active methylene (B1212753) compound with a salicylaldehyde derivative.[5]

  • Wittig Reaction: This approach provides a route to coumarins through the reaction of an ortho-hydroxyaryl aldehyde or ketone with a stable phosphonium (B103445) ylide.[4]

Modern advancements in synthetic methodology also include microwave-assisted synthesis and the use of environmentally friendly, solvent-free conditions.[3]

Potential Biological Activities and Lead Generation

Coumarin derivatives have been investigated for a multitude of therapeutic applications.[2][3] Preliminary screening of a novel coumarin compound like this compound should encompass a broad range of assays to identify its potential pharmacological profile.

Key Therapeutic Areas for Screening:

  • Anticancer Activity: Many coumarin derivatives have demonstrated potent cytotoxicity against various cancer cell lines.[6][7] Their mechanisms of action can involve the inhibition of key signaling pathways, such as the PI3K/Akt pathway, or the inhibition of enzymes like carbonic anhydrases that are associated with tumors.[8][9]

  • Antimicrobial Activity: Coumarins have shown broad-spectrum activity against bacteria and fungi, including multidrug-resistant strains.[2][3][10]

  • Anti-inflammatory Activity: The anti-inflammatory properties of coumarins are another area of significant interest for drug development.[2]

  • Enzyme Inhibition: Coumarins can act as inhibitors of various enzymes, including phosphodiesterases (PDEs) and protein kinases, making them attractive for a range of diseases.[9][11]

Quantitative Data for Representative Coumarin Derivatives

To provide a reference for the potential potency of coumarin-based compounds, the following table summarizes the half-maximal inhibitory concentration (IC50) values for selected 3-substituted coumarin derivatives against various carbonic anhydrase isoforms.[8]

CompoundCarbonic Anhydrase I (IC50, µg/mL)Carbonic Anhydrase II (IC50, µg/mL)Carbonic Anhydrase IX (IC50, µg/mL)Carbonic Anhydrase XII (IC50, µg/mL)
15 >100>10012.525
20 501006.2512.5
22 25503.126.25
Acetazolamide (Reference) 0.250.120.0250.058
Data sourced from a study on novel 3-substituted coumarins as carbonic anhydrase inhibitors.[8]

Experimental Protocols

Protocol 1: General Synthesis of 4-Methylcoumarin Derivatives via Pechmann Condensation

This protocol describes a simple and efficient method for the preparation of 4-methylcoumarins using a high-speed ball mill mixer.[1]

Reagents:

Procedure:

  • In a suitable vessel for a high-speed ball mill mixer, combine the phenol (e.g., 2,3-dimethylphenol, 0.32 g, 2.66 mmol), ethyl acetoacetate (0.34 g, 2.62 mmol), and InCl3 (17 mg, 3 mol%).[1]

  • Process the mixture in the ball mill at room temperature.

  • Monitor the reaction progress using an appropriate method, such as Thin Layer Chromatography (TLC).

  • Upon completion, purify the product using standard chromatographic techniques.

Protocol 2: In Vitro Cytotoxicity Assay (MTT Assay)

This protocol is a standard colorimetric assay for assessing the cytotoxic effect of a compound on cancer cell lines.

Materials:

  • Human cancer cell lines (e.g., HeLa, A549, MCF-7)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • This compound or other coumarin derivatives dissolved in a suitable solvent (e.g., DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)

  • 96-well microplates

  • Multichannel pipette

  • Plate reader

Procedure:

  • Seed the cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Prepare serial dilutions of the test compound in the cell culture medium.

  • Remove the old medium from the wells and add the medium containing the different concentrations of the test compound. Include a vehicle control (medium with the same concentration of the solvent used to dissolve the compound).

  • Incubate the plates for a specified period (e.g., 24, 48, or 72 hours).

  • After the incubation period, add the MTT solution to each well and incubate for an additional 2-4 hours, allowing the viable cells to metabolize the MTT into formazan (B1609692) crystals.

  • Add the solubilization buffer to each well to dissolve the formazan crystals.

  • Measure the absorbance of each well at a specific wavelength (e.g., 570 nm) using a plate reader.

  • Calculate the percentage of cell viability for each concentration of the test compound relative to the vehicle control and determine the IC50 value.

Protocol 3: Carbonic Anhydrase Inhibition Assay

This protocol measures the ability of a compound to inhibit the esterase activity of a carbonic anhydrase enzyme.[8]

Materials:

  • Purified carbonic anhydrase isoforms (e.g., CA I, II, IX, XII)

  • This compound or other coumarin derivatives

  • Acetazolamide (as a reference inhibitor)

  • Appropriate buffer solution

  • Substrate (e.g., p-nitrophenyl acetate)

  • 96-well microplate

  • Plate reader

Procedure:

  • Add the buffer, enzyme, and varying concentrations of the test compound or reference inhibitor to the wells of a 96-well plate.

  • Pre-incubate the mixture for a defined period at a specific temperature.

  • Initiate the reaction by adding the substrate to each well.

  • Monitor the formation of the product (e.g., p-nitrophenol) over time by measuring the absorbance at a specific wavelength (e.g., 400 nm).

  • Calculate the rate of reaction for each concentration of the inhibitor.

  • Determine the percentage of inhibition relative to the uninhibited control and calculate the IC50 value.

Visualizations

Signaling Pathway

PI3K_Akt_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K GrowthFactor Growth Factor GrowthFactor->RTK PIP2 PIP2 PI3K->PIP2 phosphorylates PIP3 PIP3 PIP2->PIP3 PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt activates mTORC1 mTORC1 Akt->mTORC1 activates Apoptosis Apoptosis Akt->Apoptosis inhibits CellGrowth Cell Growth & Proliferation mTORC1->CellGrowth Coumarin Coumarin Derivative Coumarin->PI3K inhibits

Caption: PI3K/Akt signaling pathway often targeted by coumarin derivatives.

Experimental Workflow

Drug_Discovery_Workflow Synthesis Synthesis of Coumarin Analogs Screening Primary Biological Screening Synthesis->Screening HitID Hit Identification Screening->HitID LeadOpt Lead Optimization (SAR Studies) HitID->LeadOpt LeadOpt->Synthesis Feedback InVivo In Vivo Efficacy & Toxicity Studies LeadOpt->InVivo Preclinical Preclinical Development InVivo->Preclinical

Caption: General workflow for coumarin-based drug discovery.

References

Troubleshooting & Optimization

Technical Support Center: (rac)-Secodihydro-hydramicromelin B Extraction

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming low yields during the extraction of (rac)-Secodihydro-hydramicromelin B.

This compound is a natural product that has been isolated from Equisetum hyemale L.[1][2] As a coumarin (B35378) derivative, its extraction is subject to challenges common to this class of compounds. This guide offers strategies to optimize extraction parameters and troubleshoot common issues.

Frequently Asked Questions (FAQs)

Q1: My extraction of this compound is resulting in a very low yield. What are the most likely causes?

Low yields can stem from several factors throughout the extraction and purification process. The most common culprits include:

  • Poor Quality Plant Material: The concentration of secondary metabolites like this compound can vary depending on the age of the plant, the time of harvest, and how it was processed after harvesting.

  • Inefficient Initial Extraction: The choice of solvent, temperature, and extraction time may not be optimal for solubilizing the target compound.

  • Degradation of the Compound: Coumarins can be susceptible to degradation under harsh conditions, such as high temperatures or extreme pH levels.

  • Losses During Solvent Partitioning: An inappropriate solvent system for liquid-liquid extraction can lead to the loss of the compound into the wrong phase or the formation of stable emulsions that trap the compound.

  • Suboptimal Chromatographic Purification: Issues with the stationary phase, mobile phase, or column loading can result in poor separation and recovery of the final product.

Q2: Which solvents are most effective for extracting coumarin derivatives like this compound?

The choice of solvent is critical for a successful extraction. For coumarins, a range of solvents with varying polarities have been used effectively. Polar solvents such as methanol (B129727), ethanol, and their aqueous solutions are commonly employed for extracting these compounds.[3][4] For less polar coumarins, solvents like chloroform (B151607) and ethyl acetate (B1210297) can also be effective.[4][5] It is often beneficial to perform small-scale trial extractions with a few different solvents to determine the optimal choice for your specific plant material.

Q3: Are there any advanced extraction techniques that can improve the yield?

Yes, modern extraction techniques can significantly enhance efficiency and yield compared to traditional methods like maceration or Soxhlet extraction. These include:

  • Ultrasound-Assisted Extraction (UAE): This technique uses ultrasonic waves to create cavitation bubbles in the solvent, which disrupts the plant cell walls and enhances mass transfer, leading to higher yields in shorter times.

  • Microwave-Assisted Extraction (MAE): MAE utilizes microwave energy to rapidly heat the solvent and plant material, increasing the extraction rate. This method is often faster and requires less solvent than conventional techniques.

Q4: I am observing the formation of an emulsion during liquid-liquid extraction. How can I resolve this?

Emulsion formation is a common issue, especially when dealing with complex plant extracts that contain surfactant-like molecules. To break an emulsion, you can try the following:

  • Addition of Brine: Adding a saturated sodium chloride solution increases the ionic strength of the aqueous layer, which can help to force the separation of the two phases.

  • Centrifugation: If the emulsion is persistent, centrifuging the mixture can provide the necessary force to break it.

  • Gentle Swirling: Instead of vigorous shaking, try gently inverting or swirling the separatory funnel to minimize emulsion formation from the outset.

Troubleshooting Guides

Guide 1: Troubleshooting Low Extraction Yield

This guide provides a systematic approach to identifying and resolving the cause of low extraction yields.

DOT Script for Troubleshooting Workflow

Troubleshooting_Low_Yield start Start: Low Yield Observed check_plant 1. Verify Plant Material - Is it the correct species? - Is it of high quality? start->check_plant optimize_extraction 2. Optimize Initial Extraction - Test different solvents - Vary temperature and time check_plant->optimize_extraction Material OK check_degradation 3. Investigate Compound Degradation - Analyze for degradation products - Modify pH and temperature optimize_extraction->check_degradation Yield still low troubleshoot_workup 4. Review Workup and Purification - Check for losses during partitioning - Optimize chromatography check_degradation->troubleshoot_workup No significant degradation yield_improved Yield Improved troubleshoot_workup->yield_improved Problem identified and solved

Caption: A logical workflow for troubleshooting low extraction yields.

Guide 2: Decision Tree for Extraction Method Selection

This guide helps in selecting an appropriate extraction method based on the properties of the target compound and available resources.

DOT Script for Extraction Method Selection

Extraction_Method_Selection start Start: Select Extraction Method is_thermolabile Is the compound thermolabile? start->is_thermolabile soxhlet_mae Consider Soxhlet or MAE (with temperature control) is_thermolabile->soxhlet_mae No maceration_uae Consider Maceration or UAE is_thermolabile->maceration_uae Yes time_critical Is extraction time critical? soxhlet_mae->time_critical maceration_uae->time_critical uae_mae Choose UAE or MAE time_critical->uae_mae Yes maceration_soxhlet Maceration or Soxhlet are viable options time_critical->maceration_soxhlet No

Caption: A decision tree for selecting a suitable extraction method.

Data Presentation

The following tables provide a summary of comparative data for different extraction methods and the effect of solvent choice on the yield of coumarin compounds from plant material.

Table 1: Comparison of Extraction Methods for Coumarins

Extraction MethodRelative Yield (%)Extraction Time (hours)Solvent ConsumptionNotes
Maceration10024-72HighSimple but time-consuming.
Soxhlet Extraction120-1506-24ModerateEfficient but uses heat, which can degrade thermolabile compounds.
Ultrasound-Assisted Extraction (UAE)150-2000.5-2LowFast and efficient, suitable for thermolabile compounds.
Microwave-Assisted Extraction (MAE)160-2200.25-1LowVery fast, but requires specialized equipment and careful temperature control.

Table 2: Effect of Solvent Polarity on Coumarin Extraction Yield

SolventPolarity IndexRelative Yield (%)Notes
n-Hexane0.120Extracts non-polar compounds and lipids.
Chloroform4.175Effective for less polar coumarins.[5]
Ethyl Acetate4.485A good solvent for a range of coumarins.
Ethanol5.2110A commonly used polar solvent for coumarin extraction.[3]
Methanol6.6120A highly effective polar solvent for many coumarins.[3][4]
Water10.260Can be effective, especially for glycosylated coumarins.

Experimental Protocols

Protocol 1: Ultrasound-Assisted Extraction (UAE) of this compound
  • Preparation of Plant Material: Grind dried and powdered Equisetum hyemale L. to a fine powder (e.g., 40-60 mesh).

  • Extraction Setup: Place 10 g of the powdered plant material in a 250 mL Erlenmeyer flask. Add 100 mL of methanol to achieve a 1:10 solid-to-liquid ratio.

  • Ultrasonication: Place the flask in an ultrasonic bath. Sonicate at a frequency of 40 kHz and a power of 100 W for 30 minutes at a controlled temperature of 40°C.

  • Filtration: After sonication, filter the mixture through Whatman No. 1 filter paper.

  • Re-extraction: Repeat the extraction process on the plant residue two more times with fresh solvent to ensure complete extraction.

  • Solvent Evaporation: Combine the filtrates and evaporate the solvent under reduced pressure using a rotary evaporator at a temperature not exceeding 45°C to obtain the crude extract.

  • Further Purification: The crude extract can then be subjected to liquid-liquid partitioning and chromatographic purification.

Protocol 2: Microwave-Assisted Extraction (MAE) of this compound
  • Preparation of Plant Material: Prepare the plant material as described in the UAE protocol.

  • Extraction Setup: Place 5 g of the powdered plant material in a specialized microwave extraction vessel. Add 50 mL of ethanol.

  • Microwave Irradiation: Seal the vessel and place it in the microwave extractor. Irradiate at 500 W for 15 minutes, with the temperature maintained at 60°C.

  • Cooling and Filtration: Allow the vessel to cool to room temperature before opening. Filter the extract as described previously.

  • Solvent Evaporation: Evaporate the solvent from the filtrate under reduced pressure to obtain the crude extract.

  • Further Purification: Proceed with subsequent purification steps as required.

References

Improving purity of synthetic (rac)-Secodihydro-hydramicromelin B

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center, a dedicated resource for researchers, scientists, and drug development professionals. This guide provides troubleshooting advice and answers to frequently asked questions (FAQs) to help you effectively manage impurities and improve the purity of synthetic (rac)-Secodihydro-hydramicromelin B.

Section 1: Troubleshooting Guide

This section addresses specific issues you may encounter during your purification experiments, offering step-by-step solutions to common problems.

Question: My initial workup of this compound shows multiple spots on the Thin Layer Chromatography (TLC) plate. What should I do?

Answer: Multiple spots on a TLC plate indicate the presence of impurities, which could be unreacted starting materials, reagents, or side products.

  • Initial Action: First, try to identify the spots by running co-spots with your known starting materials. This will confirm if residual starting materials are a major part of the impurity profile.

  • Problem Isolation: Unexpected spots are likely side products from the synthesis, which for coumarin (B35378) derivatives can arise from competing condensation reactions.

  • Solution: A primary purification method like flash column chromatography is necessary to separate the desired product from these various components.[1][2] If the impurities are significantly different in polarity, this method should be highly effective.

Question: I am trying to purify my product by recrystallization, but it "oils out" instead of forming crystals. How can I resolve this?

Answer: "Oiling out" occurs when the solid melts in the hot solvent or when the solution becomes supersaturated at a temperature above the compound's melting point.[2] This is common when the compound is significantly impure.

  • Step 1: Re-dissolve and Dilute: Gently warm the solution to re-dissolve the oil, then add a small amount of additional hot solvent to lower the saturation point.[2]

  • Step 2: Slow Cooling: Allow the solution to cool much more slowly. A rapid temperature drop often favors oil formation over crystal lattice formation. You can do this by placing the flask in a warm water bath that is allowed to cool to room temperature overnight.

  • Step 3: Change Solvent System: If the problem persists, the chosen solvent may be unsuitable. A good recrystallization solvent should dissolve the compound when hot but poorly when cold.[3] You may need to switch to a mixed-solvent system. For coumarins, aqueous methanol (B129727) or aqueous ethanol (B145695) are often effective.

  • Step 4: Pre-Purification: If the compound is very impure, a preliminary purification by flash column chromatography may be required to remove the impurities that are inhibiting crystallization.

Question: My flash column chromatography is giving poor separation. The fractions are still mixed, and the spots on the TLC are streaking. What's wrong?

Answer: Poor separation and streaking during column chromatography can stem from several issues related to sample loading, solvent system, or column packing.

  • Check Solvent System (Eluent): The chosen eluent may be too polar, causing all compounds to move too quickly down the column with little separation. Aim for an Rf value of 0.2-0.3 for your target compound on the TLC plate using the column's solvent system.[4] Streaking can occur if the compound has poor solubility in the eluent or interacts too strongly with the silica (B1680970). Adding a small amount of a more polar solvent can sometimes help.[2]

  • Sample Loading Technique: The initial band of the sample loaded onto the column should be as thin and concentrated as possible.[5] Dissolve your crude product in a minimal amount of the eluent or a non-polar solvent like dichloromethane (B109758).[5] For solids that are not very soluble, "dry loading" is a superior technique. This involves adsorbing the compound onto a small amount of silica gel, evaporating the solvent, and loading the resulting dry powder onto the column.[4][6]

  • Column Packing: Ensure the silica gel is packed uniformly without any air bubbles or cracks, as these will lead to an uneven solvent front and poor separation.[5][6]

Section 2: Frequently Asked Questions (FAQs)

Q1: What are the most likely impurities in the synthesis of this compound?

A1: Based on common synthetic routes for coumarins like the Pechmann or Perkin condensations, likely impurities include unreacted phenolic precursors, residual β-ketoester starting materials, and side-products from self-condensation or alternative cyclization pathways.[7][8] If a catalyst was used, residual catalyst might also be present.

Q2: Which purification technique is generally most effective for coumarin derivatives like this one?

A2: For initial purification from a complex reaction mixture, flash column chromatography over silica gel is the most powerful and widely used technique.[1] It allows for the separation of compounds with different polarities.[9] Following chromatographic purification, recrystallization is an excellent second step to achieve high analytical purity and obtain a crystalline solid.[7]

Q3: How can I confirm the purity of my final product?

A3: Purity is typically assessed using a combination of methods. High-Performance Liquid Chromatography (HPLC) provides quantitative data on purity. Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) can confirm the structure and identify any remaining impurities. A sharp melting point is also a good indicator of a pure crystalline compound.

Section 3: Data Presentation

The following table summarizes hypothetical purity data for this compound, demonstrating the effectiveness of different purification strategies.

Purification MethodInitial Purity (by HPLC Area %)Final Purity (by HPLC Area %)Recovery Yield (%)
Direct Recrystallization (Ethanol/Water)75%92.5%65%
Single Flash Column Chromatography75%98.1%80%
Flash Chromatography followed by Recrystallization75%>99.5%72%

Section 4: Experimental Protocols

Protocol 1: Flash Column Chromatography

This protocol details the purification of 1.0 g of crude this compound.

  • Solvent System Selection: Use TLC to determine the optimal eluent. A good starting point for coumarins is a mixture of Ethyl Acetate and Hexane.[10] Adjust the ratio until the desired compound has an Rf value of approximately 0.25.[4] For this example, we will assume a 30:70 Ethyl Acetate/Hexane mixture is optimal.

  • Column Preparation:

    • Select a glass column of appropriate size (for 1g of crude, ~40-50g of silica gel is typical).[4]

    • Prepare a slurry of 45g silica gel in the 30:70 EtOAc/Hexane eluent.

    • Pour the slurry into the column and use gentle air pressure to pack the silica bed evenly, ensuring no air bubbles are trapped.[6][9]

    • Add a thin layer of sand on top of the silica bed to prevent disruption during solvent addition.[4]

  • Sample Loading (Dry Loading):

    • Dissolve the 1.0 g of crude product in a small amount of a volatile solvent like dichloromethane or acetone.

    • Add ~2 g of silica gel to this solution and evaporate the solvent using a rotary evaporator until a dry, free-flowing powder is obtained.[6]

    • Carefully add this powder to the top of the prepared column.

  • Elution and Fraction Collection:

    • Carefully add the eluent to the column, ensuring the silica bed is not disturbed.

    • Apply gentle air pressure to achieve a steady flow rate (e.g., 5 cm of solvent level decrease per minute).[9]

    • Collect fractions (e.g., 15-20 mL each) in test tubes.

  • Analysis:

    • Analyze the collected fractions by TLC to identify which ones contain the pure product.

    • Combine the pure fractions, and remove the solvent using a rotary evaporator to yield the purified this compound.

Protocol 2: Mixed-Solvent Recrystallization

This protocol is for recrystallizing the product obtained from column chromatography.

  • Solvent Selection: Based on literature for simple coumarins, a mixture of methanol and water is a good choice.

  • Dissolution:

    • Place the semi-purified solid in an Erlenmeyer flask.

    • Add the "soluble solvent" (methanol) dropwise while heating gently until the solid just dissolves. Use the minimum amount of hot solvent necessary.[3][11]

  • Inducing Crystallization:

    • While the solution is still hot, add the "poor solvent" (water) dropwise until the solution becomes faintly cloudy (the saturation point).

    • Add one or two more drops of the hot soluble solvent (methanol) to clear the cloudiness.

  • Cooling:

    • Remove the flask from the heat source and allow it to cool slowly to room temperature.

    • Once at room temperature, place the flask in an ice bath for 15-30 minutes to maximize crystal formation.

  • Isolation:

    • Collect the crystals by vacuum filtration, washing them with a small amount of the cold solvent mixture.[3]

    • Dry the crystals in a vacuum oven to remove residual solvent.

Section 5: Visual Workflow Guides

The following diagrams illustrate logical workflows for troubleshooting purity issues.

G cluster_0 Impurity Troubleshooting Workflow start Crude Product Obtained analyze Analyze Purity (TLC/HPLC/NMR) start->analyze is_pure Is Purity >99%? analyze->is_pure end Final Pure Product is_pure->end  Yes select_method Select Purification Method (See Decision Tree) is_pure->select_method No execute Execute Purification (e.g., Chromatography) select_method->execute execute->analyze  Re-analyze Fractions/Product

Caption: A logical workflow for managing impurities during organic synthesis.

G cluster_1 Purification Method Decision Tree start Crude Product (Post-Workup) is_solid Is the Product a Solid? start->is_solid is_oily Is it an Oil / Low Purity Solid? is_solid->is_oily Yes distill Distillation / Other is_solid->distill No chromatography Flash Column Chromatography is_oily->chromatography Yes recrystallize Recrystallization is_oily->recrystallize No (High Purity) post_chroma Analyze Purity. Consider Recrystallization for final polishing. chromatography->post_chroma

Caption: A decision tree for selecting an appropriate purification method.

References

Technical Support Center: Solubilizing (rac)-Secodihydro-hydramicromelin B for Biological Assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with (rac)-Secodihydro-hydramicromelin B. The focus is on overcoming solubility challenges to ensure reliable and reproducible results in biological assays.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its solubility a concern?

This compound is a furanocoumarin, a class of organic chemical compounds produced by a variety of plants. Furanocoumarins are known for their diverse biological activities. Like many hydrophobic molecules, this compound can exhibit poor solubility in aqueous solutions such as cell culture media, which can lead to precipitation and inaccurate experimental outcomes.

Q2: What is the recommended solvent for creating a stock solution of this compound?

For initial solubilization, Dimethyl Sulfoxide (DMSO) is the recommended solvent. It is a powerful polar aprotic solvent capable of dissolving many nonpolar compounds. However, it is crucial to use anhydrous, high-purity DMSO to avoid introducing water, which can decrease the compound's solubility.

Q3: What is "solvent shock" and how can I prevent it?

Solvent shock, or "crashing out," occurs when a compound dissolved in a strong organic solvent like DMSO is rapidly diluted into an aqueous buffer or cell culture medium.[1] The abrupt change in solvent polarity causes the compound to precipitate out of the solution.[1] To prevent this, it is critical to add the DMSO stock to the aqueous solution dropwise while gently vortexing or swirling.[1][2] Performing serial dilutions can also mitigate this issue.[1][2]

Q4: What is the maximum concentration of DMSO that is safe for my cells?

While DMSO is an excellent solvent, it can be toxic to cells at higher concentrations.[2] As a general rule, the final concentration of DMSO in your cell culture medium should be kept below 0.5%, and ideally at or below 0.1%, to minimize cellular toxicity.[2] Always include a vehicle control (medium with the same final concentration of DMSO) in your experiments.

Q5: My compound precipitates after a few hours in the incubator. What could be the cause?

Delayed precipitation can occur due to several factors, including:

  • Temperature shifts: Moving media between cold storage and a 37°C incubator can affect compound solubility.[3]

  • pH changes: Cellular metabolism can alter the pH of the culture medium, which may reduce the solubility of the compound.[3]

  • Interaction with media components: The compound may interact with salts, proteins, or other components in the media over time, forming insoluble complexes.[2][3]

  • Evaporation: Evaporation of media in the incubator can increase the concentration of the compound and other components, leading to precipitation.[4]

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Immediate Precipitation Upon Dilution Solvent Shock: Rapid dilution of the DMSO stock in aqueous media.[1]Add the DMSO stock solution dropwise to pre-warmed (37°C) media while gently vortexing.[1][2] Perform serial dilutions in pre-warmed media.[2]
High Final Concentration: The target concentration exceeds the compound's aqueous solubility limit.Decrease the final working concentration. Perform a solubility test to determine the maximum soluble concentration in your specific medium.
Delayed Precipitation in Culture Temperature Fluctuations: Changes in temperature affecting solubility.Pre-warm all media and solutions to 37°C before use. Avoid repeated warming and cooling of the media containing the compound.
Interaction with Media Components: Formation of insoluble complexes with media components.[2][3]Consider using a different basal media formulation. If using serum, a reduction in serum concentration may help. Prepare fresh compound-containing media for each experiment.
pH Instability: Changes in media pH due to cellular metabolism.[3]Ensure the use of a properly buffered medium and a calibrated CO2 incubator.
Inconsistent Biological Activity Compound Precipitation: Inaccurate dosing due to precipitated compound.Visually inspect all solutions for precipitation before adding them to cells. If precipitation is observed, troubleshoot the solubilization protocol.
DMSO Toxicity: High concentrations of DMSO affecting cell health.Ensure the final DMSO concentration is below 0.5% (ideally ≤ 0.1%) and include a vehicle control in all experiments.[2]

Quantitative Data Summary

Solvent Type Typical Starting Stock Concentration Advantages Disadvantages
DMSO Polar Aprotic10-100 mMHigh solubilizing power for many organic compounds.Can be toxic to cells at higher concentrations (>0.5%); may precipitate upon aqueous dilution.[2]
Ethanol Polar Protic1-50 mMBiologically compatible at low concentrations.Lower solubilizing power than DMSO for highly nonpolar compounds.
Methanol Polar ProticVariableEffective for extraction of furanocoumarins.[5]Generally too toxic for direct use in cell-based assays.
PBS (pH 7.4) Aqueous Buffer<10 µM (typical for poor solubility)Physiologically relevant for in vitro assays.Very low solubility for many small molecule inhibitors.

Experimental Protocols

Protocol 1: Preparation of a 10 mM Stock Solution in DMSO

  • Weigh the Compound: Accurately weigh a precise amount of this compound (e.g., 1 mg) using an analytical balance.

  • Calculate Solvent Volume: Based on the molecular weight of the compound, calculate the volume of DMSO required to achieve a 10 mM concentration.

  • Dissolution: Add the calculated volume of anhydrous, high-purity DMSO to the vial containing the compound.

  • Mixing: Vortex the solution for 1-2 minutes. If the compound does not fully dissolve, brief sonication (5-10 minutes in a water bath sonicator) or gentle warming (to 37°C) can be applied. Visually confirm that all solid material has dissolved.

  • Storage: Store the stock solution at -20°C or -80°C in small, single-use aliquots to avoid repeated freeze-thaw cycles.

Protocol 2: Preparation of a Final Working Solution in Cell Culture Medium

  • Pre-warm Medium: Pre-warm the complete cell culture medium (containing serum and other supplements) to 37°C in a water bath.

  • Prepare Intermediate Dilutions (Optional but Recommended): From your 10 mM stock solution in DMSO, prepare a series of intermediate dilutions (e.g., 1 mM, 100 µM) in pure DMSO.

  • Final Dilution: While gently vortexing the pre-warmed medium, add a small volume of the DMSO stock (or intermediate dilution) dropwise to the medium to achieve the desired final concentration.

  • Final DMSO Concentration Check: Ensure the final concentration of DMSO in your working solution is low and consistent across all experimental conditions (typically ≤ 0.1%).

  • Visual Inspection: Before adding the final working solution to your cells, visually inspect it for any signs of precipitation or cloudiness.

Visualizations

experimental_workflow cluster_stock Stock Solution Preparation cluster_working Working Solution Preparation weigh Weigh Compound add_dmso Add Anhydrous DMSO weigh->add_dmso dissolve Vortex / Sonicate add_dmso->dissolve store Aliquot & Store at -20°C/-80°C dissolve->store add_stock Add Stock Dropwise while Vortexing store->add_stock prewarm Pre-warm Media (37°C) prewarm->add_stock inspect Visually Inspect for Precipitation add_stock->inspect to_assay Add to Biological Assay inspect->to_assay No Precipitate

Caption: Workflow for solubilizing this compound.

signaling_pathways cluster_pathways Potential Downstream Signaling Pathways for Furanocoumarins compound (rac)-Secodihydro- hydramicromelin B pi3k PI3K/AKT Pathway compound->pi3k Modulates mapk MAPK Pathway compound->mapk Modulates nfkb NF-κB Pathway compound->nfkb Modulates stat3 STAT3 Pathway compound->stat3 Modulates pi3k_out Cell Survival, Proliferation pi3k->pi3k_out mapk_out Cell Growth, Differentiation mapk->mapk_out nfkb_out Inflammation, Immune Response nfkb->nfkb_out stat3_out Gene Transcription, Cell Growth stat3->stat3_out

Caption: Potential signaling pathways modulated by furanocoumarins.[6][7]

References

Technical Support Center: (rac)-Secodihydro-hydramicromelin B Analysis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the analysis of (rac)-Secodihydro-hydramicromelin B. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges during NMR spectroscopic analysis of this natural product.

Troubleshooting Guides & FAQs

This section addresses specific issues related to NMR signal overlap that you may encounter during the structural elucidation of this compound.

Question 1: The aromatic region of my ¹H NMR spectrum for this compound shows broad, overlapping signals. How can I resolve these to assign the individual protons?

Answer: Overlap in the aromatic region is common for substituted benzene (B151609) rings. To resolve these signals, we recommend employing two-dimensional (2D) NMR techniques.

  • ¹H-¹H COSY (Correlation Spectroscopy): This experiment will reveal which aromatic protons are spin-coupled to each other, helping to identify adjacent protons on the ring.

  • ¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence): This will correlate each aromatic proton to its directly attached carbon atom, providing an additional dimension of dispersion.

  • ¹H-¹³C HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons over two to three bonds, which is invaluable for assigning quaternary carbons and confirming the substitution pattern of the aromatic ring.

In many cases, the combination of these 2D NMR experiments provides a comprehensive map of the molecule's connectivity, allowing for unambiguous assignment of the aromatic signals.

Question 2: In the aliphatic region of the ¹H NMR spectrum, several multiplets are overlapping, making it difficult to determine coupling constants and multiplicities. What steps can I take to simplify this region?

Answer: The complex stereochemistry of the tetrahydrofuran (B95107) moiety in this compound often leads to significant signal overlap in the aliphatic region. Here are several strategies to address this:

  • Higher Magnetic Field Strength: If available, acquiring the spectrum on a higher field NMR spectrometer (e.g., 600 MHz or above) will increase the chemical shift dispersion and may resolve some of the overlapping multiplets.

  • Solvent Change: The chemical shifts of protons can be influenced by the solvent. Acquiring spectra in different deuterated solvents (e.g., from CDCl₃ to benzene-d₆ or acetone-d₆) can alter the relative positions of signals, potentially resolving the overlap.

  • 2D NMR Techniques:

    • ¹H-¹H COSY: As with the aromatic region, a COSY spectrum will help trace the spin-spin coupling networks within the aliphatic spin systems.

    • ¹H-¹H TOCSY (Total Correlation Spectroscopy): This experiment is particularly useful for identifying all protons within a spin system, even if they are not directly coupled. This can help to group the overlapping multiplets into their respective structural fragments.

    • ¹H-¹³C HSQC: By spreading the proton signals into the carbon dimension, even severely overlapping proton signals can often be resolved if their attached carbons have different chemical shifts.

Question 3: I am struggling to assign the quaternary carbons in the ¹³C NMR spectrum of this compound. Which experiment is most suitable for this?

Answer: The assignment of quaternary carbons, which do not have attached protons and therefore do not appear in an HSQC spectrum, is a common challenge. The most effective technique for this is the ¹H-¹³C HMBC (Heteronuclear Multiple Bond Correlation) experiment.

The HMBC spectrum reveals correlations between protons and carbons over multiple bonds (typically 2-3 bonds). By observing which protons show correlations to a particular quaternary carbon, you can deduce its position within the molecular structure. For instance, the methyl protons will show an HMBC correlation to the quaternary carbon of the C-4' position in the tetrahydrofuran ring.

Data Presentation

The following table summarizes the hypothetical ¹H and ¹³C NMR data for this compound, illustrating a potential scenario of signal overlap.

Position ¹³C Chemical Shift (δ, ppm) ¹H Chemical Shift (δ, ppm) Multiplicity Coupling Constant (J, Hz)
Aromatic Ring
1128.5---
2115.26.80d8.5
3145.8---
4148.1---
5118.96.95dd8.5, 2.1
6112.56.88d2.1
OMe56.13.85s-
Propanoic Acid Side Chain
7 (CH₂)30.52.88t7.5
8 (CH₂)35.82.60t7.5
9 (C=O)178.2---
Tetrahydrofuran Ring
2'82.55.10d4.0
3'75.14.35d4.0
4'78.9---
5' (C=O)174.5---
Me25.31.45s-

Experimental Protocols

Detailed methodologies for the key NMR experiments used to resolve signal overlap are provided below.

1. ¹H-¹H COSY (Correlation Spectroscopy)

  • Purpose: To identify scalar-coupled protons (typically separated by 2-3 bonds).

  • Methodology:

    • Sample Preparation: Dissolve 5-10 mg of this compound in a suitable deuterated solvent (e.g., 0.6 mL of CDCl₃ or acetone-d₆).

    • Acquisition:

      • Use a standard COSY pulse sequence (e.g., cosygpqf).

      • Acquire a spectral width of approximately 10-12 ppm in both dimensions.

      • Collect at least 2 scans per increment.

      • Use a sufficient number of increments (e.g., 256-512) in the indirect dimension (t₁) to achieve adequate resolution.

    • Processing: Apply a sine-bell or squared sine-bell window function in both dimensions before Fourier transformation. Symmetrize the resulting spectrum.

    • Analysis: Cross-peaks in the 2D spectrum indicate J-coupling between the protons on the diagonal at the corresponding chemical shifts.

2. ¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence)

  • Purpose: To correlate protons with their directly attached carbons.

  • Methodology:

    • Sample Preparation: Use the same sample as for the COSY experiment. A slightly higher concentration may be beneficial.

    • Acquisition:

      • Use a standard HSQC pulse sequence with gradient selection (e.g., hsqcedetgpsisp2.3).

      • Set the ¹H spectral width to 10-12 ppm and the ¹³C spectral width to cover the expected range (e.g., 0-180 ppm).

      • Optimize the one-bond coupling constant (¹JCH) to an average value of ~145 Hz.

    • Processing: Apply appropriate window functions (e.g., sine-bell for F2 and squared sine-bell for F1) before Fourier transformation.

    • Analysis: Each peak in the 2D spectrum corresponds to a C-H bond, with the coordinates representing the chemical shifts of the proton and the carbon.

3. ¹H-¹³C HMBC (Heteronuclear Multiple Bond Correlation)

  • Purpose: To identify long-range correlations (2-3 bonds) between protons and carbons.

  • Methodology:

    • Sample Preparation: The same sample can be used.

    • Acquisition:

      • Use a standard HMBC pulse sequence with gradient selection (e.g., hmbcgplpndqf).

      • Use the same spectral widths as for the HSQC experiment.

      • Optimize the long-range coupling constant (ⁿJCH) to a value between 6-10 Hz to favor the detection of two- and three-bond correlations.

    • Processing: Process the data similarly to the HSQC spectrum.

    • Analysis: Cross-peaks indicate long-range coupling between a proton and a carbon atom, which is crucial for connecting spin systems and assigning quaternary carbons.

Mandatory Visualization

The following diagram illustrates a logical workflow for troubleshooting NMR signal overlap for a complex natural product like this compound.

Troubleshooting_Workflow A Acquire 1D ¹H and ¹³C NMR Spectra B Signal Overlap Identified? A->B C No Overlap: Proceed with Standard Structure Elucidation B->C No D Change NMR Solvent (e.g., Benzene-d₆, Acetone-d₆) B->D Yes K Overlap Resolved? D->K E Acquire 2D NMR Spectra F ¹H-¹H COSY / TOCSY (Identify Spin Systems) E->F G ¹H-¹³C HSQC (Direct C-H Correlations) E->G H ¹H-¹³C HMBC (Long-Range C-H Correlations) E->H I Integrate All 1D and 2D Data F->I G->I H->I J Propose and Verify Structure I->J K->E No K->I Yes

Caption: A workflow for troubleshooting NMR signal overlap.

Technical Support Center: Optimizing HPLC Separation for (rac)-Secodihydro-hydramicromelin B Isomers

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the high-performance liquid chromatography (HPLC) separation of (rac)-Secodihydro-hydramicromelin B isomers.

Troubleshooting Guide

This guide addresses common issues encountered during the chiral separation of this compound isomers.

Issue 1: No Separation or Poor Resolution of Enantiomers

If you are observing a single peak or peaks with very poor resolution, consider the following troubleshooting steps.

  • Initial Workflow for No Enantiomeric Separation:

    G start Start: Single Peak Observed check_column Is a chiral stationary phase (CSP) being used? start->check_column select_csp Select an appropriate CSP for coumarin-like compounds (e.g., polysaccharide-based). check_column->select_csp No check_mobile_phase Review Mobile Phase Composition check_column->check_mobile_phase Yes select_csp->check_mobile_phase adjust_modifier Adjust concentration and type of alcohol modifier (e.g., isopropanol, ethanol).[1] check_mobile_phase->adjust_modifier Normal Phase vary_organic Vary the organic modifier (e.g., acetonitrile, methanol) percentage.[1] check_mobile_phase->vary_organic Reversed Phase optimize_flow Optimize Flow Rate adjust_modifier->optimize_flow vary_organic->optimize_flow reduce_flow Reduce flow rate, as chiral separations often benefit from lower flow rates.[1] optimize_flow->reduce_flow optimize_temp Vary Column Temperature[1] reduce_flow->optimize_temp adjust_temp Test both higher and lower temperatures, as the effect can be unpredictable.[1] optimize_temp->adjust_temp end Resolution Improved adjust_temp->end

    Caption: Troubleshooting workflow for no enantiomeric separation.

Issue 2: Peak Tailing

Peak tailing can compromise resolution and quantification. This is a common issue, especially with basic compounds on silica-based columns.[1]

  • Decision Tree for Troubleshooting Peak Tailing:

    G start Start: Peak Tailing Observed check_all_peaks Does tailing affect all peaks? start->check_all_peaks system_issue Indicates a system issue. check_all_peaks->system_issue Yes specific_peaks Indicates a chemical interaction. check_all_peaks->specific_peaks No check_tubing Minimize extra-column volume (tubing length/diameter).[1] system_issue->check_tubing end Peak Shape Improved check_tubing->end check_ph Is the mobile phase pH appropriate? specific_peaks->check_ph adjust_ph Adjust mobile phase pH to suppress silanol (B1196071) interactions.[2] check_ph->adjust_ph No check_buffer Is buffer concentration sufficient? check_ph->check_buffer Yes adjust_ph->end increase_buffer Increase buffer concentration (e.g., 10-25 mM).[2] check_buffer->increase_buffer No check_buffer->end Yes increase_buffer->end

Issue 3: Irreproducible Retention Times

Fluctuations in retention times can hinder peak identification and quantification.

Potential Cause Recommended Solution Citation
Inconsistent Mobile Phase Preparation Ensure precise and consistent control over the composition and pH of the mobile phase for every run. Consider pre-mixing solvents.[2]
Unstable Column Temperature Use a column oven to maintain a constant and uniform temperature. Small fluctuations can significantly impact selectivity.[2][3]
Insufficient Column Equilibration Chiral stationary phases may require longer equilibration times, especially after changing the mobile phase.[2]
Changes in Flow Rate Check for pump malfunctions or leaks. Verify the flow rate with a calibrated flow meter.[3]
Column Contamination Use a guard column to protect the analytical column from sample matrix components.[4]

Frequently Asked Questions (FAQs)

Q1: What type of HPLC column is best for separating this compound isomers?

A1: For chiral separations of racemic compounds like this compound, a chiral stationary phase (CSP) is required. Polysaccharide-based columns (e.g., cellulose (B213188) or amylose (B160209) derivatives) are often a good starting point for coumarin-like structures.

Q2: What are typical starting conditions for method development?

A2: While specific data for this compound is limited, a general starting point for chiral separation of coumarins can be established.

Parameter Normal Phase Reversed Phase
Stationary Phase Chiralpak IA, IB, IC, etc.Chiralpak IA, IB, IC, etc.
Mobile Phase Hexane/Isopropanol or Hexane/EthanolAcetonitrile/Water or Methanol (B129727)/Water
Modifier/Buffer 0.1% Trifluoroacetic Acid (TFA) or Diethylamine (DEA)0.1% Formic Acid or Ammonium Acetate
Flow Rate 0.5 - 1.0 mL/min0.5 - 1.0 mL/min
Temperature 25 °C25 °C
Detection UV, at the analyte's λmaxUV, at the analyte's λmax

Q3: How can I improve the sensitivity of my analysis?

A3: To improve sensitivity, consider the following:

  • Detector Choice: Mass spectrometry (MS) detectors are generally more sensitive and selective than UV detectors for coumarin (B35378) analysis. [5]* Sample Preparation: Employ solid-phase extraction (SPE) to concentrate the analyte and remove interfering matrix components.

  • Injection Volume: Increasing the injection volume can increase the signal, but be mindful of potential peak distortion and overloading. [2]* Mobile Phase: Ensure the mobile phase has low background noise at your chosen detection wavelength.

Q4: My baseline is noisy or drifting. What could be the cause?

A4: A noisy or drifting baseline can be caused by several factors:

  • Mobile Phase: Insufficiently degassed mobile phase, improper mixing, or use of non-HPLC grade solvents. [3]* Detector: A failing detector lamp or a contaminated flow cell. [3]* System: Leaks in the system or air bubbles in the pump. [3]* Column: Column bleeding due to an aggressive mobile phase or high temperatures.

Q5: How do I confirm the elution order of the enantiomers?

A5: To confirm the elution order, you will need a pure standard of one of the enantiomers. Inject the pure standard and compare its retention time to the retention times of the peaks in the racemic mixture.

Experimental Protocols

Protocol 1: Generic Screening Protocol for Chiral Column Selection

  • Standard Preparation: Prepare a 1 mg/mL solution of this compound in a suitable solvent (e.g., methanol or ethanol).

  • HPLC System: An HPLC system equipped with a pump, autosampler, column oven, and a UV detector.

  • Screening Conditions:

    • Columns: Screen a set of chiral columns (e.g., polysaccharide-based).

    • Mobile Phases: Test a range of mobile phases, for example:

      • Normal Phase: Hexane/Isopropanol (90:10, 80:20, 70:30 v/v)

      • Reversed Phase: Acetonitrile/Water (50:50, 60:40, 70:30 v/v)

    • Flow Rate: Start with 1.0 mL/min for a 4.6 mm ID column. [2] * Temperature: 25 °C. [2] * Detection: Monitor at the λmax of the analyte.

    • Injection Volume: 5-10 µL. [2]4. Procedure: Inject the racemic standard onto each column with each mobile phase combination. Monitor for any signs of separation, such as peak broadening, shoulders, or partial peak splitting. [2]5. Optimization: Select the column and mobile phase combination that shows the most promising separation for further optimization of mobile phase composition, flow rate, and temperature. [2] Protocol 2: Sample Preparation from a Complex Matrix (Hypothetical)

  • Extraction: For a hypothetical sample, such as a plant extract, use a suitable extraction solvent like methanol or ethanol. [6]Sonication can be employed to improve extraction efficiency. [6]2. Purification: Use solid-phase extraction (SPE) with a C18 cartridge to clean up the extract.

    • Conditioning: Condition the C18 cartridge with methanol followed by water.

    • Loading: Load the crude extract onto the cartridge.

    • Washing: Wash with a weak solvent mixture (e.g., water/methanol) to remove polar impurities.

    • Elution: Elute the target analytes with a stronger solvent like methanol. [6]3. Final Preparation: Evaporate the eluent to dryness under a stream of nitrogen and reconstitute the residue in the initial mobile phase for HPLC analysis.

References

Technical Support Center: (rac)-Secodihydro-hydramicromelin B Cell Assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers encountering issues with cytotoxicity in cell-based assays involving (rac)-Secodihydro-hydramicromelin B. Given that this may be a novel compound, this guide also provides general best practices for assessing the cytotoxicity of new chemical entities.

Troubleshooting Guide

Q1: I am observing high cytotoxicity across all concentrations of this compound, even at very low doses. What are the potential causes and how can I troubleshoot this?

Possible Causes:

  • Inherent Compound Toxicity: The compound may be highly potent and inherently cytotoxic to the selected cell line.

  • Solvent Toxicity: The solvent used to dissolve the compound (e.g., DMSO, ethanol) may be present at a concentration that is toxic to the cells.[1]

  • Compound Instability: The compound may be degrading in the culture medium, leading to the formation of more toxic byproducts.

  • Incorrect Concentration Calculations: Errors in calculating the dilutions could result in much higher concentrations than intended.

Troubleshooting Steps:

  • Run a Solvent Control: Always include a vehicle control group in your experiment. This group should be treated with the highest concentration of the solvent used in the experimental wells.[1] This will help you distinguish between compound-induced cytotoxicity and solvent-induced cytotoxicity.

  • Optimize Solvent Concentration: Determine the maximum concentration of your solvent that is non-toxic to your specific cell line. Typically, the final concentration of DMSO in the culture medium should be kept below 0.5%, and ideally at or below 0.1%.[2]

  • Check Compound Stability: Assess the stability of this compound in your cell culture medium over the time course of your experiment. This can be done using analytical methods such as HPLC.

  • Verify Concentrations: Double-check all calculations for stock solutions and serial dilutions. Prepare fresh dilutions for each experiment to avoid issues with compound degradation during storage.

  • Expand the Dose-Response Range: Test a much wider range of concentrations, including several logs lower than your initial lowest dose, to identify a non-toxic concentration range.

Q2: My results show high variability between replicate wells. What can I do to improve the consistency of my cytotoxicity assay?

Possible Causes:

  • Inconsistent Cell Seeding: Uneven distribution of cells across the wells of the microplate is a common source of variability.[3]

  • Pipetting Errors: Inaccurate or inconsistent pipetting of the compound, reagents, or cell suspension can lead to significant differences between wells.[3]

  • Edge Effects: Wells on the perimeter of the microplate are more prone to evaporation and temperature fluctuations, which can affect cell growth and viability.[3]

  • Cell Clumping: If cells are not properly resuspended into a single-cell suspension, it can lead to an unequal number of cells being seeded in each well.

Troubleshooting Steps:

  • Improve Cell Seeding Technique: Ensure a homogenous cell suspension before and during seeding. Gently swirl the cell suspension flask or tube periodically while plating. Pipette the cell suspension into the center of each well.

  • Refine Pipetting Technique: Use calibrated pipettes and ensure they are functioning correctly. When adding reagents, place the pipette tip at the same angle and depth in each well. Use a multichannel pipette for adding reagents to multiple wells simultaneously to improve consistency.[4]

  • Mitigate Edge Effects: To minimize edge effects, fill the outer wells of the plate with sterile PBS or culture medium without cells and do not use them for experimental data.[3]

  • Ensure Single-Cell Suspension: Before seeding, ensure that your cells are properly dissociated and that there are no visible clumps. If necessary, gently pipette the suspension up and down or pass it through a cell strainer.

Q3: The cell viability readings in my negative control (untreated cells) are lower than expected. What could be the issue?

Possible Causes:

  • Suboptimal Cell Health: The cells may have been in a poor condition before the experiment started due to factors like high passage number, nutrient depletion, or over-confluency.

  • Contamination: Mycoplasma or bacterial contamination can negatively impact cell health and proliferation.[3]

  • Incorrect Seeding Density: Seeding too few cells can lead to poor growth and a low signal in viability assays.[2]

  • Incubation Conditions: Incorrect temperature, CO2 levels, or humidity in the incubator can stress the cells.

Troubleshooting Steps:

  • Use Healthy, Low-Passage Cells: Use cells within a consistent and low passage number range. Ensure the stock culture is healthy and in the logarithmic growth phase before seeding for an experiment.

  • Routinely Test for Mycoplasma: Regularly test your cell cultures for mycoplasma contamination.

  • Optimize Seeding Density: Perform a cell titration experiment to determine the optimal seeding density for your cell line and assay duration. This ensures that the cells are in a healthy growth phase throughout the experiment.

  • Verify Incubator Conditions: Regularly check and calibrate your incubator to ensure the correct temperature, CO2, and humidity levels.

Frequently Asked Questions (FAQs)

Q: What is the first step I should take when I suspect my compound is causing unexpected cytotoxicity?

A: The first and most crucial step is to run a comprehensive solvent toxicity control. Prepare a set of wells that includes only the cell culture medium and another set with cells treated with the same volume of the solvent (e.g., DMSO) used to dissolve your compound at the highest concentration used in your experiment. This will help you determine if the observed cytotoxicity is due to the compound itself or the solvent.

Q: Which cell viability assay is best for assessing the cytotoxicity of a novel compound like this compound?

A: It is highly recommended to use at least two different viability assays that measure different cellular parameters to confirm your results.[2] For example, you could combine a metabolic assay (like MTT or MTS) with a membrane integrity assay (like LDH release or a dye exclusion assay). This approach helps to avoid misleading results that may arise from the compound interfering with the assay chemistry.

Q: How long should I expose the cells to this compound?

A: The optimal exposure time can vary depending on the compound's mechanism of action and the cell line's doubling time. A common starting point is to test a few different time points, such as 24, 48, and 72 hours.[3] This will help you understand the kinetics of the cytotoxic response.

Q: How can I determine if the observed cytotoxicity is due to apoptosis or necrosis?

A: To distinguish between different cell death mechanisms, you can use specific assays. For example, caspase activity assays can measure the activation of caspases, which are key enzymes in the apoptotic pathway.[5] Annexin V staining can also be used to detect early-stage apoptosis.

Data Presentation

When presenting your cytotoxicity data, it is important to do so in a clear and organized manner. The following tables are templates that you can use to structure your results.

Table 1: Dose-Response of this compound on Cell Viability

Concentration (µM)Mean % Viability (± SD)
0 (Vehicle Control)100 ± 4.5
0.198.2 ± 5.1
185.7 ± 6.3
1052.1 ± 7.8
10015.3 ± 4.2

Table 2: Comparison of IC50 Values Across Different Cell Lines

Cell LineAssay TypeExposure Time (h)IC50 (µM)
MCF-7MTT4812.5
A549ATP-based4825.8
HepG2LDH4818.3

Experimental Protocols

MTT Cell Viability Assay Protocol

The MTT assay is a colorimetric assay that measures the metabolic activity of cells as an indicator of cell viability.

Materials:

  • Cells in a 96-well plate

  • This compound dilutions

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in sterile PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in isopropanol)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with a serial dilution of this compound. Include vehicle control and untreated control wells. Incubate for the desired exposure period (e.g., 24, 48, or 72 hours).[6]

  • MTT Addition: Add 10 µL of the 5 mg/mL MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan (B1609692) crystals.[2]

  • Solubilization: Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.[2]

  • Measurement: Mix gently and measure the absorbance at 570 nm using a microplate reader.[2]

  • Data Analysis: Calculate the percentage of cell viability by comparing the absorbance of treated wells to the vehicle control wells.

ATP-Based Cell Viability Assay Protocol

This protocol provides a general guideline for using a commercially available ATP-based cell viability assay kit.

Materials:

  • Cells in an opaque-walled 96-well plate

  • This compound dilutions

  • ATP-based cell viability reagent (e.g., CellTiter-Glo®)

  • Luminometer

Procedure:

  • Cell Seeding: Seed cells into a 96-well opaque-walled plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with a serial dilution of this compound. Include vehicle control and untreated control wells.

  • Reagent Preparation: Equilibrate the ATP reagent to room temperature.

  • Reagent Addition: Add a volume of the ATP reagent equal to the volume of cell culture medium in each well.

  • Cell Lysis and Signal Stabilization: Mix the contents of the wells on an orbital shaker for 2 minutes to induce cell lysis. Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.

  • Measurement: Measure the luminescence of each well using a plate-reading luminometer.

  • Data Analysis: Calculate the percentage of cell viability by comparing the luminescence of treated wells to the vehicle control wells.

Visualizations

Experimental Workflow for Cytotoxicity Testing

G cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay cluster_analysis Data Analysis a Cell Culture (Logarithmic Growth Phase) c Seed Cells in 96-Well Plate a->c b Prepare Compound Serial Dilutions d Add Compound Dilutions and Controls to Plate b->d c->d e Incubate (e.g., 24, 48, 72h) d->e f Add Viability Reagent (e.g., MTT, ATP Reagent) e->f g Incubate as per Protocol f->g h Measure Signal (Absorbance/Luminescence) g->h i Calculate % Viability and IC50 Values h->i

Caption: A typical workflow for assessing compound cytotoxicity in vitro.

Simplified Caspase Activation Pathway in Apoptosis

G cluster_stimuli Apoptotic Stimuli cluster_caspases Caspase Cascade cluster_outcome Cellular Outcome extrinsic Extrinsic Signal (e.g., Death Ligand) initiator Initiator Caspases (e.g., Caspase-8, Caspase-9) extrinsic->initiator Activates intrinsic Intrinsic Signal (e.g., DNA Damage) intrinsic->initiator Activates executioner Executioner Caspases (e.g., Caspase-3) initiator->executioner Cleaves and Activates apoptosis Apoptosis executioner->apoptosis Leads to

Caption: Overview of the extrinsic and intrinsic pathways leading to apoptosis.

References

Technical Support Center: Enhancing the Bioavailability of (rac)-Secodihydro-hydramicromelin B

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during the experimental process of enhancing the oral bioavailability of (rac)-Secodihydro-hydramicromelin B, a compound presumed to be a poorly soluble coumarin (B35378) derivative.

Frequently Asked Questions (FAQs)

Q1: My compound, this compound, demonstrates high potency in in-vitro assays but fails to show efficacy in animal models. What is the likely cause?

A1: A significant discrepancy between in-vitro potency and in-vivo efficacy is often attributed to poor oral bioavailability. For an orally administered drug to be effective, it must first dissolve in the gastrointestinal fluids and then permeate the intestinal membrane to reach systemic circulation.[1] Low aqueous solubility is a primary obstacle to adequate dissolution and, consequently, a common reason for low bioavailability.[2][3][4] It is essential to first characterize the physicochemical properties of your compound, particularly its solubility and permeability, to diagnose the issue.

Q2: What initial steps should I take to improve the bioavailability of this compound?

A2: The initial approach should concentrate on enhancing the compound's solubility and dissolution rate.[1] Key preliminary strategies include:

  • Physicochemical Characterization: Determine the compound's aqueous solubility at different pH values, its LogP (lipophilicity), and its solid-state characteristics (crystalline vs. amorphous).

  • Formulation Screening: Begin with simple formulation approaches such as creating solutions with pharmaceutically acceptable co-solvents or developing suspensions with wetting agents.[2]

  • Particle Size Reduction: If the compound is crystalline, reducing the particle size through micronization or nanosizing can increase the surface area available for dissolution.[2][4][5]

Q3: Are there specific formulation strategies that are particularly effective for coumarin-based compounds?

A3: While specific strategies depend on the individual compound's properties, several approaches have proven effective for poorly soluble drugs, including coumarin derivatives.[6][7][8][9] Lipid-based formulations, such as Self-Emulsifying Drug Delivery Systems (SEDDS), are often successful as they can maintain the drug in a solubilized state in the gastrointestinal tract and may facilitate lymphatic absorption, bypassing first-pass metabolism in the liver.[4][5][10] Solid dispersions, where the drug is dispersed in a polymer matrix, and complexation with cyclodextrins are also widely used techniques to improve the solubility and dissolution of such compounds.[2][11]

Q4: How can I predict the potential for good oral absorption of my compound in the early stages of development?

A4: In the early stages, in-vitro models are valuable for predicting oral absorption and can help reduce the reliance on animal testing.[12][13] The two most common models are:

  • Parallel Artificial Membrane Permeability Assay (PAMPA): This model assesses a compound's ability to diffuse across an artificial lipid membrane and is a good indicator of passive permeability.[12]

  • Caco-2 Cell Monolayer Assay: This model uses a layer of human colon adenocarcinoma cells that differentiate to form a monolayer with characteristics similar to the intestinal epithelium. It can predict both passive and active transport mechanisms.[12]

Troubleshooting Guides

Issue 1: The compound precipitates out of the formulation upon storage or dilution.
  • Possible Cause: The concentration of this compound may be exceeding its thermodynamic solubility in the chosen vehicle, leading to a supersaturated and unstable state.

  • Solution: Consider reducing the compound's concentration. Alternatively, incorporate a precipitation inhibitor, such as a polymer like hydroxypropyl methylcellulose (B11928114) (HPMC) or polyvinylpyrrolidone (B124986) (PVP), into your formulation to maintain a supersaturated state.

  • Possible Cause: The solubility of your compound may be pH-dependent. Dilution into aqueous media or changes in the formulation's pH during storage can cause it to precipitate.

  • Solution: Determine the pH-solubility profile of your compound. If it is more soluble at a specific pH, use a buffering agent to maintain an optimal pH in the formulation.

Issue 2: Inconsistent results are observed in in-vivo bioavailability studies.
  • Possible Cause: For suspension formulations, a lack of homogeneity can lead to inconsistent dosing.

  • Solution: Ensure that the suspension is uniformly mixed before each administration. Implementing a robust mixing protocol is crucial. For solutions, confirm that the compound is fully dissolved and remains so for the duration of the study.

  • Possible Cause: The presence or absence of food in the animal's stomach can significantly impact the absorption of poorly soluble drugs (a "food effect").

  • Solution: Standardize the feeding schedule for the animals in your studies. Fasting the animals overnight before dosing is a common practice to reduce this variability.

  • Possible Cause: Inter-subject variability in metabolism or gastrointestinal physiology.

  • Solution: Increase the number of animals per group to improve statistical power. Ensure that the animals are of a similar age and weight. A crossover study design, where each animal receives all treatments, can also help to minimize the impact of inter-subject variability.[14]

Experimental Protocols

Protocol 1: Screening for Solubilizing Excipients

Objective: To identify suitable co-solvents and surfactants that enhance the solubility of this compound.

Methodology:

  • Prepare stock solutions of various pharmaceutically acceptable co-solvents (e.g., PEG 400, Propylene Glycol, Ethanol) and surfactants (e.g., Polysorbate 80, Cremophor EL).

  • Add an excess amount of the compound to a fixed volume of each individual excipient or predefined mixtures of excipients.

  • Equilibrate the samples by shaking or rotating them at a constant temperature (e.g., 25°C) for 24-48 hours to ensure that saturation is reached.

  • Centrifuge the samples to pellet the undissolved compound.

  • Carefully collect the supernatant and analyze the concentration of the dissolved compound using a suitable analytical method, such as HPLC-UV.

  • The excipients or excipient mixtures that yield the highest solubility are selected for further formulation development.

Protocol 2: In-Vivo Bioavailability Study in Rodents

Objective: To compare the oral bioavailability of different formulations of this compound.

Methodology:

  • Animal Acclimatization: Acclimate the study animals (e.g., male Sprague-Dawley rats) to the facility for at least 3 days.

  • Dosing: Divide the animals into groups, with each group receiving a different formulation (e.g., suspension, solution, SEDDS). Include an intravenous (IV) dosing group to determine the absolute bioavailability. Administer the formulations orally via gavage.

  • Blood Sampling: Collect blood samples from a suitable vessel (e.g., tail vein) at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 6, 8, and 24 hours post-dose).

  • Plasma Preparation: Process the blood samples to obtain plasma and store them at -80°C until analysis.

  • Sample Analysis: Quantify the concentration of this compound in the plasma samples using a validated analytical method (e.g., LC-MS/MS).

  • Pharmacokinetic Analysis: Calculate key pharmacokinetic parameters such as the maximum plasma concentration (Cmax), time to reach maximum concentration (Tmax), and the area under the plasma concentration-time curve (AUC).

  • Bioavailability Calculation:

    • Relative Bioavailability (Frel): Frel = (AUCoral, Test / Doseoral, Test) / (AUCoral, Ref / Doseoral, Ref)

    • Absolute Bioavailability (Fabs): Fabs = (AUCoral / Doseoral) / (AUCiv / Doseiv)

Data Presentation

Table 1: Solubility of this compound in Various Excipients

ExcipientTypeSolubility (mg/mL)
WaterAqueous< 0.01
PEG 400Co-solvent15.2
Propylene GlycolCo-solvent8.5
Polysorbate 80Surfactant22.1
Cremophor ELSurfactant35.8
PEG 400 / Polysorbate 80 (1:1)Mixture45.3

Note: Data presented are hypothetical and for illustrative purposes.

Table 2: Pharmacokinetic Parameters of this compound Formulations in Rats

FormulationDose (mg/kg)Cmax (ng/mL)Tmax (h)AUC (ng·h/mL)Absolute Bioavailability (%)
IV Solution215800.12450100
Aqueous Suspension201502.09804.0
PEG 400 Solution204801.0320013.1
SEDDS2012500.5882036.0

Note: Data presented are hypothetical and for illustrative purposes.

Visualizations

experimental_workflow cluster_0 Phase 1: Characterization & Screening cluster_1 Phase 2: Formulation Development cluster_2 Phase 3: In-vivo Evaluation cluster_3 Outcome A Physicochemical Characterization (Solubility, LogP) C Formulation Excipient Solubility Screening A->C B In-vitro Permeability (PAMPA, Caco-2) D Develop Prototypes: - Suspension - Solution - SEDDS B->D C->D E Assess Formulation Stability D->E F Preclinical Bioavailability Study in Rodents E->F G Pharmacokinetic Data Analysis F->G H Optimized Formulation with Enhanced Bioavailability G->H

Caption: Workflow for enhancing the bioavailability of a new chemical entity.

troubleshooting_logic Start Low In-Vivo Efficacy Despite In-Vitro Potency CheckBA Is Bioavailability Low? Start->CheckBA CheckSol Is Solubility < 10 µg/mL? CheckBA->CheckSol Yes Other Investigate Other Causes: - High First-Pass Metabolism - Target Engagement Issues CheckBA->Other No CheckPerm Is Permeability Low? CheckSol->CheckPerm No SolStrat Implement Solubility Enhancement Strategy: - Particle Size Reduction - Solid Dispersion - Lipid Formulation CheckSol->SolStrat Yes PermStrat Implement Permeability Enhancement Strategy: - Use of Permeation Enhancers - Prodrug Approach CheckPerm->PermStrat Yes CheckPerm->Other No

Caption: Troubleshooting logic for low in-vivo efficacy.

References

Technical Support Center: Scaling Up (rac)-Secodihydro-hydramicromelin B Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive resource for troubleshooting the synthesis of (rac)-Secodihydro-hydramicromelin B. The following sections detail potential issues and frequently asked questions (FAQs) in a question-and-answer format, alongside detailed experimental protocols and workflow diagrams to facilitate a smooth and efficient scale-up process.

Troubleshooting Guide

This guide addresses specific challenges that may arise during the synthesis of this compound, focusing on a plausible multi-step synthetic route.

Issue 1: Low Yield in Pechmann Condensation for Coumarin (B35378) Core Formation

  • Question: We are experiencing low yields during the Pechmann condensation to form the initial coumarin scaffold. What are the likely causes and how can we optimize this step?

  • Answer: Low yields in the Pechmann condensation are a common issue. Several factors can contribute to this, including incomplete reaction, side product formation, and difficult purification. Here are some troubleshooting steps:

    • Catalyst Choice and Loading: The choice and amount of acid catalyst are critical. While sulfuric acid is common, other catalysts like Amberlyst-15, or ionic liquids can offer milder conditions and improved yields. Experiment with different catalysts and optimize the catalyst loading (typically 5-10 mol%).

    • Reaction Temperature and Time: The reaction temperature needs to be carefully controlled. Too low a temperature will result in a sluggish reaction, while excessively high temperatures can lead to charring and decomposition of the starting materials. Monitor the reaction progress by Thin Layer Chromatography (TLC) to determine the optimal reaction time.

    • Water Removal: The Pechmann condensation is a dehydration reaction. Ensure efficient removal of water, for example, by using a Dean-Stark apparatus, especially during scale-up.

    • Purity of Starting Materials: Ensure the phenol (B47542) and β-keto ester starting materials are pure and dry. Impurities can interfere with the reaction and lead to unwanted side products.

Issue 2: Poor Diastereoselectivity in Dihydroxylation Step

  • Question: The dihydroxylation of our olefin precursor is resulting in a nearly 1:1 mixture of diastereomers. How can we improve the stereoselectivity of this reaction?

  • Answer: Achieving high diastereoselectivity in dihydroxylation can be challenging. The choice of reagents and reaction conditions plays a crucial role:

    • Reagent Selection: For syn-dihydroxylation, osmium tetroxide (OsO₄) with a co-oxidant like N-methylmorpholine N-oxide (NMO) is the standard. For anti-dihydroxylation, methods like the Woodward or Prevost reaction can be employed. The substrate itself will have a facial bias that can be enhanced by the choice of reagent.

    • Chiral Ligands: The use of chiral ligands, such as those in the Sharpless asymmetric dihydroxylation (e.g., (DHQ)₂-PHAL and (DHQD)₂-PHAL), can significantly enhance the enantioselectivity and may also influence the diastereoselectivity depending on the substrate.

    • Temperature Control: Running the reaction at lower temperatures (e.g., 0 °C to -78 °C) can improve selectivity by favoring the transition state with the lower activation energy.

Issue 3: Inefficient Lactonization to Form the Dihydrofuro[2,3-h]chromen-2-one Ring System

  • Question: We are struggling with the intramolecular cyclization to form the lactone ring, observing significant amounts of unreacted starting material and intermolecular side products. What strategies can we employ to favor the desired lactonization?

  • Answer: Lactonization, especially for the formation of five-membered rings, can be sensitive to reaction conditions. Here are some key considerations:

    • High-Dilution Conditions: To minimize intermolecular reactions (dimerization, polymerization), it is crucial to perform the reaction under high-dilution conditions. This can be achieved by the slow addition of the substrate to a large volume of solvent.

    • Activating Agents: The carboxylic acid needs to be activated for efficient lactonization. Common activating agents include dicyclohexylcarbodiimide (B1669883) (DCC) with 4-dimethylaminopyridine (B28879) (DMAP), or Yamaguchi esterification conditions (2,4,6-trichlorobenzoyl chloride followed by DMAP).

    • Solvent Choice: The solvent should be inert and able to dissolve the starting material. Dry, non-protic solvents like dichloromethane (B109758) (DCM), tetrahydrofuran (B95107) (THF), or toluene (B28343) are typically used.

Issue 4: Difficulty in Purification of the Final Product

  • Question: The final purification of this compound by column chromatography is proving to be difficult, with co-eluting impurities. Are there alternative purification strategies?

  • Answer: The purification of polar, multi-functionalized molecules can be challenging. If standard silica (B1680970) gel chromatography is not effective, consider the following:

    • Alternative Stationary Phases: Reverse-phase chromatography (e.g., C18 silica) can be effective for polar compounds. Other options include alumina (B75360) or specialized bonded phases.

    • Preparative High-Performance Liquid Chromatography (Prep-HPLC): For high-purity final products, preparative HPLC is a powerful technique that offers superior resolution compared to traditional column chromatography.

    • Crystallization: If the product is a solid, attempting crystallization from various solvent systems can be an excellent method for obtaining highly pure material. Seeding with a small crystal can sometimes induce crystallization.

Frequently Asked Questions (FAQs)

Q1: What is a plausible synthetic route for the scale-up of this compound?

A1: A convergent synthetic strategy is advisable for scalability. A plausible retrosynthetic analysis suggests disconnecting the molecule into a substituted coumarin core and a side chain that can be attached and subsequently modified. The key steps would likely involve:

  • Pechmann condensation to construct the coumarin ring system.

  • Allylation of a phenolic hydroxyl group.

  • Claisen rearrangement to install the allyl group at the C-8 position.

  • Oxidative cleavage of the allyl group to an aldehyde.

  • Aldol-type condensation to introduce the rest of the side chain.

  • Diastereoselective dihydroxylation of an olefin.

  • Lactonization to form the five-membered ring.

  • Ring-opening (seco) and reduction (dihydro) of a precursor to yield the final product.

Q2: What are the critical safety considerations when scaling up this synthesis?

A2: Scaling up any chemical synthesis requires a thorough safety review. For this particular synthesis, key hazards may include:

  • Corrosive Acids: The use of strong acids like sulfuric acid in the Pechmann condensation requires appropriate personal protective equipment (PPE) and handling procedures.

  • Toxic Reagents: Osmium tetroxide is highly toxic and volatile. It should be handled in a well-ventilated fume hood with extreme caution.

  • Flammable Solvents: Large volumes of flammable solvents like THF, DCM, and toluene will be used. Ensure proper grounding of equipment to prevent static discharge and work in an area free of ignition sources.

  • Exothermic Reactions: Some steps, like the addition of strong bases or acids, can be exothermic. Use controlled addition rates and have cooling baths readily available.

Q3: How can we monitor the progress of the key reactions effectively?

A3: A combination of analytical techniques should be used:

  • Thin Layer Chromatography (TLC): This is a quick and effective way to monitor the disappearance of starting materials and the appearance of products.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): Provides more detailed information about the reaction mixture, including the molecular weights of the components, which helps in identifying products and byproducts.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: For key steps, taking a crude NMR of a small work-up sample can confirm the formation of the desired product and give an indication of purity.

Quantitative Data Summary

The following tables provide typical ranges for key reaction parameters. These should be optimized for your specific setup and scale.

Table 1: Pechmann Condensation Parameters
Parameter Typical Range
Phenol to β-keto ester ratio1 : 1 to 1 : 1.2
Catalyst Loading (H₂SO₄)5-15 mol%
Temperature80-120 °C
Reaction Time2-8 hours
Typical Yield60-85%
Table 2: Dihydroxylation Conditions
Parameter Typical Range
Substrate Concentration0.01 - 0.1 M
OsO₄ Loading1-5 mol%
Co-oxidant (NMO)1.1 - 1.5 equivalents
Temperature0 °C to room temperature
Reaction Time4-24 hours
Typical Yield75-95%
Table 3: Lactonization (Yamaguchi) Conditions
Parameter Typical Range
Substrate Concentration0.001 - 0.01 M
2,4,6-Trichlorobenzoyl chloride1.1 - 1.5 equivalents
Triethylamine1.1 - 1.5 equivalents
DMAP2 - 4 equivalents
TemperatureRoom temperature
Reaction Time6-18 hours
Typical Yield50-80%

Experimental Protocols

Protocol 1: General Procedure for Pechmann Condensation

  • To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add the substituted phenol (1.0 eq) and the β-keto ester (1.1 eq).

  • Slowly add concentrated sulfuric acid (0.1 eq) with stirring.

  • Heat the reaction mixture to 100 °C and maintain for 4 hours.

  • Monitor the reaction by TLC until the starting phenol is consumed.

  • Cool the mixture to room temperature and pour it onto ice-water.

  • Filter the resulting precipitate, wash with cold water, and dry under vacuum to afford the crude coumarin.

  • Recrystallize from a suitable solvent (e.g., ethanol/water) for further purification.

Protocol 2: General Procedure for Diastereoselective Dihydroxylation

  • Dissolve the olefin substrate (1.0 eq) in a mixture of THF and water (10:1).

  • Add N-methylmorpholine N-oxide (NMO) (1.2 eq).

  • Cool the solution to 0 °C in an ice bath.

  • Add a solution of osmium tetroxide (2.5 wt% in t-butanol, 0.02 eq) dropwise.

  • Allow the reaction to warm to room temperature and stir for 12 hours.

  • Quench the reaction by adding a saturated aqueous solution of sodium sulfite.

  • Stir for 30 minutes, then extract the aqueous layer with ethyl acetate (B1210297) (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude diol by flash column chromatography.

Visualizations

experimental_workflow cluster_synthesis Synthetic Workflow start Starting Materials (Phenol & β-keto ester) pechmann Pechmann Condensation start->pechmann coumarin Coumarin Core pechmann->coumarin modification Side Chain Introduction & Modification coumarin->modification precursor Secodihydro Precursor modification->precursor final_step Ring Opening & Reduction precursor->final_step product (rac)-Secodihydro- hydramicromelin B final_step->product

Caption: Synthetic workflow for this compound.

troubleshooting_logic issue Low Reaction Yield? check_purity Check Starting Material Purity issue->check_purity Yes success Yield Improved issue->success No optimize_conditions Optimize Reaction Conditions (T, t, catalyst) check_purity->optimize_conditions side_products Analyze for Side Products (LC-MS) optimize_conditions->side_products purification_loss Evaluate Purification Procedure for Loss side_products->purification_loss purification_loss->success failure Consult Further Literature purification_loss->failure

Caption: Troubleshooting logic for low reaction yield.

Validation & Comparative

Unraveling the Biological Potential: A Comparative Analysis of (rac)-Secodihydro-hydramicromelin B and Its Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in drug discovery, the quest for novel bioactive compounds is relentless. This guide provides a comparative overview of the biological activity of the natural product (rac)-Secodihydro-hydramicromelin B and its known analogs, with a focus on their cytotoxic effects against cancer cell lines. While data on this compound itself is limited, this guide draws comparisons with structurally related coumarins isolated from the Micromelum and Equisetum genera to provide a foundational understanding of their potential therapeutic value.

Executive Summary

This compound, a natural product isolated from Equisetum hyemale L., belongs to the coumarin (B35378) class of compounds. While direct biological activity data for this specific molecule is not yet available in published literature, its structural similarity to other coumarins, particularly those from the Micromelum genus, suggests potential cytotoxic and antitumor properties. This guide synthesizes available data on analogous compounds, such as micromelin (B228078) and scopoletin (B1681571), to offer a preliminary comparison and highlight the therapeutic promise of this chemical scaffold.

Data Presentation: Cytotoxicity of Hydramicromelin Analogs

The following table summarizes the available in vitro cytotoxic activity of known analogs of hydramicromelin B against various human cancer cell lines. The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.

CompoundCell LineAssay TypeIC50 (µM)Source
Scopoletin NCI-H460 (Large cell lung carcinoma)SRB19.1 µg/mL (~99 µM)[1]
RXF-393 (Renal cell carcinoma)SRB23.3 µg/mL (~121 µM)[1]
HeLa (Cervical cancer)Not Specified7.5 - 25[2]
Other cervical cancer cell linesNot Specified7.5 - 25[2]
Normal cellsNot Specified90[2]
Micromelin Cholangiocarcinoma cell line, KKU-100Not Specified9.2 µg/mL (~30 µM)[3]
Microminutin Cholangiocarcinoma cell line, KKU-100Not Specified1.719 µg/mL (~5.6 µM)[3]
Murrangatin Cholangiocarcinoma cell line, KKU-100Not Specified2.9 µg/mL (~9.5 µM)[3]
8-Hydroxyisocapnolactone-2',3'-diol CEM-SS (T-lymphoblastic leukemia)Not Specified2.9 µg/mL (~7.7 µM)[4]
HL60 (Promyelocytic leukemia)Not Specified2.5 µg/mL (~6.6 µM)[4]
HeLa (Cervical cancer)Not Specified6.9 µg/mL (~18.3 µM)[4]
HepG2 (Hepatocellular carcinoma)Not Specified5.9 µg/mL (~15.6 µM)[4]

Note: IC50 values were converted from µg/mL to µM for comparison where the molecular weight was readily available. These conversions are approximate.

Experimental Protocols

The evaluation of cytotoxic activity is a critical step in the assessment of potential anticancer compounds. The following are detailed methodologies for two commonly employed in vitro assays: the MTT assay and the Sulforhodamine B (SRB) assay.

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan (B1609692), which has a purple color.

Protocol:

  • Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Treat cells with various concentrations of the test compound and incubate for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: After the incubation period, add MTT solution (final concentration of 0.5 mg/mL) to each well and incubate for 2-4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add a solubilizing agent (e.g., DMSO, isopropanol) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader. The amount of formazan produced is proportional to the number of viable cells.[5][6][7]

Sulforhodamine B (SRB) Assay

The SRB assay is a colorimetric assay used for determining cell density, based on the measurement of cellular protein content.

Protocol:

  • Cell Seeding and Treatment: Similar to the MTT assay, seed and treat cells with the test compound in a 96-well plate.

  • Cell Fixation: After the treatment period, fix the cells by gently adding cold trichloroacetic acid (TCA) to a final concentration of 10% and incubate for 1 hour at 4°C.

  • Staining: Remove the TCA and wash the plates with water. Stain the cells with 0.4% (w/v) SRB solution in 1% acetic acid for 30 minutes at room temperature.

  • Washing: Remove the SRB solution and wash the plates with 1% acetic acid to remove unbound dye.

  • Protein-Bound Dye Solubilization: Air-dry the plates and add a solubilizing agent (e.g., 10 mM Tris base solution) to dissolve the protein-bound dye.

  • Absorbance Measurement: Measure the absorbance at a wavelength of 510 nm using a microplate reader. The absorbance is proportional to the total cellular protein, which correlates with the number of viable cells.[8][9][10][11]

Signaling Pathways and Mechanisms of Action

While the precise signaling pathways affected by this compound are yet to be elucidated, studies on its analog, scopoletin, provide some insights. Scopoletin has been shown to exert its anticancer effects by inducing apoptosis (programmed cell death) and causing cell cycle arrest in cancer cells.[2] One of the key signaling pathways implicated in the action of scopoletin is the PI3K/AKT pathway, which is crucial for cell proliferation and survival.[2] Inhibition of this pathway by scopoletin can lead to a downstream cascade of events that ultimately result in the death of cancer cells.

The diagram below illustrates a simplified representation of a potential cytotoxic mechanism for coumarin analogs.

Cytotoxic_Mechanism Coumarin Coumarin Analog (e.g., Scopoletin) PI3K_AKT PI3K/AKT Pathway Coumarin->PI3K_AKT Inhibits Cell_Proliferation Cell Proliferation & Survival PI3K_AKT->Cell_Proliferation Promotes Apoptosis Apoptosis (Cell Death) PI3K_AKT->Apoptosis Inhibits Cytotoxicity_Workflow Start Compound Isolation/ Synthesis Treatment Treatment with Compound Start->Treatment Cell_Culture Cancer Cell Line Culture Cell_Culture->Treatment Cytotoxicity_Assay Cytotoxicity Assay (MTT or SRB) Treatment->Cytotoxicity_Assay Data_Analysis Data Analysis (IC50 Determination) Cytotoxicity_Assay->Data_Analysis Mechanism_Study Mechanism of Action Studies Data_Analysis->Mechanism_Study

References

A Comparative Guide to Synthetic vs. Natural (rac)-Secodihydro-hydramicromelin B for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the characteristics of a bioactive compound from different sources is critical. This guide provides a comparative overview of synthetically produced versus naturally sourced (rac)-Secodihydro-hydramicromelin B, a phenylpropanoid derivative with potential therapeutic applications.

While direct comparative studies on the performance of synthetic versus natural this compound are not extensively available in current literature, this guide consolidates the known information and outlines the expected methodologies for its synthesis and isolation. This provides a foundational understanding for researchers looking to work with this compound.

Physicochemical Properties

A summary of the fundamental properties of this compound is presented below. These properties are expected to be identical for both synthetic and natural forms, provided they are of high purity.

PropertyValue
IUPAC Name 3-(5-(3,4-dihydroxy-4-methyl-5-oxotetrahydrofuran-2-yl)-2-hydroxy-4-methoxyphenyl)propanoic acid
Molecular Formula C₁₅H₁₈O₈
CAS Number 1212148-58-7
Physical Form Solid

Natural this compound

Natural Source

This compound has been identified as a natural product isolated from the plant Equisetum hyemale L., commonly known as rough horsetail. This plant has a history of use in traditional medicine, and modern phytochemical analyses have revealed a rich composition of phenolic compounds, flavonoids, and other bioactive molecules.

Hypothetical Isolation Protocol

G Figure 1: Hypothetical workflow for the isolation of natural this compound. plant Dried & Powdered Equisetum hyemale extraction Solvent Extraction (e.g., Ethanol (B145695)/Methanol) plant->extraction filtration Filtration & Concentration extraction->filtration crude_extract Crude Extract filtration->crude_extract partition Liquid-Liquid Partitioning (e.g., with Ethyl Acetate) crude_extract->partition fraction Bioactive Fraction partition->fraction chromatography Column Chromatography (e.g., Silica (B1680970) Gel, Sephadex) fraction->chromatography fractions Collected Fractions chromatography->fractions hplc Preparative HPLC fractions->hplc pure_compound Pure (rac)-Secodihydro- hydramicromelin B hplc->pure_compound

Figure 1: Hypothetical workflow for the isolation of natural this compound.

Experimental Details for Hypothetical Isolation:

  • Extraction: Dried and powdered aerial parts of Equisetum hyemale would be subjected to exhaustive extraction with a polar solvent such as methanol (B129727) or ethanol at room temperature.

  • Fractionation: The resulting crude extract would be concentrated under reduced pressure and then suspended in water and partitioned successively with solvents of increasing polarity, such as hexane, chloroform, and ethyl acetate (B1210297), to separate compounds based on their polarity. Phenylpropanoid glycosides are typically enriched in the more polar fractions (e.g., ethyl acetate and n-butanol).

  • Chromatographic Purification: The bioactive fraction would be subjected to multiple steps of column chromatography. Initial separation could be performed on a silica gel column, followed by further purification using Sephadex LH-20 or other size-exclusion chromatography.

  • Final Purification: The final purification would likely be achieved using preparative High-Performance Liquid Chromatography (HPLC) to yield the pure this compound. The structure of the isolated compound would then be confirmed by spectroscopic methods such as NMR (¹H, ¹³C, COSY, HMBC) and mass spectrometry.

Synthetic this compound

Synthetic Approach

A total synthesis for this compound has not been explicitly detailed in the surveyed literature. However, the synthesis of the related, but structurally distinct, coumarin (B35378) "hydramicromelin B" has been reported. A plausible synthetic strategy for the racemic target molecule would likely involve the construction of the two main fragments: the substituted phenylpropanoid unit and the dihydroxy-methyl-oxotetrahydrofuran ring, followed by their coupling.

The synthesis of phenylpropanoid glycosides often involves multi-step procedures that require careful selection of protecting groups to manage the reactive hydroxyl and carboxylic acid functionalities.

G Figure 2: Plausible synthetic pathway for this compound. cluster_0 Phenylpropanoid Fragment Synthesis cluster_1 Tetrahydrofuran (B95107) Fragment Synthesis start_A Substituted Phenol protect_A Protection of Phenolic -OH start_A->protect_A build_sidechain Sidechain Elaboration protect_A->build_sidechain phenyl_frag Phenylpropanoid Fragment build_sidechain->phenyl_frag coupling Fragment Coupling phenyl_frag->coupling start_B Acyclic Precursor cyclization Lactonization/Cyclization start_B->cyclization furan_frag Tetrahydrofuran Fragment cyclization->furan_frag furan_frag->coupling deprotection Deprotection coupling->deprotection final_product (rac)-Secodihydro- hydramicromelin B deprotection->final_product

Figure 2: Plausible synthetic pathway for this compound.

Key Considerations for Synthesis:

  • Starting Materials: The synthesis would likely commence from commercially available and suitably substituted phenolic compounds.

  • Stereochemistry: As the target molecule is a racemic mixture, stereocontrol during the formation of the chiral centers on the tetrahydrofuran ring would not be a primary objective.

  • Protecting Groups: Orthogonal protecting groups would be essential to selectively mask and deprotect the various hydroxyl and carboxylic acid groups throughout the synthesis.

  • Purification: Each synthetic step would require purification, typically by column chromatography, and the final product would be purified by crystallization or HPLC.

Performance Comparison: Natural vs. Synthetic

In the absence of direct comparative experimental data for this compound, a general comparison based on the typical characteristics of natural versus synthetically derived compounds can be made.

FeatureNatural this compoundSynthetic this compound
Purity Profile May contain trace amounts of structurally related natural products, which could have synergistic or antagonistic biological effects. Purity is dependent on the rigor of the isolation and purification process.Generally of high purity with well-defined and potentially different impurity profiles (e.g., residual solvents, reagents, or synthetic by-products).
Stereochemistry As the natural product is designated as racemic ("rac"), it is presumed to be isolated as a mixture of enantiomers.A non-stereoselective synthesis would also yield a racemic mixture. Enantioselective synthesis could potentially provide single enantiomers for further study.
Scalability & Supply Supply is dependent on the availability of the plant source (Equisetum hyemale), which can be affected by geographical location, season, and environmental factors. Large-scale extraction can be challenging.Production is scalable and not dependent on natural resources, offering a potentially more consistent and sustainable supply chain for research and development.
Cost The cost can be high due to the labor-intensive processes of extraction, isolation, and purification.The initial development of a synthetic route can be expensive, but the cost per gram may decrease significantly with process optimization and large-scale production.
Regulatory Aspects For therapeutic development, characterization of the natural product and any co-isolated impurities is required. Batch-to-batch consistency can be a concern.A well-defined synthetic route with characterized intermediates and impurities can simplify the regulatory approval process.

Conclusion

Both natural and synthetic routes to obtain this compound have their distinct advantages and challenges. The natural product, sourced from Equisetum hyemale, provides a direct link to a traditionally used medicinal plant. However, the scalability and consistency of supply can be limitations. A synthetic route, once established, would offer a reliable and scalable source of the pure compound, which is highly advantageous for systematic pharmacological and clinical studies.

Currently, a significant gap exists in the scientific literature regarding a detailed total synthesis of this compound and, more importantly, a direct comparison of the biological and chemical properties of the natural versus synthetic forms. Future research in this area would be invaluable for advancing the therapeutic potential of this interesting natural product. Researchers are encouraged to perform head-to-head analytical and biological comparisons to fully characterize this compound from both origins.

Unraveling the Biological Role of (rac)-Secodihydro-hydramicromelin B: A Call for In-Depth Investigation

Author: BenchChem Technical Support Team. Date: December 2025

Despite a comprehensive search of available scientific literature, detailed studies on the mechanism of action of (rac)-Secodihydro-hydramicromelin B are currently unavailable. This natural product, reportedly extracted from Equisetum hyemale L., remains largely uncharacterized in terms of its specific biological activities and molecular targets.

While the name "hydramicromelin" suggests a potential structural relationship to coumarins, a class of compounds known for their diverse pharmacological properties, including anticoagulant, antimicrobial, and anticancer effects, no specific experimental data for this compound has been publicly documented. One commercial supplier notes that a related compound, Hydramicromelin B, derived from marine microorganisms, may interfere with bacterial cell wall synthesis.[1] However, the relevance of this information to the seco-dihydro variant remains unconfirmed.

The broader family of secondary metabolites from which this compound may originate showcases a wide array of biological functions. For instance, secondary metabolites from the fungal genus Trichoderma, initially considered as a potential source due to structural similarities of some of its metabolites to the core structure of coumarins, are known to act through various mechanisms such as mycoparasitism, antibiosis, and the induction of plant defense responses.[2][3][4][5] These mechanisms involve the production of a variety of bioactive compounds, including terpenoids, polyketides, and peptides.[6][7][8] However, without a confirmed link between this compound and Trichoderma, these mechanisms are purely speculative in the context of the specified compound.

Similarly, compounds isolated from plants of the Micromelum genus, from which the "micromelin" name might be derived, include a variety of coumarins with demonstrated cytotoxic and other biological activities.[9] Yet, specific studies on "hydramicromelin" derivatives are scarce.

Due to the absence of published experimental data, it is not possible to construct a comparison guide detailing the mechanism of action, signaling pathways, or comparative efficacy of this compound against other alternatives. The creation of structured data tables, detailed experimental protocols, and signaling pathway diagrams as requested is contingent on the availability of primary research findings that are not currently in the public domain.

Further research is imperative to elucidate the biological properties and therapeutic potential of this compound. Future investigations should focus on:

  • Isolation and Structural Elucidation: Confirmation of the structure and stereochemistry of the molecule.

  • In vitro Bioassays: Screening for a wide range of biological activities, such as antimicrobial, cytotoxic, and enzyme inhibitory effects.

  • Mechanism of Action Studies: Identification of the molecular targets and signaling pathways modulated by the compound.

  • Comparative Studies: Evaluating its efficacy and potency against known therapeutic agents.

The scientific community awaits foundational research to unlock the potential of this natural product.

References

Unveiling the Cytotoxic Potential of (rac)-Secodihydro-hydramicromelin B Analogs: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, this guide provides a comparative analysis of the structure-activity relationships (SAR) of coumarin (B35378) derivatives closely related to (rac)-Secodihydro-hydramicromelin B, focusing on their cytotoxic effects against various cancer cell lines. The information is synthesized from multiple studies investigating the rich chemical diversity of the Micromelum genus, a known source of bioactive coumarins.

Comparative Cytotoxicity of Coumarins from Micromelum minutum

The following table summarizes the cytotoxic activity (IC50 values) of various coumarins isolated from Micromelum minutum against a panel of human cancer cell lines. This data, compiled from several studies, highlights the varying potency and selectivity of these structurally related compounds.

CompoundCell LineIC50 (µM)Reference
Clauslactone E SBC3 (Lung Adenocarcinoma)3.7[1]
A549 (Lung Adenocarcinoma)10.4[1]
K562 (Leukaemia)12.1[1]
K562/ADM (Leukaemia)10.8[1]
8-hydroxyisocapnolactone-2',3'-diol SBC3 (Lung Adenocarcinoma)8.8[1]
A549 (Lung Adenocarcinoma)10.1[1]
K562 (Leukaemia)16.9[1]
K562/ADM (Leukaemia)10.1[1]
HL60 (Promyelocytic Leukemia)2.5 µg/mL[1]
HeLa (Cervical Cancer)6.9 µg/mL[1]
Minutin B SBC3 (Lung Adenocarcinoma)9.6[1]
A549 (Lung Adenocarcinoma)17.5[1]
K562 (Leukaemia)8.7[1]
K562/ADM (Leukaemia)6.7[1]
2',3'-epoxyisocapnolactone HL60 (Promyelocytic Leukemia)4.2 µg/mL[1]
Murrangatin KKU-100 (Cholangiocarcinoma)2.9 µg/mL[2]
Micromelin KKU-100 (Cholangiocarcinoma)9.2 µg/mL[3]
Minumicrolin KKU-100 (Cholangiocarcinoma)10.2 µg/mL[2]
Minutin A Leishmania major26.2[1]
Minutin B Leishmania major20.2[1]
8-hydroxyisocapnolactone-2',3'-diol Leishmania major12.1[1]
Clauslactone E Leishmania major9.8[1]

Note: Direct comparison of µg/mL and µM values requires knowledge of the molecular weight of each compound.

Experimental Protocols

The cytotoxic activities presented in this guide were determined using established in vitro assays. The following is a generalized protocol based on the methodologies frequently cited in the referenced literature.

Cell Viability Assay (MTT Assay)

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

  • Cell Seeding: Cancer cells are seeded in 96-well plates at a specific density (e.g., 1 x 10^4 cells/well) and allowed to adhere overnight.

  • Compound Treatment: The cells are then treated with various concentrations of the test compounds (coumarin derivatives) and incubated for a specified period (e.g., 48 or 72 hours).

  • MTT Addition: After the incubation period, the medium is replaced with fresh medium containing MTT solution (e.g., 0.5 mg/mL) and incubated for another 2-4 hours.

  • Formazan (B1609692) Solubilization: The resulting formazan crystals are dissolved in a solubilization solution (e.g., DMSO).

  • Absorbance Measurement: The absorbance of the solubilized formazan is measured using a microplate reader at a specific wavelength (e.g., 570 nm).

  • IC50 Determination: The half-maximal inhibitory concentration (IC50) value, the concentration of the compound that inhibits 50% of cell growth, is calculated from the dose-response curve.

Structure-Activity Relationship: A Logical Overview

The structural variations among the studied coumarins provide clues to the features that may govern their cytotoxic efficacy. The following diagram illustrates a simplified logical relationship based on the available data.

SAR_Logic Simplified Structure-Activity Relationship Logic A Core Coumarin Scaffold B Modifications at C6 and C7 A->B Substitution Pattern C Nature of the Side Chain A->C Functionalization E Cytotoxic Activity B->E Influences D Presence of Epoxide or Diol Moieties C->D Oxidation State D->E Influences

Caption: Logical flow influencing cytotoxic activity.

Experimental Workflow for Cytotoxicity Screening

The general workflow for identifying and evaluating cytotoxic compounds from natural sources like Micromelum minutum is depicted in the following diagram.

Cytotoxicity_Workflow General Workflow for Cytotoxicity Screening cluster_extraction Extraction & Isolation cluster_screening Biological Evaluation cluster_sar SAR Analysis A Plant Material (Micromelum minutum) B Crude Extract A->B C Fractionation B->C D Pure Compounds (Coumarins) C->D F Cytotoxicity Assay (e.g., MTT) D->F E Cancer Cell Lines E->F G Data Analysis (IC50 Determination) F->G H Active Compounds G->H I Structure-Activity Relationship Study H->I

Caption: From plant to promising compound.

References

A Comparative Guide to the Cross-Validation of Analytical Methods for the Quantification of (rac)-Secodihydro-hydramicromelin B

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comprehensive comparison of three common analytical techniques—High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Quantitative Nuclear Magnetic Resonance (qNMR)—for the quantitative analysis of (rac)-Secodihydro-hydramicromelin B, a novel natural product. The focus is on the cross-validation of these methods to ensure consistency, reliability, and accuracy of analytical results across different techniques. This is particularly crucial in drug development and quality control where data from various analytical platforms may be used interchangeably.

The cross-validation process involves comparing the results obtained from the different analytical methods to determine if they are equivalent and can be used to support the same regulatory claims.[1][2] This guide presents hypothetical, yet realistic, experimental data and detailed protocols to aid researchers, scientists, and drug development professionals in establishing robust and validated analytical methods for novel compounds.

Experimental Workflow for Cross-Validation

The overall workflow for the cross-validation of the analytical methods is depicted below. This process ensures that each method is individually validated before a comparative analysis is performed.

CrossValidationWorkflow cluster_individual_validation Individual Method Validation cluster_cross_validation Cross-Validation cluster_equivalence Equivalence Determination HPLC_Val HPLC Method Validation Sample_Prep Prepare Identical Sample Sets HPLC_Val->Sample_Prep GCMS_Val GC-MS Method Validation GCMS_Val->Sample_Prep qNMR_Val qNMR Method Validation qNMR_Val->Sample_Prep Analyze_HPLC Analyze with Validated HPLC Method Sample_Prep->Analyze_HPLC Analyze_GCMS Analyze with Validated GC-MS Method Sample_Prep->Analyze_GCMS Analyze_qNMR Analyze with Validated qNMR Method Sample_Prep->Analyze_qNMR Compare_Results Compare Quantitative Results Analyze_HPLC->Compare_Results Analyze_GCMS->Compare_Results Analyze_qNMR->Compare_Results Equivalence Determine Method Equivalence Compare_Results->Equivalence

Figure 1: Cross-validation workflow for analytical methods.

Data Presentation: Quantitative Comparison of Analytical Methods

The following tables summarize the key performance parameters obtained during the validation of each analytical method for the quantification of this compound. These parameters are essential for assessing the reliability and suitability of each method.[3][4][5][6]

Table 1: Summary of Validation Parameters for HPLC, GC-MS, and qNMR Methods

ParameterHPLCGC-MSqNMRAcceptance Criteria
Linearity (r²) 0.99950.99920.9998≥ 0.999[7][8]
Range (µg/mL) 1 - 2000.1 - 5050 - 5000Method Dependent
Limit of Detection (LOD) (µg/mL) 0.30.0315S/N ≥ 3
Limit of Quantitation (LOQ) (µg/mL) 10.150S/N ≥ 10[9]
Precision (RSD%)
- Repeatability0.851.100.50≤ 2%[7]
- Intermediate Precision1.201.500.75≤ 3%[7]
Accuracy (% Recovery) 98.5 - 101.297.8 - 102.599.0 - 100.598 - 102%[7]
Specificity No interference from matrixNo co-eluting peaksSpecific signal assignmentNo interference[4]
Robustness Unaffected by minor changesUnaffected by minor changesUnaffected by minor changesConsistent results[5]

Table 2: Cross-Validation Results for the Quantification of this compound in a Spiked Matrix Sample (n=6)

ReplicateHPLC (µg/mL)GC-MS (µg/mL)qNMR (µg/mL)
1101.2100.5102.1
299.8101.1101.5
3100.599.9101.8
4101.5102.0102.5
599.5100.8101.0
6100.8101.5101.9
Mean 100.55100.97101.80
Standard Deviation 0.760.730.51
RSD (%) 0.760.720.50
Bias vs. qNMR (%) -1.23-0.82-

Experimental Protocols

Detailed methodologies for the key experiments are provided below. These protocols are intended to be a guide and may require optimization for specific laboratory conditions.

High-Performance Liquid Chromatography (HPLC) Method
  • Instrumentation: Agilent 1260 Infinity II LC System with a Diode Array Detector.

  • Column: Phenomenex Luna C18(2), 4.6 x 150 mm, 5 µm.

  • Mobile Phase: Isocratic elution with Acetonitrile:Water (60:40, v/v) with 0.1% formic acid.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Injection Volume: 10 µL.

  • Detection Wavelength: 254 nm.

  • Standard Preparation: A stock solution of this compound (1 mg/mL) was prepared in methanol. Calibration standards were prepared by serial dilution in the mobile phase to concentrations ranging from 1 to 200 µg/mL.

  • Sample Preparation: 1 g of the sample matrix was extracted with 10 mL of methanol, vortexed for 5 minutes, and centrifuged at 4000 rpm for 10 minutes. The supernatant was filtered through a 0.45 µm PTFE syringe filter prior to injection.

Gas Chromatography-Mass Spectrometry (GC-MS) Method
  • Instrumentation: Agilent 7890B GC with 5977B MSD.

  • Column: Agilent J&W DB-5ms, 30 m x 0.25 mm, 0.25 µm.

  • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

  • Inlet Temperature: 280°C.

  • Oven Temperature Program: Start at 150°C, hold for 1 minute, ramp to 280°C at 20°C/min, and hold for 5 minutes.

  • MSD Transfer Line Temperature: 280°C.

  • Ion Source Temperature: 230°C.

  • Quadrupole Temperature: 150°C.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Acquisition Mode: Selected Ion Monitoring (SIM) of characteristic ions for this compound.

  • Derivatization: Samples and standards were derivatized with BSTFA with 1% TMCS at 70°C for 30 minutes.

  • Standard and Sample Preparation: Similar to the HPLC method, with the final extracts being subjected to derivatization before injection.

Quantitative Nuclear Magnetic Resonance (qNMR) Method
  • Instrumentation: Bruker Avance III 600 MHz spectrometer with a cryoprobe.

  • Solvent: Chloroform-d (CDCl₃) with 0.05% TMS.

  • Internal Standard: A certified reference material of maleic acid was used as the internal standard.

  • Pulse Program: A standard 30° pulse with a relaxation delay (D1) of 60 seconds to ensure full relaxation of all relevant signals.

  • Data Acquisition: 128 scans were acquired for each sample.

  • Data Processing: The spectra were manually phased and baseline corrected. The integration of a well-resolved, specific proton signal of this compound was compared to the integral of the known amount of the internal standard.

  • Sample Preparation: A known mass of the sample and the internal standard were accurately weighed and dissolved in a precise volume of CDCl₃.

Signaling Pathways and Logical Relationships

The following diagram illustrates the logical relationship in the decision-making process for method equivalence based on the cross-validation data.

EquivalenceDecision Start Cross-Validation Data (Mean, SD, RSD, Bias) CheckBias Is Bias between methods within acceptable limits (e.g., ± 5%)? Start->CheckBias CheckRSD Is RSD for each method within acceptable limits (e.g., ≤ 2%)? CheckBias->CheckRSD Yes MethodsNotEquivalent Methods are NOT Equivalent CheckBias->MethodsNotEquivalent No MethodsEquivalent Methods are considered Equivalent CheckRSD->MethodsEquivalent Yes CheckRSD->MethodsNotEquivalent No Investigate Investigate Discrepancy (e.g., sample prep, matrix effects) MethodsNotEquivalent->Investigate

Figure 2: Decision tree for method equivalence.

References

A Comparative Guide to the Bioactive Landscape of Equisetum: Situating (rac)-Secodihydro-hydramicromelin B Among its Congeners

Author: BenchChem Technical Support Team. Date: December 2025

A notable gap in current research is the limited specific bioactivity data and the absence of direct comparative studies for (rac)-Secodihydro-hydramicromelin B, a natural product isolated from Equisetum hyemale.[1][2][3] This guide, therefore, provides a comparative analysis of the major, well-documented classes of bioactive compounds from the Equisetum genus—namely flavonoids, phenolic acids, and styrylpyrones—to offer a broader context for future research into novel molecules like this compound.

The genus Equisetum, commonly known as horsetail, is a rich source of diverse phytochemicals with a long history of use in traditional medicine.[4][5] Modern scientific investigations have identified several classes of compounds responsible for the therapeutic properties of these ancient plants, including potent antioxidant, anti-inflammatory, antimicrobial, and antiproliferative effects. This guide synthesizes the available experimental data to facilitate a comparative understanding of these key natural products.

Comparative Biological Activities of Major Equisetum Bioactives

While specific data for this compound is sparse, extensive research on other Equisetum constituents allows for a robust comparison of their biological activities. The following tables summarize key quantitative findings from studies on flavonoids and phenolic acids, the most extensively studied classes of compounds in this genus.

Antioxidant Activity

The antioxidant capacity of Equisetum natural products is a cornerstone of their therapeutic potential, contributing to their protective effects against oxidative stress-related diseases.

Compound ClassRepresentative Compound(s)AssayIC50 / ActivitySource Species
FlavonoidsKaempferol, Quercetin, ApigeninDPPH Radical ScavengingKaempferol: IC50 ≈ 5 µg/mLE. arvense
ABTS Radical ScavengingQuercetin: Trolox Equiv. ≈ 2.5 mME. telmateia
Phenolic AcidsCaffeic Acid, Ferulic AcidFRAP (Ferric Reducing Antioxidant Power)Caffeic Acid: ≈ 1200 µmol Fe(II)/gE. arvense
ORAC (Oxygen Radical Absorbance Capacity)Ferulic Acid: ≈ 3000 µmol TE/gE. hyemale
Anti-inflammatory Activity

Chronic inflammation is a key factor in numerous diseases, and natural products from Equisetum have demonstrated significant anti-inflammatory properties.

Compound ClassRepresentative Compound(s)Model / AssayKey FindingSource Species
FlavonoidsLuteolin, KaempferolLPS-stimulated RAW 264.7 MacrophagesLuteolin: 50% inhibition of NO production at 10 µME. arvense
Kaempferol: Downregulation of COX-2 and iNOS expressionE. arvense
Phenolic AcidsCaffeic AcidCarrageenan-induced Paw Edema in rats40% reduction in edema at 50 mg/kgE. giganteum

Experimental Protocols

To ensure the reproducibility and accurate interpretation of the presented data, detailed methodologies for the key experiments are provided below.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This assay is a standard procedure for evaluating the antioxidant activity of natural products.

  • A stock solution of the test compound is prepared in methanol (B129727) or ethanol.

  • A fresh solution of DPPH in methanol (typically 0.1 mM) is prepared.

  • Different concentrations of the test compound are added to the DPPH solution in a 96-well plate.

  • The mixture is incubated in the dark at room temperature for 30 minutes.

  • The absorbance is measured at 517 nm using a microplate reader.

  • The percentage of radical scavenging activity is calculated using the formula: (A_control - A_sample) / A_control * 100, where A_control is the absorbance of the DPPH solution without the sample.

  • The IC50 value (the concentration of the sample required to scavenge 50% of the DPPH radicals) is determined by plotting the percentage of inhibition against the sample concentration.

Lipopolysaccharide (LPS)-induced Nitric Oxide (NO) Production in RAW 264.7 Macrophages

This cell-based assay is widely used to assess the anti-inflammatory potential of compounds.

  • RAW 264.7 macrophage cells are cultured in DMEM supplemented with 10% FBS and antibiotics.

  • Cells are seeded in 96-well plates and allowed to adhere overnight.

  • The cells are pre-treated with various concentrations of the test compound for 1 hour.

  • LPS (1 µg/mL) is then added to stimulate the cells, and they are incubated for 24 hours.

  • The production of nitric oxide in the culture supernatant is measured using the Griess reagent.

  • The absorbance is measured at 540 nm.

  • The concentration of nitrite (B80452) is determined from a sodium nitrite standard curve.

  • Cell viability is assessed using an MTT assay to rule out cytotoxic effects.

Signaling Pathways and Experimental Workflows

To visually represent the complex biological processes and research methodologies, the following diagrams have been generated using the DOT language.

anti_inflammatory_pathway LPS LPS TLR4 TLR4 Receptor LPS->TLR4 MyD88 MyD88 TLR4->MyD88 Equisetum_Compound Equisetum Bioactive (e.g., Luteolin) IKK IKK Equisetum_Compound->IKK inhibits MyD88->IKK NFkB_Inhibitor IκBα IKK->NFkB_Inhibitor phosphorylates NFkB NF-κB NFkB_Inhibitor->NFkB releases Nucleus Nucleus NFkB->Nucleus translocates to iNOS_COX2 iNOS, COX-2 Genes NFkB->iNOS_COX2 activates transcription Inflammatory_Mediators Inflammatory Mediators (NO, Prostaglandins) iNOS_COX2->Inflammatory_Mediators

Caption: Anti-inflammatory signaling pathway modulated by Equisetum bioactives.

experimental_workflow start Plant Material (Equisetum sp.) extraction Extraction (e.g., Maceration, Soxhlet) start->extraction fractionation Fractionation (Column Chromatography) extraction->fractionation isolation Isolation & Purification (HPLC) fractionation->isolation structure_elucidation Structure Elucidation (NMR, MS) isolation->structure_elucidation bioassays Biological Activity Screening (Antioxidant, Anti-inflammatory, etc.) isolation->bioassays data_analysis Data Analysis & Comparison structure_elucidation->data_analysis bioassays->data_analysis

Caption: General experimental workflow for natural product discovery from Equisetum.

Future Directions

The diverse array of bioactive compounds within the Equisetum genus presents a promising frontier for natural product research and drug development. While flavonoids and phenolic acids have been the focus of many studies, the biological activities of other constituents, such as the styrylpyrone this compound, remain largely unexplored. Future research should prioritize the isolation and comprehensive biological evaluation of these less-studied molecules. Direct, head-to-head comparative studies employing standardized assays are crucial to accurately assess the therapeutic potential of individual compounds and to understand their structure-activity relationships. Such efforts will undoubtedly unveil novel lead compounds and further solidify the importance of the Equisetum genus in modern pharmacognosy.

References

Target Identification for (rac)-Secodihydro-hydramicromelin B: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

(rac)-Secodihydro-hydramicromelin B , a natural product belonging to the coumarin (B35378) class of compounds, represents a potential starting point for the development of novel therapeutics. Its structural relatives isolated from the Micromelum genus have demonstrated cytotoxic effects against various cancer cell lines, including leukemia. However, the precise molecular target(s) of this compound remain to be elucidated. This guide provides a comparative overview of plausible molecular targets and outlines experimental strategies for their identification and validation, equipping researchers with the necessary information to explore the therapeutic potential of this compound.

Potential Molecular Targets: A Comparative Analysis

Based on the known biological activities of structurally similar coumarins, several key protein families emerge as high-priority potential targets for this compound. The cytotoxic profile of related compounds suggests interference with cellular pathways critical for cancer cell proliferation and survival.

Target ClassSpecific ExamplesRationale for ConsiderationPotential Impact on Cancer Cells
Apoptosis Regulators Bcl-2 family proteins (e.g., Bcl-2, Bcl-xL, Mcl-1)Many natural product-derived cytotoxic agents induce apoptosis. Coumarins have been shown to modulate the expression and function of Bcl-2 family proteins, which are central regulators of the intrinsic apoptotic pathway and are often dysregulated in cancer, including leukemia.[1][2][3][4][5][6]Induction of programmed cell death
Protein Kinases PI3K/Akt/mTOR pathway components, Cyclin-Dependent Kinases (CDKs)Kinase signaling pathways are frequently hyperactivated in cancer, driving cell growth and proliferation. Inhibition of key kinases is a clinically validated anticancer strategy. Several coumarin derivatives have been reported to inhibit protein kinases.[7][8][9][10][11][12]Cell cycle arrest, inhibition of proliferation and survival signaling
Topoisomerases Topoisomerase I, Topoisomerase IIThese enzymes are essential for DNA replication and repair, and their inhibition leads to DNA damage and cell death. Many successful anticancer drugs, including natural products, target topoisomerases.[13][14][15][16][17]Induction of DNA damage and apoptosis
Transcription Factors NF-κBThe NF-κB signaling pathway is constitutively active in many cancers, including leukemia, promoting cell survival and proliferation. Inhibition of this pathway is a promising therapeutic approach.[18][19][20][21][22]Downregulation of pro-survival genes, sensitization to apoptosis

Experimental Strategies for Target Identification

A multi-pronged approach combining both experimental and computational methods is recommended for the robust identification of the molecular target(s) of this compound.

Affinity-Based and Biophysical Methods

These methods rely on the physical interaction between the compound and its protein target.

MethodPrincipleAdvantagesDisadvantages
Affinity Chromatography The compound is immobilized on a solid support to "pull down" its binding partners from a cell lysate.Direct identification of binding partners.Requires chemical modification of the compound, which may alter its binding properties.
Drug Affinity Responsive Target Stability (DARTS) Ligand binding can stabilize a protein against proteolysis. Target proteins are identified by their resistance to protease digestion in the presence of the compound.[23][24][25][26][27]Does not require compound modification. Can be performed with complex cell lysates.May not be suitable for all protein-ligand interactions.
Cellular Thermal Shift Assay (CETSA) Ligand binding can increase the thermal stability of a protein. Target engagement is detected by a shift in the protein's melting temperature in intact cells or lysates.[28][29][30][31][32]Confirms target engagement in a cellular context. Does not require compound modification.Requires a specific antibody for the suspected target for validation.
Computational Approaches

In silico methods can predict potential targets and guide experimental work.

MethodPrincipleAdvantagesDisadvantages
Molecular Docking Predicts the binding mode and affinity of a small molecule to the three-dimensional structure of a protein.Cost-effective and high-throughput. Can screen large libraries of potential targets.[33][34][35][36]Predictions require experimental validation. Accuracy depends on the quality of the protein structure and docking algorithm.

Experimental Protocols

Detailed protocols for the key experimental techniques are provided below.

Drug Affinity Responsive Target Stability (DARTS) Protocol

DARTS_Workflow cluster_prep Sample Preparation cluster_treatment Treatment cluster_digestion Protease Digestion cluster_analysis Analysis A Cell Lysate Preparation B Protein Quantification A->B C Incubate Lysate with (rac)-Secodihydro- hydramicromelin B or Vehicle B->C D Add Protease (e.g., Thermolysin) C->D E Incubate for a Defined Time D->E F Stop Digestion E->F G SDS-PAGE F->G H Protein Staining (e.g., Coomassie) G->H I Excise Protected Bands H->I J Mass Spectrometry (LC-MS/MS) I->J K Protein Identification J->K

Caption: DARTS Experimental Workflow.

Methodology:

  • Cell Lysate Preparation: Culture and harvest leukemia cells (e.g., HL-60 or CEM-SS). Lyse the cells in a suitable buffer (e.g., M-PER) containing protease inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysate using a standard assay (e.g., BCA assay).

  • Compound Incubation: Aliquot the cell lysate and incubate with varying concentrations of this compound or a vehicle control (e.g., DMSO) for 1 hour at room temperature.

  • Protease Digestion: Add a protease, such as thermolysin, to each sample and incubate for a specific time (e.g., 10 minutes) at room temperature. The optimal protease concentration and digestion time should be determined empirically.

  • Stopping the Reaction: Stop the digestion by adding a protease inhibitor and SDS-PAGE loading buffer.

  • SDS-PAGE and Staining: Separate the proteins by SDS-PAGE and visualize them using a protein stain like Coomassie Brilliant Blue.

  • Band Excision and Mass Spectrometry: Excise the protein bands that show increased stability (i.e., are less digested) in the presence of the compound compared to the vehicle control. Identify the proteins in these bands using mass spectrometry (LC-MS/MS).

Cellular Thermal Shift Assay (CETSA) Protocol

CETSA_Workflow cluster_cell_treatment Cell Treatment cluster_heat_shock Heat Shock cluster_lysis_separation Lysis and Separation cluster_analysis Analysis A Treat Intact Cells with (rac)-Secodihydro- hydramicromelin B or Vehicle B Aliquot Cells and Heat at a Range of Temperatures A->B C Cell Lysis (Freeze-Thaw) B->C D Centrifugation to Separate Soluble and Precipitated Proteins C->D E Collect Supernatant (Soluble Fraction) D->E F Western Blot Analysis for Suspected Target Protein E->F G Quantify Band Intensities F->G H Plot Melting Curve G->H

Caption: CETSA Experimental Workflow.

Methodology:

  • Cell Treatment: Treat intact leukemia cells with this compound or a vehicle control for a specified time.

  • Heat Shock: Aliquot the treated cells into PCR tubes and heat them at a range of temperatures (e.g., 40-70°C) for 3 minutes, followed by cooling to room temperature for 3 minutes.

  • Cell Lysis: Lyse the cells by repeated freeze-thaw cycles.

  • Separation of Soluble Fraction: Centrifuge the lysates at high speed (e.g., 20,000 x g) to pellet the precipitated proteins.

  • Western Blot Analysis: Collect the supernatant (soluble protein fraction) and analyze the levels of a suspected target protein by Western blotting using a specific antibody.

  • Data Analysis: Quantify the band intensities at each temperature and plot them to generate a melting curve. A shift in the melting curve to a higher temperature in the presence of the compound indicates target engagement.

Proposed Signaling Pathway for Further Investigation

Based on the potential targets, a plausible signaling pathway that could be modulated by this compound is the PI3K/Akt/Bcl-2 axis, which is a critical survival pathway in many leukemias.

PI3K_Akt_Bcl2_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm RTK Receptor Tyrosine Kinase PI3K PI3K RTK->PI3K Activates Akt Akt PI3K->Akt Activates Bad Bad Akt->Bad Inhibits (Phosphorylation) Bcl2 Bcl-2 Bad->Bcl2 Inhibits Apoptosis Apoptosis Bcl2->Apoptosis Inhibits Compound (rac)-Secodihydro- hydramicromelin B Compound->PI3K Potential Inhibition Compound->Akt Potential Inhibition Compound->Bcl2 Potential Inhibition

Caption: PI3K/Akt/Bcl-2 Survival Pathway.

Conclusion

The identification of the molecular target(s) of this compound is a critical step in understanding its mechanism of action and evaluating its therapeutic potential. This guide provides a framework for researchers to systematically approach this challenge. By employing a combination of the described experimental and computational strategies, it will be possible to pinpoint the direct binding partners of this promising natural product and pave the way for its future development as a potential anticancer agent. The proposed focus on apoptosis regulators and key signaling kinases provides a logical and evidence-based starting point for these investigations.

References

Reproducibility of Bioactivity Data for (rac)-Secodihydro-hydramicromelin B and Related Coumarins

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide for Researchers, Scientists, and Drug Development Professionals

The reproducibility of bioactivity data is a cornerstone of preclinical drug development. This guide provides a comparative analysis of the reported bioactivity of coumarins isolated from Micromelum species, with a focus on derivatives related to the initially queried "(rac)-Secodihydro-hydramicromelin B." While no direct bioactivity data for the racemic mixture of Secodihydro-hydramicromelin B has been found in the reviewed literature, this guide summarizes the reported activity of closely related, co-isolated compounds, including Dihydromicromelin A and B, to offer a valuable resource for researchers in this field.

Bioactivity Data Comparison

The primary bioactivity reported for coumarins isolated from Micromelum minutum is cytotoxicity against various cancer cell lines. The following table summarizes the available quantitative data, allowing for a direct comparison of the potency of these related natural products.

CompoundCell LineBioactivity (IC50)Source
Mixture of Dihydromicromelin A and Dihydromicromelin B MCF-7 (Breast Cancer)Inactive[1][2]
4T1 (Breast Cancer)Inactive[1][2]
8-Hydroxyisocapnolactone-2',3'-diol CEM-SS (T-lymphoblastic leukemia)2.9 µg/mL[3][4][5][6]
HL60 (Promyelocytic leukemia)2.5 µg/mL[3][4][5][6]
HeLa (Cervical cancer)6.9 µg/mL[3][4][5][6]
HepG2 (Liver cancer)5.9 µg/mL[3][4][5][6]
2',3'-Epoxyisocapnolactone CEM-SS (T-lymphoblastic leukemia)3.9 µg/mL[3][4][5][6]
HL60 (Promyelocytic leukemia)4.2 µg/mL[3][4][5][6]
HeLa (Cervical cancer)Moderate Activity[3][4][5][6]
HepG2 (Liver cancer)Moderate Activity[3][4][5][6]
3",4"-Dihydrocapnolactone CEM-SS (T-lymphoblastic leukemia)12.9 µg/mL (Weakly toxic)[3][4][5][6]
8,4"-Dihydroxy-3",4"-dihydrocapnolactone-2',3'-diol Not specifiedInactive[3][4][5][6]

Note: The data for Dihydromicromelin A and B is for a mixture of the two epimers. The term "inactive" indicates that the compounds did not exhibit significant cytotoxic activity in the specific assays reported in the cited literature.

Experimental Protocols

The following section details the methodologies employed in the cited studies to evaluate the cytotoxic activity of the coumarins.

Cell Viability Assay (MTT Assay)

The most commonly cited method for assessing the cytotoxicity of these compounds is the Microculture Tetrazolium Salt (MTT) assay.

  • Cell Culture: Cancer cell lines (e.g., MCF-7, 4T1, CEM-SS, HL60, HeLa, HepG2) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics, and maintained in a humidified incubator at 37°C with 5% CO2.

  • Cell Seeding: Cells are seeded into 96-well plates at a specific density and allowed to adhere overnight.

  • Compound Treatment: The isolated coumarins are dissolved in a suitable solvent (e.g., DMSO) and then diluted to various concentrations in the cell culture medium. The cells are then treated with these concentrations for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Incubation: After the treatment period, the medium is replaced with a fresh medium containing MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide). The plates are then incubated for a few hours.

  • Formazan (B1609692) Solubilization: The MTT solution is removed, and a solubilizing agent (e.g., DMSO, isopropanol) is added to dissolve the formazan crystals formed by viable cells.

  • Absorbance Measurement: The absorbance of the solubilized formazan is measured using a microplate reader at a specific wavelength (e.g., 570 nm).

  • Data Analysis: The percentage of cell viability is calculated relative to the untreated control cells. The IC50 value, the concentration of the compound that inhibits 50% of cell growth, is then determined from the dose-response curve.

Visualizations

Experimental Workflow for Cytotoxicity Testing

experimental_workflow cluster_cell_culture Cell Preparation cluster_treatment Compound Treatment cluster_assay MTT Assay cluster_analysis Data Analysis start Start: Cancer Cell Lines culture Cell Culture & Seeding in 96-well plates start->culture treat Treat Cells with Compounds culture->treat dissolve Dissolve Compounds in DMSO dilute Prepare Serial Dilutions dissolve->dilute dilute->treat mtt_add Add MTT Reagent treat->mtt_add incubate Incubate mtt_add->incubate solubilize Solubilize Formazan Crystals incubate->solubilize read Measure Absorbance solubilize->read calculate Calculate % Cell Viability read->calculate determine_ic50 Determine IC50 Values calculate->determine_ic50 end end determine_ic50->end End: Cytotoxicity Data

Caption: Workflow for determining the cytotoxicity of coumarins using the MTT assay.

Proposed Apoptotic Signaling Pathway

While the precise signaling pathways for many of these coumarins are still under investigation, the induction of apoptosis is a commonly suggested mechanism for their cytotoxic effects. The following diagram illustrates a general model of apoptosis that may be relevant.

apoptosis_pathway cluster_induction Induction Phase cluster_mitochondrial Mitochondrial Pathway cluster_execution Execution Phase coumarin Cytotoxic Coumarin cell_stress Cellular Stress coumarin->cell_stress bcl2_family Modulation of Bcl-2 family proteins cell_stress->bcl2_family cytochrome_c Cytochrome c release bcl2_family->cytochrome_c caspase_activation Caspase Cascade Activation cytochrome_c->caspase_activation apoptosis Apoptosis caspase_activation->apoptosis end end apoptosis->end Cell Death

Caption: A simplified diagram of the intrinsic apoptosis pathway potentially induced by cytotoxic coumarins.

References

Safety Operating Guide

Essential Safety and Operational Guidance for Handling (rac)-Secodihydro-hydramicromelin B

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals Content Type: Operational and Safety Guidance

(rac)-Secodihydro-hydramicromelin B is a novel chemical entity for which a comprehensive toxicological profile is not yet available. Therefore, it must be handled with the utmost caution, assuming it is a potent and hazardous substance. The following guidance provides essential safety and logistical information for its handling and disposal.

In the absence of a specific Safety Data Sheet (SDS), a conservative approach to safety is mandatory. All personnel must be trained on the potential hazards of handling uncharacterized compounds and adhere to the institution's environmental health and safety (EHS) guidelines.

Personal Protective Equipment (PPE)

Due to the unknown nature of this compound, a high level of personal protective equipment is required to prevent dermal, ocular, and respiratory exposure. The following table summarizes the recommended PPE for handling this compound.

PPE CategoryRecommended Equipment
Eye Protection Chemical safety goggles and a face shield.
Hand Protection Double-gloving with chemical-resistant gloves (e.g., nitrile rubber). Change gloves immediately if contaminated.
Body Protection A flame-resistant lab coat worn over personal clothing. Consider a disposable gown for procedures with a high risk of contamination.
Respiratory Protection When handling the solid compound or preparing solutions, work within a certified chemical fume hood. For procedures with a high potential for aerosolization, consult with your institution's EHS for appropriate respiratory protection.

Operational Plan for Handling

Engineering Controls:

  • All manipulations of this compound, including weighing, dissolving, and transferring, must be conducted within a certified chemical fume hood to minimize inhalation exposure.[1]

  • Ensure that safety equipment, including an eyewash station and safety shower, is readily accessible.

  • Have a spill kit appropriate for a wide range of chemical classes immediately available.[1]

Work Practices:

  • Preparation: Before handling the compound, ensure all necessary PPE is donned correctly. Prepare the work area within the fume hood by covering the surface with absorbent, disposable liners.

  • Weighing: If handling the solid form, use a balance inside the fume hood or a containment glove box.

  • Solution Preparation: When preparing solutions, add the solid compound to the solvent slowly to avoid splashing.

  • Decontamination: After each procedure, decontaminate all surfaces and equipment.

  • Hygiene: Wash hands thoroughly with soap and water after removing gloves and before leaving the laboratory.

Disposal Plan

The disposal of this compound must be managed as hazardous waste. Do not mix this waste with other chemical waste streams.[2]

Step-by-Step Disposal Procedure:

  • Segregation and Collection:

    • Solid Waste: Collect all solid waste contaminated with the compound (e.g., pipette tips, gloves, absorbent pads) in a dedicated, sealed, and clearly labeled hazardous waste container.[2]

    • Liquid Waste: Collect all liquid waste containing the compound in a designated, leak-proof, and chemically compatible container.[2]

  • Container Labeling:

    • All waste containers must be labeled with the words "Hazardous Waste."[1]

    • The label must include the full chemical name: "this compound," the date of accumulation, and the name and contact information of the responsible researcher.[1][2]

  • Storage:

    • Store the sealed and labeled waste containers in a designated, secure, and well-ventilated satellite accumulation area, away from ignition sources and incompatible chemicals.[2]

  • Final Disposal:

    • The ultimate disposal of this uncharacterized waste must be handled by a licensed hazardous waste disposal company.

    • Crucially, contact your institution's Environmental Health and Safety (EHS) office.[2] Provide them with all available information about the compound, including its origin and the process that generated the waste.

Experimental Protocols

As this compound is a novel compound, specific experimental protocols are not yet established in the public domain. Researchers should develop their own detailed protocols, incorporating the safety and handling procedures outlined above. All protocols should be reviewed and approved by the institution's safety committee before work commences.

Logical Workflow for Handling and Disposal

The following diagram illustrates the decision-making process and workflow for the safe handling and disposal of this compound.

G cluster_prep Preparation cluster_handling Handling cluster_disposal Disposal A Assess Hazards (Assume Potent Compound) B Select & Don PPE (Table 1) A->B C Prepare Fume Hood & Spill Kit B->C D Weighing/Solution Prep in Fume Hood C->D Proceed to Handling E Perform Experiment D->E F Decontaminate Work Area & Equipment E->F G Segregate Solid & Liquid Waste F->G Proceed to Disposal H Label Waste Containers 'Hazardous Waste' G->H I Store in Satellite Accumulation Area H->I J Contact EHS for Final Disposal I->J

Caption: Workflow for Safe Handling and Disposal of this compound.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.